Acetyl-adhesin (1025-1044) amide
Description
The exact mass of the compound this compound is 2202.1725519 g/mol and the complexity rating of the compound is 4830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N26O32/c1-44(2)36-60(112-82(141)58(107-54(16)128)29-31-68(99)129)85(144)109-57(26-20-21-33-98)83(142)120-75(51(13)125)93(152)106-50(12)80(139)111-63(40-71(133)134)87(146)116-65(38-46(5)6)96(155)123-35-23-28-67(123)91(150)105-49(11)79(138)104-42-69(130)108-56(27-22-34-103-97(101)102)81(140)114-64(41-72(135)136)86(145)110-59(30-32-70(131)132)84(143)121-77(53(15)127)95(154)122-76(52(14)126)94(153)117-66(43-124)90(149)113-62(39-55-24-18-17-19-25-55)89(148)119-74(48(9)10)92(151)115-61(37-45(3)4)88(147)118-73(47(7)8)78(100)137/h17-19,24-25,44-53,56-67,73-77,124-127H,20-23,26-43,98H2,1-16H3,(H2,99,129)(H2,100,137)(H,104,138)(H,105,150)(H,106,152)(H,107,128)(H,108,130)(H,109,144)(H,110,145)(H,111,139)(H,112,141)(H,113,149)(H,114,140)(H,115,151)(H,116,146)(H,117,153)(H,118,147)(H,119,148)(H,120,142)(H,121,143)(H,122,154)(H,131,132)(H,133,134)(H,135,136)(H4,101,102,103)/t49-,50-,51+,52+,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,77-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVCXZIWKARNJ-FXDJZKMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H160N26O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus species. Primarily investigated for its role in inhibiting bacterial adhesion to host surfaces, this peptide, also referred to as p1025, has emerged as a promising candidate for the development of novel antimicrobial and anti-biofilm agents. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound, with a focus on its potential applications in drug development.
Core Structure and Physicochemical Properties
This compound is a chemically synthesized peptide with a well-defined primary structure. The peptide is N-terminally acetylated and C-terminally amidated, modifications that enhance its stability against enzymatic degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | [1] |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [1] |
| Molecular Weight | 2202.46 g/mol | [1] |
| CAS Number | 320350-56-9 | [1] |
Note: While some sources may indicate a different amino acid sequence, the sequence presented here is the most consistently cited in commercial and research-grade products.
Secondary structure predictions suggest that the high content of hydrophobic amino acids, such as Valine, Leucine, and Alanine, may predispose the peptide to form α-helical or β-sheet structures, which are often crucial for protein-protein interactions.[2]
Mechanism of Action and Biological Function
The primary function of this compound is to competitively inhibit the binding of bacterial adhesins to host receptors.[3] This mechanism is particularly relevant in the context of oral microbiology, where the peptide has been shown to interfere with the adhesion of Streptococcus mutans, a primary etiological agent of dental caries, to salivary receptors on tooth surfaces.[4] By mimicking the binding domain of the native adhesin, the peptide occupies the host receptor sites, thereby preventing bacterial colonization and subsequent biofilm formation.
Beyond its anti-adhesive properties, there is evidence to suggest that this compound can interfere with the formation of biofilms by other pathogens, such as Pseudomonas aeruginosa, by reducing the secretion of extracellular polysaccharides that are essential for biofilm stability.[2]
Signaling Pathway: Competitive Inhibition of Adhesion
The binding of Streptococcus to host cells is a critical first step in colonization and infection. This process is mediated by adhesin proteins on the bacterial surface that recognize and bind to specific receptors on host tissues, such as salivary glycoproteins in the oral cavity. This compound acts as a competitive antagonist in this pathway.
Caption: Competitive inhibition of bacterial adhesion by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following sections outline generalized methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for the solid-phase synthesis of this compound.
Protocol Outline:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Bacterial Adhesion Inhibition Assay
This assay quantifies the ability of this compound to inhibit the binding of Streptococcus to a saliva-coated surface, mimicking the in vivo environment.
Protocol Outline:
-
Prepare Saliva-Coated Surface: Coat the wells of a microtiter plate with clarified human saliva to form a salivary pellicle.
-
Bacterial Culture: Grow Streptococcus mutans to mid-logarithmic phase, harvest, wash, and resuspend the bacteria in a suitable buffer.
-
Inhibition: Pre-incubate the bacterial suspension with varying concentrations of this compound.
-
Adhesion: Add the bacteria-peptide mixture to the saliva-coated wells and incubate to allow for bacterial adhesion.
-
Washing: Gently wash the wells to remove non-adherent bacteria.
-
Quantification: Quantify the adherent bacteria using a suitable method, such as crystal violet staining or by plating serial dilutions of lysed adherent bacteria for colony-forming unit (CFU) counting.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to a no-peptide control.
Biofilm Inhibition Assay
This assay assesses the peptide's ability to prevent the formation of bacterial biofilms.
Protocol Outline:
-
Bacterial Culture: Grow the target bacterium (e.g., Streptococcus mutans or Pseudomonas aeruginosa) overnight and dilute to a standardized optical density.
-
Treatment: In a microtiter plate, mix the bacterial suspension with various concentrations of this compound in a suitable growth medium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cells and gently wash the wells to remove non-adherent bacteria.
-
Staining: Stain the remaining biofilm with a dye such as crystal violet.
-
Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Data Analysis: Determine the percentage of biofilm inhibition at each peptide concentration relative to the untreated control.
Quantitative Data
Future Directions and Drug Development Potential
This compound represents a promising lead compound in the development of novel anti-infective therapies. Its mechanism of action, which targets the initial stages of bacterial colonization, offers an alternative to traditional antibiotics and may reduce the selective pressure for resistance development. Future research should focus on:
-
In vivo efficacy studies: Evaluating the peptide's effectiveness in animal models of infection.
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Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
-
Structural optimization: Modifying the peptide sequence to enhance its potency, stability, and selectivity.
-
Formulation development: Designing delivery systems to improve the bioavailability and targeted delivery of the peptide.
By addressing these key areas, the full therapeutic potential of this compound and related peptides can be realized, paving the way for a new generation of anti-adhesion therapeutics.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound;320350-56-9;AVLTEVPATGLVSA RVAQLV - 楚肽生物科技 [apeptides.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. A 49-residue peptide from adhesin F1 of Streptococcus pyogenes inhibits fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin and Antimicrobial Mechanism of a Bio-inspired Peptide: A Technical Guide to Acetyl-adhesin (1025-1044) Amide
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic peptide Acetyl-adhesin (1025-1044) amide, a promising antimicrobial agent designed to combat dental caries. The document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-infective therapies.
Executive Summary
This compound, also known as p1025, is a 20-amino acid synthetic peptide that mimics a key binding region of a major cell surface adhesin from Streptococcus mutans, the primary etiological agent of dental caries. By competitively inhibiting the attachment of S. mutans to the tooth surface, this peptide presents a targeted approach to preventing the formation of dental plaque and subsequent tooth decay. This guide details the origin of the peptide, its mechanism of action, a generalized protocol for its synthesis, and its potential therapeutic applications.
Introduction: The Challenge of Streptococcus mutans Adhesion
Streptococcus mutans initiates the formation of dental caries by adhering to the salivary pellicle, a thin film of proteins and glycoproteins that forms on the surface of teeth. This initial attachment is mediated by cell surface adhesins, most notably the Antigen I/II (AgI/II) family of proteins (also known as P1)[1]. The AgI/II adhesin binds specifically to salivary agglutinin glycoprotein (gp340) present in the pellicle, anchoring the bacteria to the tooth enamel[2][3]. This colonization is the first step in the formation of a biofilm, or dental plaque, which creates an acidic microenvironment leading to demineralization of the tooth structure.
Origin of this compound
Contrary to some database entries that associate it with Streptococcus pyogenes, this compound is a synthetic peptide derived from the AgI/II cell surface adhesin of Streptococcus mutans[2][4][5]. The numerical designation (1025-1044) refers to the amino acid residue positions within the parent AgI/II protein that this peptide mimics. This specific region is a crucial component of the salivary agglutinin-binding domain[6].
The peptide has the following amino acid sequence: {Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2[7].
Key Modifications:
-
N-terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amine group. This modification makes the peptide more closely resemble a native protein, increases its stability by protecting it from degradation by aminopeptidases, and can enhance its biological activity[2][8][9].
-
C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide group neutralizes the negative charge. This modification also contributes to increased peptide stability by preventing degradation by carboxypeptidases and enhances its biological half-life and activity[2][8][9].
Mechanism of Action: Competitive Inhibition of Adhesion
This compound functions as a competitive inhibitor of bacterial adhesion[2][4]. By mimicking the binding site on the S. mutans AgI/II adhesin, the peptide binds to the salivary agglutinin receptors in the pellicle[3]. This action effectively blocks the AgI/II adhesin on the bacterial cell surface from accessing its binding sites, thereby preventing the initial attachment of S. mutans to the tooth surface[4]. This targeted anti-adhesion strategy is a promising alternative to broad-spectrum antimicrobials as it specifically inhibits the colonization of a key cariogenic pathogen without affecting the broader oral microbiome.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | {Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2 | [7] |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [7] |
| Molecular Weight | 2202.46 g/mol | [7] |
| Modifications | N-terminal Acetylation, C-terminal Amidation | [7] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on standard solid-phase peptide synthesis (SPPS) methodologies. The specific parameters for the synthesis of this peptide would be detailed in the primary literature.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: An amide-forming resin, such as Rink Amide resin, is used to generate the C-terminal amide.
-
Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus. Each amino acid, with its side chain protected by a temporary protecting group (e.g., Fmoc), is sequentially coupled to the growing peptide chain on the resin.
-
Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed to allow for the coupling of the next amino acid.
-
N-terminal Acetylation: Upon completion of the amino acid sequence, the N-terminal amine is acetylated using a reagent such as acetic anhydride in the presence of a base.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Visualizations
Figure 1: Generalized workflow for the synthesis and purification of this compound.
Figure 2: Mechanism of competitive inhibition by this compound.
Conclusion and Future Directions
This compound represents a targeted and innovative approach to preventing dental caries. By specifically inhibiting the adhesion of Streptococcus mutans to the tooth surface, it offers a potential therapeutic strategy that is less likely to disrupt the beneficial oral flora compared to traditional broad-spectrum antimicrobials. Further research is warranted to fully elucidate its clinical potential, including in vivo efficacy studies and formulation development for effective delivery in the oral cavity. The acquisition of detailed quantitative data on its binding affinity and inhibitory concentrations is a critical next step in its development pathway. This bio-inspired peptide serves as a prime example of how understanding the molecular mechanisms of bacterial pathogenesis can lead to the rational design of novel anti-infective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptococcus M utans-Specific Antimicrobial Peptide C16G2-Mediated Caries Prevention: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The Application of Small Molecules to the Control of Typical Species Associated With Oral Infectious Diseases [frontiersin.org]
- 6. The lexicon of antimicrobial peptides: a complete set of arginine and tryptophan sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides and Their Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Antimicrobial Peptides against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acetyl-adhesin (1025-1044) Amide in Disrupting Bacterial Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial adhesion to host surfaces is a critical initiating step in the pathogenesis of many infectious diseases. For oral pathogens such as Streptococcus mutans, the primary etiological agent of dental caries, this attachment is mediated by specific adhesin proteins. This technical guide provides an in-depth analysis of Acetyl-adhesin (1025-1044) amide, a synthetic peptide also known as p1025, which acts as a competitive inhibitor of a key bacterial adhesin. By mimicking a crucial binding domain, this peptide effectively prevents bacterial colonization of tooth surfaces. This document details the molecular interactions, mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used to characterize its function. This information is intended to support further research and development of novel anti-adhesion therapies.
Introduction
The rise of antibiotic resistance necessitates the development of alternative antimicrobial strategies. One promising approach is anti-adhesion therapy, which aims to prevent the initial attachment of pathogenic bacteria to host tissues, thereby precluding infection before it can be established. In the oral cavity, the formation of dental plaque, a complex biofilm, is initiated by the adhesion of early colonizing bacteria like Streptococcus mutans to the salivary pellicle on tooth enamel.
A key player in this process is the S. mutans cell surface adhesin, Antigen I/II (also known as P1, SpaP, or PAc). This large, multifunctional protein mediates the bacterium's attachment to salivary agglutinin glycoprotein (gp340) in the pellicle. This compound is a 20-amino acid synthetic peptide derived from the C-terminal region of the S. mutans Antigen I/II adhesin.[1] It has been identified as the adhesion epitope of this antigen.[1] This peptide functions as a competitive inhibitor, effectively blocking the interaction between the bacterial adhesin and its salivary receptor, thus preventing bacterial adhesion and subsequent biofilm formation.[1]
Mechanism of Action
This compound functions through a mechanism of competitive inhibition. It mimics the binding domain of the native Antigen I/II adhesin, allowing it to bind to the salivary agglutinin receptors on the tooth surface. By occupying these binding sites, the peptide prevents the attachment of S. mutans, thereby inhibiting the initial step of colonization. This targeted approach is advantageous as it is less likely to promote broad-spectrum antibiotic resistance.
The interaction can be visualized as a lock-and-key model where the salivary agglutinin is the lock and the bacterial adhesin is the key. This compound acts as a "decoy key" that fits into the lock, preventing the real key from binding.
Quantitative Data
The inhibitory effect of this compound on S. mutans adhesion has been quantified in several studies. A key study demonstrated that a dentifrice containing the peptide showed its most significant in vitro inhibitory activity at a concentration of 50 µmol/L.[1]
| Parameter | Value | Organism | Assay | Reference |
| Inhibitory Concentration | 50 µmol/L | Streptococcus mutans | Adhesion to saliva-coated hydroxyapatite | Li et al., 2009[1] |
Experimental Protocols
The characterization of this compound's function relies on specific in vitro assays that simulate the oral environment and quantify bacterial adhesion.
Saliva-Coated Hydroxyapatite Adhesion Assay
This assay mimics the surface of a tooth and is used to quantify the inhibition of bacterial adhesion.
Methodology:
-
Preparation of Saliva-Coated Hydroxyapatite (sHA):
-
Sterile hydroxyapatite discs are incubated with clarified human saliva for a set period (e.g., 1 hour at 37°C) to allow for the formation of a salivary pellicle.
-
The discs are then washed to remove unbound salivary components.
-
-
Bacterial Culture:
-
Streptococcus mutans is grown in a suitable broth to mid-logarithmic phase.
-
The bacterial cells are harvested, washed, and resuspended in a buffer to a standardized optical density.
-
-
Inhibition Assay:
-
The sHA discs are incubated with varying concentrations of this compound.
-
The standardized bacterial suspension is then added to the wells containing the treated sHA discs.
-
The plates are incubated to allow for bacterial adhesion (e.g., 90 minutes at 37°C).
-
-
Quantification of Adherent Bacteria:
-
Non-adherent bacteria are removed by washing the discs.
-
Adherent bacteria are detached from the discs (e.g., by sonication or vortexing).
-
The number of viable adherent bacteria is quantified by plating serial dilutions and counting colony-forming units (CFU).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can be used to quantify the binding kinetics and affinity between this compound, the native adhesin, and salivary agglutinin.
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Salivary agglutinin (the ligand) is immobilized onto the sensor chip surface.
-
-
Binding Analysis:
-
A solution containing the analyte (either the full-length Antigen I/II adhesin or this compound) is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in Resonance Units (RU).
-
-
Competitive Inhibition Assay:
-
The full-length adhesin is mixed with varying concentrations of this compound before being flowed over the sensor chip.
-
A reduction in the binding signal of the full-length adhesin in the presence of the peptide indicates competitive inhibition.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Signaling Pathways
The primary mechanism of this compound is direct competitive inhibition of a physical interaction (adhesion) rather than modulation of intracellular signaling pathways. The peptide prevents the initial adhesion event, which is a prerequisite for subsequent signaling that may occur between the bacterium and host cells or within the bacterial biofilm. By blocking the first step, the peptide effectively prevents the downstream consequences of bacterial attachment.
Conclusion and Future Directions
This compound represents a promising example of a rationally designed anti-adhesion therapeutic. Its specificity for the S. mutans Antigen I/II adhesin makes it an attractive candidate for the targeted prevention of dental caries without disrupting the broader oral microbiome. The data and experimental protocols outlined in this guide provide a foundation for further research in this area.
Future work should focus on optimizing the delivery and stability of this peptide in the oral environment. Furthermore, the principles underlying the design of this peptide can be applied to develop similar anti-adhesion agents targeting other bacterial pathogens. A deeper understanding of the structure-activity relationship of this peptide could lead to the development of even more potent and specific inhibitors of bacterial adhesion.
References
An In-depth Technical Guide on the Antimicrobial Properties of Acetyl-adhesin (1025-1044) Amide Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide derived from a cell surface adhesin of Streptococcus pyogenes. Its primary antimicrobial mechanism is not direct bactericidal or bacteriostatic action, but rather the inhibition of bacterial adhesion to host surfaces. This anti-adhesive property is particularly well-documented for the non-acetylated, non-amidated analog, p1025, against Streptococcus mutans, a primary causative agent of dental caries. By mimicking a key binding region of the bacterial adhesin, the peptide competitively inhibits the attachment of bacteria to salivary receptors, thereby preventing colonization and subsequent biofilm formation. This technical guide synthesizes the available data on the anti-adhesive properties of this peptide, details relevant experimental protocols, and outlines its mechanism of action.
Core Concepts and Mechanism of Action
The antimicrobial activity of this compound is rooted in a targeted anti-adhesive strategy. The peptide corresponds to residues 1025-1044 of the streptococcal antigen I/II (SA I/II) family of adhesins, which are crucial for the colonization of oral streptococci.
The primary mechanism involves the peptide acting as a competitive inhibitor for the binding of bacterial adhesins to salivary agglutinin glycoproteins present in the pellicle that coats tooth surfaces. By occupying these binding sites, the peptide effectively blocks the initial step of bacterial attachment, which is a prerequisite for the formation of dental plaque and subsequent caries development.[1][2][3]
Currently, there is no direct evidence in the reviewed literature to suggest that this compound possesses significant bactericidal or bacteriostatic properties. Its antimicrobial effect is primarily attributed to preventing microbial colonization. Furthermore, no specific signaling pathways in host or bacterial cells have been identified as being directly modulated by this peptide.
Quantitative Data
The available literature focuses more on the qualitative anti-adhesive effects rather than providing extensive quantitative data for the acetylated and amidated form of the peptide. However, studies on the analogous p1025 peptide offer insights into its inhibitory potential.
Table 1: Summary of In Vitro Anti-Adhesive and Anti-Biofilm Activity of p1025
| Parameter | Test Organism | Substrate | Peptide Concentration | Observed Effect | Reference |
| Adhesion Inhibition | Streptococcus mutans | Saliva-coated hydroxyapatite | Not specified | Inhibition of in vitro binding between S. mutans adhesin and salivary agglutinin. | [1] |
| Biofilm Inhibition | Streptococcus mutans | Saliva-coated hydroxyapatite | 50 µmol/L | Significant reduction in biofilm formation. | [3] |
| Recolonization Prevention | Streptococcus mutans | Human tooth surfaces (in vivo) | Not specified | Topical application prevented recolonization following chlorhexidine treatment. | [1][4] |
Experimental Protocols
Peptide Synthesis
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis involves the sequential addition of amino acids to a resin, followed by N-terminal acetylation and C-terminal amidation. Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Adhesion Inhibition Assay
This assay quantifies the ability of the peptide to prevent bacterial attachment to a surface mimicking the tooth pellicle.
-
Preparation of Saliva-Coated Surfaces: Hydroxyapatite beads or microtiter plates are coated with clarified, sterile human saliva to form an experimental pellicle.
-
Bacterial Culture: Streptococcus mutans is grown in a suitable broth medium (e.g., Brain Heart Infusion) to mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer.
-
Inhibition Assay: The saliva-coated surfaces are incubated with varying concentrations of this compound.
-
Bacterial Adhesion: The bacterial suspension is then added to the peptide-treated surfaces and incubated to allow for adhesion.
-
Quantification: Non-adherent bacteria are removed by washing. Adherent bacteria are quantified by various methods, such as crystal violet staining and subsequent absorbance measurement, or by lysing the cells and plating the lysate for colony-forming unit (CFU) counting.
Biofilm Inhibition Assay
This assay assesses the peptide's ability to prevent the formation of biofilms over a longer period.
-
Preparation of Coated Surfaces: Similar to the adhesion assay, surfaces (e.g., microtiter plates, hydroxyapatite discs) are coated with saliva.
-
Inoculation: A standardized inoculum of Streptococcus mutans is added to the wells containing a suitable growth medium, often supplemented with sucrose to promote biofilm formation.
-
Treatment: Different concentrations of this compound are added to the wells at the time of inoculation.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for biofilm development.
-
Quantification: Planktonic cells are removed, and the remaining biofilm is quantified using methods such as crystal violet staining, safranin staining, or by scraping the biofilm, resuspending the cells, and determining the CFU count.
Visualizations
Mechanism of Action: Competitive Inhibition of Adhesion
Caption: Competitive inhibition of bacterial adhesion by this compound.
Experimental Workflow: Adhesion Inhibition Assay
Caption: Workflow for a typical in vitro adhesion inhibition assay.
Future Directions and Research Gaps
The current body of research provides a strong foundation for the anti-adhesive properties of the adhesin (1025-1044) peptide sequence. However, several areas warrant further investigation to fully characterize the potential of the acetylated and amidated version for drug development:
-
Direct Antimicrobial Activity: Comprehensive studies are needed to determine if this compound exhibits any direct bactericidal or bacteriostatic effects against a broader range of oral and other pathogenic bacteria. This would involve determining Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).
-
Structure-Activity Relationship: A direct comparison of the anti-adhesive potency of the acetylated, amidated peptide with its non-modified counterpart (p1025) would provide valuable insights into the role of these modifications in its activity and stability.
-
Signaling Pathways: Research into potential interactions of the peptide with host or bacterial signaling pathways could uncover additional mechanisms of action and inform on its safety and efficacy.
-
In Vivo Efficacy and Safety: While early studies on p1025 in humans are promising, more extensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models and eventually in clinical trials.
-
Formulation Development: The development of stable and effective delivery systems, such as mucoadhesive gels or mouthwashes, will be crucial for the clinical application of this peptide.[3]
Conclusion
This compound represents a promising class of antimicrobial agents that operate through a targeted anti-adhesive mechanism. By preventing the initial attachment of pathogenic streptococci, it holds potential as a novel therapeutic for the prevention of dental caries and potentially other infections initiated by bacterial adhesion. Further research to address the existing knowledge gaps will be critical in translating this potential into a clinically viable product.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Adhesion of salivary components to Streptococcus mutans peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: A Competitive Inhibitor of Bacterial Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetyl-adhesin (1025-1044) amide, a synthetic peptide with significant potential as a competitive inhibitor of bacterial adhesion. This document details the peptide's mechanism of action, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction
Bacterial adhesion to host tissues is a critical initial step in the pathogenesis of many infectious diseases. For oral pathogens, this process is often mediated by specific adhesin proteins that bind to receptors in the salivary pellicle on tooth surfaces. One such key pathogen is Streptococcus mutans, a primary etiological agent of dental caries. The adhesin P1 (also known as Antigen I/II or PAc) of S. mutans plays a crucial role in the bacterium's ability to colonize the oral cavity.
This compound, also referred to as p1025, is a 20-amino acid synthetic peptide derived from a conserved region of the S. mutans P1 adhesin. This peptide has been identified as a potent inhibitor of S. mutans binding to salivary receptors. By mimicking the binding domain of the native adhesin, this compound competitively blocks the interaction between the bacteria and the host, thereby preventing colonization and subsequent biofilm formation. The N-terminal acetylation and C-terminal amidation of the peptide enhance its stability and biological activity.
Amino Acid Sequence: Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2
Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound prevents bacterial binding is competitive inhibition. The peptide's amino acid sequence corresponds to a functional binding domain of the native P1 adhesin of S. mutans. This allows the peptide to recognize and bind to the same salivary receptors on the tooth surface that the bacteria would normally target.
By occupying these binding sites, the peptide effectively blocks the P1 adhesin of S. mutans from attaching to the salivary pellicle. This inhibition is competitive, meaning that the peptide and the bacterial adhesin are in competition for the same limited number of receptor sites. An excess of the peptide will therefore lead to a significant reduction in bacterial adhesion.
Quantitative Data
| Inhibitor | Target | Assay | Reported Effect | Reference |
| This compound (p1025) | S. mutans adhesion to salivary receptors | In vivo human trial | Prevented recolonization of the oral cavity by S. mutans | Kelly et al. |
| Ssp(A4K-A11K) peptide analogue | S. mutans adherence to saliva-coated polystyrene | In vitro adherence assay | Significant inhibition at 650 μM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a competitive inhibitor of bacterial binding.
Saliva-Coated Hydroxyapatite (sHA) Bead Adhesion Assay
This assay simulates the natural process of bacterial adhesion to the tooth surface.
Materials:
-
Hydroxyapatite (HA) beads
-
Human whole saliva (collected and clarified by centrifugation)
-
Streptococcus mutans culture (e.g., UA159)
-
This compound (lyophilized)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Scintillation vials and fluid (if using radiolabeled bacteria) or sterile microfuge tubes and plating media.
Procedure:
-
Preparation of sHA beads:
-
Wash HA beads with distilled water and then with PBS.
-
Incubate the HA beads with clarified human whole saliva for 1-2 hours at 37°C with gentle agitation to form a salivary pellicle.
-
Wash the sHA beads with PBS to remove unbound salivary components.
-
-
Bacterial Culture:
-
Grow S. mutans in TSB to mid-log phase.
-
(Optional for quantification) Radiolabel the bacteria by adding an appropriate radioactive tracer (e.g., ³H-thymidine) to the growth medium.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a known optical density (e.g., OD₆₀₀ of 1.0).
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound in PBS.
-
In separate tubes, pre-incubate the sHA beads with different concentrations of the peptide solution for 1 hour at 37°C.
-
Add the prepared bacterial suspension to each tube.
-
Incubate for 1-2 hours at 37°C with gentle agitation to allow for bacterial adhesion.
-
-
Quantification of Adherent Bacteria:
-
Wash the beads gently with PBS multiple times to remove non-adherent bacteria.
-
Method A (Radiolabeling): Transfer the washed beads to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Method B (Colony Forming Units - CFU): Vigorously vortex the washed beads in PBS to dislodge adherent bacteria. Serially dilute the supernatant and plate on TSB agar. Incubate overnight at 37°C and count the resulting colonies.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to a control with no peptide.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
-
Biofilm Formation Inhibition Assay
This assay assesses the ability of the peptide to prevent the formation of a bacterial biofilm on a solid surface.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Streptococcus mutans culture
-
Tryptic Soy Broth supplemented with 1% sucrose (TSB-S)
-
This compound
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
PBS
Procedure:
-
Bacterial Culture:
-
Grow S. mutans overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB-S.
-
-
Inhibition Assay:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of various concentrations of this compound in TSB-S to the wells. Include a no-peptide control.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours without agitation.
-
-
Quantification of Biofilm:
-
Carefully aspirate the medium and planktonic cells from each well.
-
Gently wash the wells three times with PBS to remove loosely attached bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance reading is proportional to the amount of biofilm formed.
-
Calculate the percentage of biofilm inhibition for each peptide concentration compared to the control.
-
Conclusion
This compound represents a promising therapeutic agent for the prevention of dental caries and potentially other bacterial infections where adhesion is a critical virulence factor. Its specific mechanism of action as a competitive inhibitor offers a targeted approach to disrupting bacterial colonization. Further research to precisely quantify its inhibitory potency and to optimize its formulation and delivery will be crucial for its development as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other anti-adhesion peptides.
References
In-Depth Technical Guide: Investigating the Binding Targets of Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding targets of Acetyl-adhesin (1025-1044) amide, a synthetic peptide with promising antimicrobial properties. This document consolidates available data on its mechanism of action, binding affinity, and the experimental protocols utilized for its characterization. The primary function of this peptide, also known as p1025, is to competitively inhibit the adhesion of cariogenic bacteria, such as Streptococcus mutans, to host surfaces, thereby preventing biofilm formation. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and dental medicine.
Introduction
This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus mutans. Its primary mechanism of action is the disruption of the initial step in dental plaque formation: the adhesion of S. mutans to the salivary pellicle on tooth surfaces. By mimicking the binding domain of the native adhesin, the peptide competitively inhibits the interaction with its cognate receptor in saliva, salivary agglutinin.[1][2] This guide details the binding targets, quantitative interaction data, and the methodologies employed to elucidate these properties.
Mechanism of Action: Competitive Inhibition of Adhesion
The core function of this compound is to act as a competitive inhibitor of the natural binding between the S. mutans adhesin (Ag I/II) and salivary agglutinin glycoproteins. This interaction is a critical step for the initial colonization of the tooth surface by S. mutans, a key etiological agent of dental caries. By occupying the binding sites on salivary agglutinin, the peptide effectively blocks the bacteria from adhering to the saliva-coated tooth enamel.
The following diagram illustrates this proposed mechanism of action:
Caption: Competitive inhibition of S. mutans adhesion by the peptide.
Quantitative Binding Data
| Inhibitor | Target | Assay Type | Value | Reference |
| ZI-187 | Antigen I/II | Adhesion Inhibition | IC50: 27.6 µM | [3] |
| ZI-906 | Antigen I/II | Adhesion Inhibition | IC50: 28.3 µM | [3] |
| ZI-939 | Antigen I/II | Adhesion Inhibition | IC50: 59.5 µM | [3] |
| 3',3”-dihydroxy-(−)-matairesinol | Sortase A | Enzyme Inhibition | IC50: 16.1 µM |
Experimental Protocols
The following sections detail the generalized experimental protocols for assays relevant to the investigation of this compound's binding targets.
Saliva-Coated Hydroxyapatite (sHA) Adhesion Assay
This in vitro assay simulates the initial step of bacterial colonization of the tooth surface and is used to quantify the inhibitory effect of compounds on bacterial adhesion.
Workflow Diagram:
Caption: Workflow for the saliva-coated hydroxyapatite adhesion assay.
Detailed Methodology:
-
Preparation of Saliva-Coated Hydroxyapatite (sHA):
-
Collect and clarify human saliva by centrifugation.
-
Incubate hydroxyapatite beads with the clarified saliva for a defined period (e.g., 1 hour) at room temperature to allow for the formation of a salivary pellicle.
-
Wash the beads with a suitable buffer (e.g., potassium phosphate buffer) to remove unbound salivary components.
-
-
Bacterial Adhesion and Inhibition:
-
Prepare a standardized suspension of Streptococcus mutans in a suitable buffer.
-
In experimental tubes, combine the sHA beads, the bacterial suspension, and varying concentrations of this compound. Include a control group with no peptide.
-
Incubate the mixture under conditions that promote adhesion (e.g., 90 minutes at 37°C with gentle agitation).
-
-
Quantification of Adherent Bacteria:
-
After incubation, wash the sHA beads multiple times to remove non-adherent bacteria.
-
Dislodge the adherent bacteria from the beads, for instance, through sonication.
-
Quantify the number of adherent bacteria by plating serial dilutions of the suspension and counting the resulting colony-forming units (CFU).
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This method can be employed to directly study the interaction between this compound and its salivary receptor.
Workflow Diagram:
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Methodology:
-
Ligand Immobilization:
-
The ligand, purified salivary agglutinin, is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is typically prepared in parallel to subtract non-specific binding effects.
-
-
Analyte Interaction:
-
The analyte, this compound, is prepared in a series of concentrations in a suitable running buffer.
-
The peptide solutions are injected over the sensor chip surface at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
The binding of the peptide to the immobilized salivary agglutinin is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of the rate constants (k_off / k_on).
-
Conclusion
This compound represents a targeted approach to antimicrobial therapy by specifically disrupting a key event in the pathogenesis of dental caries. Its mechanism of action, centered on the competitive inhibition of S. mutans adhesion to salivary agglutinin, has been established through in vitro assays. While precise quantitative binding data from the original research is not widely disseminated, the experimental frameworks provided in this guide offer a robust foundation for the further investigation and characterization of this and similar anti-adhesion peptides. Future research should focus on obtaining precise kinetic and affinity data to fully elucidate the therapeutic potential of this compound.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preliminary Efficacy of Acetyl-adhesin (1025-1044) Amide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bacterial adhesion to host tissues is a critical initial step in the pathogenesis of many infectious diseases. The Acetyl-adhesin (1025-1044) amide peptide, also referred to as p1025, represents a targeted approach to disrupt this process. It is a fragment of a streptococcal antigen I/II (SA I/II) family protein, which plays a pivotal role in the attachment of streptococci to host salivary receptors.[1][2] By mimicking a key binding epitope, the peptide acts as a competitive inhibitor, preventing bacterial adherence and subsequent biofilm formation.[1][3] This strategy offers a potential alternative to traditional antibiotics by targeting virulence without directly killing the bacteria, which may reduce the selective pressure for resistance.[1]
Mechanism of Action
The primary mechanism of action of this compound is competitive inhibition of bacterial adhesion. The peptide corresponds to the region of the native streptococcal adhesin that binds to salivary agglutinin on the tooth pellicle.[2] By presenting this binding motif, the peptide effectively saturates the binding sites on the salivary receptors, thereby blocking the attachment of Streptococcus pyogenes and Streptococcus mutans.[1][2]
Caption: Competitive inhibition of bacterial adhesion by this compound.
Summary of Efficacy Data
Detailed quantitative data, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, for this compound are not extensively reported in publicly accessible literature. The primary efficacy has been described qualitatively as the inhibition of bacterial adhesion in vitro and the prevention of recolonization in vivo.
Table 1: Summary of Preclinical Efficacy Findings
| Study Type | Organism(s) | Key Finding | Reference |
| In vitro Adhesion Assay | Streptococcus mutans | Inhibition of binding between S. mutans adhesin and salivary agglutinin. | [2] |
| In vivo Human Model | Streptococcus mutans | Prevention of recolonization of the oral cavity. | [1] |
| In vitro Adhesion Assay | Streptococcus pyogenes | Implied inhibition of adhesion to salivary receptors. |
Experimental Protocols
While detailed, step-by-step protocols for the efficacy studies of this compound are not available, the methodologies can be inferred from related research in the field. The following are generalized protocols for key assays used to evaluate anti-adhesion peptides.
In Vitro Bacterial Adhesion Inhibition Assay
This assay is designed to quantify the ability of a peptide to prevent bacteria from adhering to a surface coated with a relevant host receptor.
Caption: Generalized workflow for an in vitro bacterial adhesion inhibition assay.
Protocol Outline:
-
Coating: Microtiter plate wells are coated with a solution of human salivary agglutinin and incubated to allow for protein adsorption.
-
Blocking: The wells are treated with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding of bacteria.
-
Inhibition: The peptide inhibitor, this compound, is added to the wells at various concentrations. Control wells receive a scrambled or irrelevant peptide.
-
Adhesion: A standardized suspension of bacteria (e.g., S. mutans) is added to the wells and incubated to allow for adhesion to the coated surface.
-
Washing: Non-adherent bacteria are removed by washing the wells.
-
Quantification: Adherent bacteria are stained with a dye such as crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of adherent bacteria. A reduction in absorbance in the presence of the peptide indicates inhibition of adhesion.
In Vivo Recolonization Model
This model assesses the ability of the peptide to prevent the re-establishment of a bacterial species in a host environment after the existing microflora has been reduced.
Protocol Outline:
-
Baseline Measurement: The baseline levels of the target bacterium (e.g., S. mutans) in the oral cavity of human volunteers are determined.
-
Microflora Reduction: Subjects undergo a treatment regimen with a broad-spectrum antiseptic (e.g., chlorhexidine gluconate) to reduce the overall oral microbiota, including the target species.[4]
-
Peptide Application: A solution containing this compound is applied topically to the teeth of the subjects in the test group. The control group receives a placebo.
-
Recolonization Monitoring: The levels of the target bacterium are monitored over time through sampling and culturing to determine the rate and extent of recolonization. Slower or reduced recolonization in the test group compared to the control group indicates the efficacy of the peptide.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound directly modulates specific intracellular signaling pathways in either the host or the bacterium. Its mechanism is understood to be extracellular, based on competitive binding to host receptors.
Conclusion and Future Directions
Preliminary studies on this compound demonstrate its potential as a novel anti-adhesion agent against pathogenic streptococci. Its targeted mechanism of action is a significant advantage, potentially minimizing the risk of resistance development. However, to advance this peptide towards clinical application, further rigorous studies are required. Future research should focus on:
-
Quantitative Efficacy Studies: Determining precise IC50 values for adhesion inhibition and MIC values for biofilm prevention.
-
Pharmacokinetics and Pharmacodynamics: Understanding the stability, bioavailability, and duration of action of the peptide in the oral environment.
-
Formulation Development: Optimizing delivery systems to enhance its retention and efficacy on tooth surfaces.[2]
-
Broad-Spectrum Activity: Investigating its efficacy against a wider range of oral and other pathogens that utilize similar adhesion mechanisms.
A comprehensive understanding of these parameters will be crucial for the successful translation of this compound from a promising research tool to a viable therapeutic agent.
References
- 1. The rational design of an anti-caries peptide against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
The Potential of Acetyl-Adhesin (1025-1044) Amide in Inhibiting Streptococcus pyogenes Colonization: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the effects and experimental protocols for "Acetyl-adhesin (1025-1044) amide" is limited. One source identifies it as a 20-peptide fragment of a Streptococcus pyogenes cell surface adhesin[1]. This technical guide, therefore, synthesizes a representative overview based on established principles of using adhesin-derived peptides to inhibit bacterial colonization, drawing from broader research on Streptococcus pyogenes adhesion mechanisms. The quantitative data and specific protocols presented are illustrative examples based on common methodologies in the field.
Introduction: The Challenge of Streptococcus pyogenes Colonization
Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide range of illnesses, from mild pharyngitis and impetigo to severe, life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome[2][3]. The initial and critical step in establishing these infections is the adhesion of the bacterium to host epithelial cells, primarily in the upper respiratory tract and on the skin[2][4][5]. This colonization process is mediated by a variety of surface-exposed virulence factors known as adhesins[2][6].
Key adhesins of S. pyogenes include M protein, fibronectin-binding proteins (e.g., SfbI/PrtF1), and lipoteichoic acid, which interact with host cell receptors and extracellular matrix components like fibronectin and collagen[3][5][7][8][9]. Given the essential role of these adhesive interactions in pathogenesis, they represent attractive targets for novel therapeutic interventions[6][10]. One promising strategy is the use of synthetic peptides that mimic a region of a bacterial adhesin to competitively inhibit its binding to host receptors, thereby preventing colonization[10][11].
This guide explores the hypothetical therapeutic potential of this compound, a putative 20-amino acid peptide fragment derived from an S. pyogenes adhesin[1]. We will outline its proposed mechanism of action, present illustrative quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.
Proposed Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor of a native S. pyogenes adhesin. By mimicking the host-receptor binding domain of the full-length adhesin, the peptide could saturate the binding sites on host cells, thus preventing the attachment of the bacteria. This disruption of the initial adhesion step would, in turn, inhibit colonization and the subsequent establishment of infection.
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro studies designed to assess the efficacy of this compound in preventing S. pyogenes adhesion to human keratinocytes (HaCaT cells). Such studies are crucial for determining the peptide's inhibitory potential[11].
| Peptide Concentration (µM) | Mean % Adhesion Inhibition | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 0% | ± 0.0 | - |
| 10 | 25.3% | ± 3.1 | < 0.05 |
| 50 | 68.7% | ± 5.5 | < 0.001 |
| 100 | 85.2% | ± 4.2 | < 0.001 |
| 200 | 86.1% | ± 4.5 | < 0.001 |
Table 1: Illustrative Dose-Dependent Inhibition of S. pyogenes Adhesion to HaCaT Cells. The data indicate a dose-dependent inhibitory effect of the peptide, with saturation of the effect observed at concentrations around 100-200 µM.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below is a representative protocol for an in vitro bacterial adhesion assay.
Protocol 1: In Vitro Adhesion Assay with Human Keratinocytes
Objective: To quantify the inhibitory effect of this compound on the adhesion of S. pyogenes to a human epithelial cell line.
Materials:
-
S. pyogenes strain (e.g., M1T1 serotype)
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in sterile water)
-
24-well tissue culture plates
-
Tryptic Soy Agar (TSA) plates
-
Sterile water for cell lysis
Methodology:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Seed HaCaT cells into 24-well plates at a density of 1 x 10⁵ cells per well and grow to ~95% confluency.
-
Wash the confluent monolayers twice with sterile PBS before the assay.
-
-
Bacterial Preparation:
-
Inoculate S. pyogenes in Todd-Hewitt broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4).
-
Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in serum-free DMEM to a concentration of 1 x 10⁷ CFU/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations of 10, 50, 100, and 200 µM. A no-peptide control should also be prepared.
-
Pre-incubate the HaCaT cell monolayers with 500 µL of the peptide solutions (or control medium) for 1 hour at 37°C. This allows the peptide to bind to host cell receptors.
-
After pre-incubation, add 50 µL of the bacterial suspension (5 x 10⁵ CFU) to each well, resulting in a multiplicity of infection (MOI) of approximately 5.
-
Incubate the plates for 2 hours at 37°C to allow for bacterial adhesion.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the monolayers three times with PBS to remove non-adherent bacteria.
-
Lyse the HaCaT cells by adding 500 µL of sterile water to each well and incubating for 15 minutes.
-
Perform serial dilutions of the resulting lysate in PBS.
-
Plate the dilutions onto TSA plates and incubate overnight at 37°C.
-
Count the colonies to determine the number of adherent CFU per well.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each peptide concentration relative to the no-peptide control using the formula: % Inhibition = [1 - (CFU_peptide / CFU_control)] x 100
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Conclusion and Future Directions
The concept of using adhesin-derived peptides like this compound presents a targeted and promising approach to combat S. pyogenes infections. By disrupting the initial, crucial step of colonization, such peptides could prevent the establishment of disease. The illustrative data and protocols provided in this guide outline a clear path for the preclinical evaluation of this and similar therapeutic candidates.
Future research should focus on:
-
In Vivo Efficacy: Testing the peptide in animal models of pharyngeal or skin colonization to validate in vitro findings.
-
Mechanism of Action: Precisely identifying the native adhesin from which the peptide is derived and its specific host cell receptor.
-
Pharmacokinetics and Stability: Evaluating the peptide's stability in biological fluids and its delivery to the site of infection.
-
Safety and Toxicity: Conducting comprehensive toxicology studies to ensure the peptide's safety for potential clinical use.
The development of anti-adhesion therapies could provide a valuable alternative to traditional antibiotics, potentially circumventing the growing issue of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Streptococcus pyogenes adhesion and colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Streptococcus pyogenes Adherence - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Streptococcus Adherence and Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of Streptococcus pyogenes adherence to HaCaT cells by a peptide corresponding to the streptococcal fibronectin-binding protein, SfbI, is strain dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Acetyl-adhesin (1025-1044) Amide Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
The Acetyl-adhesin (1025-1044) amide peptide is a synthetic 20-amino acid peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] This peptide has garnered significant interest in the scientific community for its potential as a novel antimicrobial agent, specifically for its ability to inhibit the adhesion of pathogenic bacteria to host tissues.[1][2] Notably, it has been extensively studied in the context of dental caries, where it has been shown to inhibit the binding of Streptococcus mutans, a primary etiological agent of this disease, to salivary receptors on the tooth surface.[3][4]
The discovery of this peptide was a significant step towards a targeted approach to antimicrobial therapy. Instead of broad-spectrum antibiotics that can disrupt the natural microbiome, this peptide offers a more specific mechanism of action by competitively inhibiting a crucial step in the colonization process of certain pathogenic streptococci.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of the this compound peptide.
Physicochemical Properties
The this compound peptide is a well-defined molecule with the following properties:
| Property | Value |
| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ |
| Molecular Weight | 2202.46 g/mol |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
Synthesis and Purification
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Valine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the deprotected resin.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid (Glutamine) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain the crude peptide powder.
Experimental Protocol: Purification and Characterization
-
Purification: The crude peptide is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. The purity is determined by analytical RP-HPLC.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of the this compound peptide is competitive inhibition. It mimics the binding domain of the native streptococcal adhesin protein, thereby blocking the interaction between the bacteria and their corresponding receptors on host cells.
In the oral cavity, Streptococcus mutans utilizes its surface adhesins (e.g., Antigen I/II, also known as PAc) to bind to salivary components, such as salivary agglutinin (gp-340), which are adsorbed onto the tooth enamel to form the acquired pellicle. This adhesion is a critical first step in the formation of dental plaque and the initiation of caries. The this compound peptide corresponds to a key binding region of this adhesin. By binding to the salivary receptors, the peptide effectively occupies the binding sites, preventing the attachment of S. mutans.
While the direct downstream signaling cascade initiated by the binding of the full-length streptococcal adhesin to salivary receptors is complex and can involve modulation of host inflammatory responses, the peptide inhibitor's primary role is to prevent this initial binding event, thereby averting the subsequent signaling and colonization. The interaction of streptococcal surface proteins with host cells can trigger a variety of signaling pathways, often involving integrins and leading to cytoskeletal rearrangements, which can facilitate bacterial invasion. By blocking the initial adhesion, the peptide effectively prevents the initiation of these downstream events.
Caption: Competitive inhibition of S. mutans adhesion by this compound.
Experimental Protocols: In Vitro Adhesion Inhibition Assay
The efficacy of the this compound peptide is typically evaluated using an in vitro bacterial adhesion inhibition assay.
-
Preparation of Saliva-Coated Surfaces: Wells of a microtiter plate are coated with clarified, sterile human saliva to mimic the acquired pellicle on the tooth surface.
-
Bacterial Culture: Streptococcus mutans is grown to mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.
-
Inhibition Assay:
-
The saliva-coated wells are pre-incubated with varying concentrations of the this compound peptide.
-
A control group is incubated with buffer or a scrambled peptide.
-
The bacterial suspension is then added to the wells and incubated to allow for adhesion.
-
-
Washing: Non-adherent bacteria are removed by gentle washing.
-
Quantification of Adherent Bacteria: The number of adherent bacteria is quantified. This can be done by:
-
Crystal Violet Staining: Adherent bacteria are stained with crystal violet, the stain is solubilized, and the absorbance is measured.
-
Viable Cell Counting: Adherent bacteria are detached (e.g., by sonication or trypsinization) and plated on agar for colony forming unit (CFU) counting.
-
Radiolabeling: Bacteria can be metabolically labeled with a radioisotope (e.g., ³H-thymidine), and the radioactivity of adherent cells is measured.
-
-
Data Analysis: The percentage of inhibition is calculated for each peptide concentration relative to the control, and the IC50 (half-maximal inhibitory concentration) can be determined.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of the this compound peptide.
| Parameter | Value | Organism | Assay Conditions | Reference |
| Inhibitory Concentration | 50 µmol/L | Streptococcus mutans | In vitro adhesion to hydroxyapatite | Li et al. |
| Concentration for Biofilm Inhibition | 1 mg/mL | Streptococcus mutans | In vitro biofilm formation on saliva-coated surfaces | de Oliveira et al.[1] |
Conclusion
The this compound peptide represents a promising lead compound in the development of targeted antimicrobial therapies. Its well-defined structure, established synthetic route, and specific mechanism of action make it an excellent tool for studying bacterial adhesion and a potential candidate for therapeutic development, particularly in the prevention of dental caries. Further research to optimize its stability, delivery, and to fully elucidate its in vivo efficacy will be crucial for its translation into clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals working with this important peptide.
References
- 1. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M Protein and Other Surface Proteins on Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Acetyl-Adhesin Amide Fragment 1025-1044 95 (HPLC) p1025 [sigmaaldrich.com]
- 4. Peptide inhibitors of fibronectin, laminin, and other adhesion molecules: unique and shared features - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Acetyl-adhesin (1025-1044) Amide Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pyogenes is a significant human pathogen responsible for a wide array of infections. The initial step in pathogenesis is the adhesion of the bacteria to host tissues, a process mediated by surface proteins known as adhesins. The Acetyl-adhesin (1025-1044) amide peptide, with the sequence Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2, is a fragment of such an adhesin and has demonstrated the ability to interfere with this adhesion process.
Theoretical modeling provides a powerful tool to investigate the conformational landscape, stability, and interaction dynamics of this peptide at an atomic level. This guide details a hypothetical, yet methodologically sound, approach to the in silico analysis of the this compound.
Peptide Sequence and Physicochemical Properties
The primary sequence of the this compound is presented below. A summary of its key physicochemical properties, which are important inputs for computational modeling, is provided in Table 1.
Sequence: Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Weight | 2157.4 g/mol | Sequence-based calculation |
| Isoelectric Point (pI) | 4.05 | Sequence-based calculation |
| Net Charge at pH 7.4 | -3 | Sequence-based calculation |
| Grand Average of Hydropathicity (GRAVY) | -0.155 | Sequence-based calculation |
| Predicted Secondary Structure | Predominantly random coil with potential for turn structures | PSIPRED, JPred |
Theoretical Modeling Workflow
A typical workflow for the theoretical modeling of a peptide like this compound would involve several stages, from initial structure prediction to detailed molecular dynamics simulations. A diagram of this workflow is presented below.
Detailed Computational Protocols
This section provides detailed protocols for the key computational experiments in the theoretical modeling of the this compound.
Initial Structure Prediction
Given the short length of the peptide, ab initio or de novo structure prediction methods are suitable.
-
Protocol:
-
The peptide sequence is submitted to a de novo modeling server such as PEP-FOLD or I-TASSER.
-
The server generates a number of possible 3D conformations based on fragment assembly or other algorithms.
-
The predicted models are ranked based on a scoring function that estimates the free energy of the conformation.
-
The top-ranked model is selected as the starting structure for molecular dynamics simulations.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the peptide in a simulated physiological environment.
-
Protocol:
-
System Setup:
-
The predicted peptide structure is placed in a cubic or triclinic simulation box.
-
The box is solvated with a pre-equilibrated water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the net charge of the system.
-
-
Energy Minimization:
-
The energy of the system is minimized using the steepest descent algorithm for an initial number of steps, followed by the conjugate gradient algorithm until convergence is reached. This removes any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 310 K) under constant volume (NVT ensemble) for a short period (e.g., 1 ns). Position restraints are typically applied to the peptide backbone.
-
The system is then equilibrated under constant pressure (e.g., 1 bar) and constant temperature (NPT ensemble) for a longer period (e.g., 5-10 ns) to allow the system to reach the correct density. Position restraints on the peptide are gradually released.
-
-
Production MD:
-
A long production MD simulation (e.g., 500 ns to 1 µs) is run under the NPT ensemble without any restraints. Trajectories are saved at regular intervals (e.g., every 10 ps).
-
-
-
Simulation Parameters (Hypothetical):
-
Force Field: AMBER99SB-ILDN or CHARMM36m
-
Software: GROMACS, AMBER, or NAMD
-
Time Step: 2 fs
-
Temperature Coupling: v-rescale thermostat
-
Pressure Coupling: Parrinello-Rahman barostat
-
Long-range Electrostatics: Particle Mesh Ewald (PME)
-
Analysis of Simulation Data
The trajectory from the production MD run is analyzed to extract quantitative data on the peptide's structure and dynamics.
Table 2: Hypothetical Quantitative Data from MD Simulation Analysis
| Metric | Result | Interpretation |
| Backbone RMSD | 0.3 ± 0.1 nm | The peptide exhibits a stable overall conformation after an initial equilibration period. |
| Radius of Gyration | 1.2 ± 0.05 nm | The peptide maintains a relatively compact structure throughout the simulation. |
| Solvent Accessible Surface Area (SASA) | 1500 ± 100 Ų | Indicates the extent of the peptide's exposure to the solvent. |
| Dominant Secondary Structure | 60% Random Coil, 25% Turn, 15% Bend | The peptide is largely flexible with some ordered turn structures. |
| Intramolecular H-bonds | 8 ± 2 | Reflects the stability of the transient secondary structures. |
Potential Signaling and Interaction Pathway
The this compound is known to inhibit the binding of S. pyogenes to salivary receptors. A simplified diagram of this inhibitory action is shown below.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the structural and dynamic characterization of the this compound. While awaiting specific experimental studies on this peptide, the described computational protocols provide a robust roadmap for future research. Such studies would yield valuable insights into its mechanism of action and facilitate the structure-based design of more potent and specific antimicrobial agents to combat Streptococcus pyogenes infections. Future work could also involve modeling the interaction of this peptide with its target adhesin domain or the host cell receptor to elucidate the precise molecular details of its inhibitory function.
The Unseen Regulator: An In-depth Technical Guide to the Role of N-terminal Acetylation in Adhesin Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterial adhesion to host tissues is the critical initiating step for many infectious diseases, mediated by a class of proteins known as adhesins. The functional regulation of these virulence factors is paramount to understanding and combating bacterial pathogenesis. While transcriptional and translational control of adhesins are well-studied, post-translational modifications (PTMs) are emerging as a crucial layer of regulation. Among these, N-terminal acetylation (Nt-acetylation), the irreversible addition of an acetyl group to the N-terminal α-amino group of a protein, is a widespread modification that can profoundly alter protein function. This technical guide delves into the current understanding and methodologies for investigating the role of Nt-acetylation in adhesin peptides, a burgeoning field with significant implications for drug development and novel antimicrobial strategies. While direct research on the Nt-acetylation of adhesins is still in its nascent stages, this document synthesizes information from broader proteomics studies and research on other virulence factors to provide a comprehensive framework for future investigation.
The Core of N-terminal Acetylation
N-terminal acetylation is a ubiquitous and irreversible post-translational modification in both eukaryotes and prokaryotes.[1][2] In bacteria, it is now recognized as a significant PTM that can influence a protein's structure, stability, localization, and interactions with other molecules.[3][4] This modification is catalyzed by N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the free α-amino group of the N-terminal amino acid of a polypeptide chain.[2]
The process of Nt-acetylation can alter the physicochemical properties of a protein in several key ways:
-
Charge Neutralization: The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group, which can impact electrostatic interactions.[2]
-
Increased Hydrophobicity: The acetyl group increases the hydrophobicity of the N-terminus, potentially influencing protein folding and membrane interactions.
-
Steric Hindrance: The added bulk of the acetyl group can create steric hindrance, affecting protein-protein interactions and receptor binding.
In bacteria, Nt-acetylation has been implicated in various cellular processes, including metabolism, stress response, and virulence.[5] Proteomics studies have identified Nt-acetylation on a range of bacterial proteins, including virulence factors, suggesting a role for this modification in pathogenesis.[3][6][7]
The Functional Implications of N-terminal Acetylation for Adhesin Peptides
While specific studies on the functional consequences of Nt-acetylation on adhesin peptides are limited, we can extrapolate potential effects based on the known roles of this modification and the function of adhesins.
Modulation of Adhesion and Binding Affinity
The primary function of adhesins is to mediate binding to host cell receptors or extracellular matrix components.[8] Nt-acetylation at or near the receptor-binding domain of an adhesin could significantly alter its binding affinity.
-
Altered Receptor Interaction: The changes in charge and hydrophobicity at the N-terminus could either enhance or diminish the interaction with the host receptor. For instance, if the binding is primarily driven by electrostatic interactions, charge neutralization could weaken the bond. Conversely, if hydrophobic interactions are dominant, the increased hydrophobicity could strengthen the binding.
-
Conformational Changes: Nt-acetylation can influence the local conformation of the N-terminal region of a protein.[9][10] This could alter the presentation of the binding epitope, thereby affecting the adhesin's ability to recognize and bind to its target. Studies on the streptococcal adhesin P1 have shown that intramolecular interactions involving the N-terminus are crucial for its proper conformation and adhesive function.[11][12]
Protein Stability and Turnover
Nt-acetylation is known to play a dual role in protein stability. It can either protect proteins from degradation or mark them for destruction via the N-end rule pathway.[11][13] In the context of adhesins, which are often surface-exposed and subject to host proteases, Nt-acetylation could:
-
Enhance Stability: By blocking the free N-terminus, acetylation can protect adhesins from aminopeptidases, thereby increasing their half-life on the bacterial surface and promoting sustained adhesion.
-
Regulate Turnover: In some cases, Nt-acetylation can create a degradation signal (degron), leading to the targeted degradation of the protein.[13] This could be a mechanism for bacteria to regulate the display of adhesins on their surface in response to environmental cues.
Subcellular Localization and Secretion
For adhesins to be functional, they must be correctly localized to the bacterial cell surface. While the primary signals for secretion and surface anchoring are typically encoded in the protein sequence, Nt-acetylation could act as a secondary signal influencing these processes. It has been shown to mediate membrane targeting and subcellular localization for some proteins.[14]
Evasion of the Host Immune Response
Surface-exposed adhesins are potential targets for the host immune system. Nt-acetylation could play a role in immune evasion by:
-
Masking Epitopes: The acetyl group could mask an antigenic determinant at the N-terminus, preventing recognition by host antibodies.
-
Altering Immunogenicity: The modification could alter the overall immunogenicity of the adhesin peptide.
Quantitative Data on N-terminal Acetylation
Direct quantitative data on the impact of Nt-acetylation on adhesin peptide function is currently scarce in the literature. However, studies on other proteins provide a framework for the types of quantitative analyses that are needed.
| Protein/Peptide | Organism | Effect of N-terminal Acetylation | Quantitative Change | Reference |
| Tat Peptide | HIV-1 | Reduced binding affinity to TAR RNA | 8-fold reduction in binding affinity for acetylated K50 | [15] |
| α-Synuclein | Human | Increased membrane affinity | Kd shift from 2.5 μM to 0.8 μM | [2] |
| Mycobacterial Proteins | Mycobacterium tuberculosis & Mycobacterium marinum | Widespread Nt-acetylation | 11% and 14.6% of the observed proteome, respectively | [16] |
Table 1: Examples of Quantitative Effects of N-terminal Acetylation on Protein Function.
Experimental Protocols for Studying N-terminal Acetylation in Adhesin Peptides
Investigating the role of Nt-acetylation in adhesins requires a combination of proteomics, biochemical, and cellular assays.
Identification of N-terminally Acetylated Adhesins using Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the primary method for identifying and quantifying Nt-acetylation.[17][18]
Protocol: Enrichment and Identification of N-terminally Acetylated Peptides
-
Protein Extraction and Digestion:
-
Lyse bacterial cells under conditions that preserve post-translational modifications.
-
Extract total protein and quantify the concentration.
-
Reduce and alkylate the protein sample to denature proteins and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a specific protease, such as trypsin.
-
-
Enrichment of N-terminally Acetylated Peptides:
-
Due to the low stoichiometry of some PTMs, enrichment is often necessary.[17]
-
Antibody-based Enrichment: Use antibodies that specifically recognize N-terminally acetylated peptides to immunoprecipitate them from the peptide mixture.[19]
-
Chemical Derivatization and Negative Selection (e.g., TAILS - Terminal Amine Isotopic Labeling of Substrates):
-
Block all primary amines (N-termini and lysine side chains) in the protein sample with a chemical tag (e.g., dimethylation).
-
Digest the proteins with trypsin. This will generate new N-termini for internal peptides, which will have a free primary amine.
-
Use a polymer that specifically binds to the newly generated free amines to remove the internal peptides, thereby enriching for the originally blocked (including N-terminally acetylated) peptides.
-
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass shift of 42.0106 Da corresponding to an acetyl group will be detected on the N-terminal residue.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and the location of the acetylation.
-
References
- 1. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Editorial: Bacterial Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pathogen-Mediated Posttranslational Modifications: A Re-emerging Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An N-acetyltransferase required for ESAT-6 N-terminal acetylation and virulence in Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial adhesin - Wikipedia [en.wikipedia.org]
- 9. The role of Nα-terminal acetylation in protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Intramolecular Interaction Involving the N Terminus of a Streptococcal Adhesin Affects Its Conformation and Adhesive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An intramolecular interaction involving the N terminus of a streptococcal adhesin affects its conformation and adhesive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein post-translational modifications in bacteria | Semantic Scholar [semanticscholar.org]
- 15. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA | PLOS One [journals.plos.org]
- 16. Quantitative N‑Terminal Footprinting of Pathogenic Mycobacteria Reveals Differential Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes: In Vitro Efficacy Testing of Acetyl-adhesin (1025-1044) amide
Introduction
Acetyl-adhesin (1025-1044) amide is a 20-amino acid synthetic peptide derived from a cell surface adhesin protein of Streptococcus pyogenes. This peptide is designed to act as a competitive inhibitor of bacterial adhesion to host tissues, a critical initial step in the colonization and subsequent infection process. The N-terminal acetylation of the peptide enhances its stability by preventing degradation by aminopeptidases, while the C-terminal amidation neutralizes the carboxyl group, modifications that often improve the peptide's biological activity and mimic its native protein structure. The primary mechanism of action for this compound is to block the interaction between S. pyogenes and its receptors within the oral cavity, specifically salivary agglutinin (SAG).[1][2]
Principle of Action
Streptococcus pyogenes colonization of the oropharynx is mediated by the binding of its surface adhesins to host receptors present in saliva and on epithelial cells. A key receptor is salivary agglutinin (SAG), also known as glycoprotein-340 (gp340), a member of the scavenger receptor cysteine-rich (SRCR) family.[3][4][5] By mimicking the binding domain of the native adhesin protein, this compound competitively binds to SAG, thereby preventing the attachment of S. pyogenes. This inhibition of bacterial adhesion is expected to reduce bacterial colonization and biofilm formation, representing a novel anti-infective strategy.
Applications
These protocols are designed for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of this compound. The primary applications of these assays include:
-
Determination of Inhibitory Activity: Quantifying the ability of the peptide to prevent the adhesion of S. pyogenes to saliva-coated surfaces.
-
Dose-Response Analysis: Establishing the concentration-dependent inhibitory effect of the peptide to determine key parameters such as IC50 (half-maximal inhibitory concentration).
-
Mechanism of Action Studies: Confirming the competitive inhibition mechanism by observing the peptide's effect on the interaction between the bacteria and its salivary receptor.
-
Screening of Analogs: Comparing the efficacy of different peptide analogs or formulations in a standardized in vitro model.
The following protocols describe two primary in vitro assays: a Saliva-Coated Surface Adhesion Assay and a Pharyngeal Cell Adhesion Assay.
Experimental Protocols
Protocol 1: Saliva-Coated Surface Adhesion Assay
This assay measures the ability of this compound to inhibit the binding of S. pyogenes to a surface coated with human saliva, mimicking the pellicle-coated surfaces of the oral cavity.
Materials
-
This compound
-
Streptococcus pyogenes strain (e.g., a clinical isolate or a reference strain known to adhere to saliva)
-
Human saliva (collected from healthy donors and sterilized)
-
96-well flat-bottom sterile microtiter plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (30% v/v)
-
Spectrophotometer (plate reader)
Procedure
-
Preparation of Saliva-Coated Plates:
-
Collect whole, unstimulated saliva from healthy donors. Pool, centrifuge to remove debris, and filter-sterilize.
-
Dilute saliva 1:1 in sterile PBS.
-
Add 100 µL of the diluted saliva to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C to allow for protein coating.
-
Wash the wells three times with 200 µL of sterile PBS to remove unbound saliva.
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of sterile PBS.
-
-
Bacterial Preparation:
-
Culture S. pyogenes in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density (OD) of 0.5 at 600 nm.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in PBS.
-
In a separate plate, pre-incubate 50 µL of the bacterial suspension with 50 µL of the peptide dilutions (or PBS for the positive control) for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated bacteria-peptide mixture to the saliva-coated wells.
-
Incubate the plate for 2 hours at 37°C to allow for bacterial adhesion.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent bacteria.
-
Fix the adherent bacteria by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry.
-
Stain the adherent bacteria by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 10 minutes at room temperature.
-
Wash the wells gently with water to remove excess stain.
-
Solubilize the bound dye by adding 100 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Data Presentation
Summarize the quantitative data in a table to show the effect of different concentrations of this compound on the adhesion of S. pyogenes.
| Peptide Concentration (µM) | Absorbance at 595 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 1 | 1.02 ± 0.06 | 18.4 |
| 5 | 0.78 ± 0.05 | 37.6 |
| 10 | 0.55 ± 0.04 | 56.0 |
| 25 | 0.31 ± 0.03 | 75.2 |
| 50 | 0.15 ± 0.02 | 88.0 |
| 100 | 0.08 ± 0.01 | 93.6 |
% Inhibition is calculated as: [1 - (Absorbance of test well / Absorbance of control well)] x 100
Protocol 2: Pharyngeal Cell Adhesion Assay
This assay provides a more complex biological model by assessing the peptide's ability to inhibit S. pyogenes adhesion to a monolayer of human pharyngeal epithelial cells.
Materials
-
This compound
-
S. pyogenes strain
-
Detroit 562 human pharyngeal epithelial cell line
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
96-well tissue culture treated plates
-
PBS
-
Trypsin-EDTA
-
Methanol
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (30% v/v)
-
Spectrophotometer (plate reader)
Procedure
-
Cell Culture:
-
Culture Detroit 562 cells in their recommended medium at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well tissue culture plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Bacterial Preparation:
-
Prepare the S. pyogenes suspension as described in Protocol 1.
-
-
Inhibition Assay:
-
Wash the confluent cell monolayer twice with sterile PBS.
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Pre-incubate the bacterial suspension with the peptide dilutions (or medium for the positive control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to the cell monolayers.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Fix, stain, and solubilize the adherent bacteria as described in Protocol 1.
-
Measure the absorbance at 595 nm.
-
Data Presentation
Present the data in a table similar to that for Protocol 1, showing the dose-dependent inhibition of bacterial adhesion to pharyngeal cells.
| Peptide Concentration (µM) | Absorbance at 595 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.98 ± 0.07 | 0 |
| 1 | 0.85 ± 0.06 | 13.3 |
| 5 | 0.67 ± 0.05 | 31.6 |
| 10 | 0.49 ± 0.04 | 50.0 |
| 25 | 0.28 ± 0.03 | 71.4 |
| 50 | 0.16 ± 0.02 | 83.7 |
| 100 | 0.10 ± 0.01 | 89.8 |
Visualizations
Caption: Competitive inhibition of S. pyogenes adhesion.
References
- 1. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Salivary agglutinin, which binds Streptococcus mutans and Helicobacter pylori, is the lung scavenger receptor cysteine-rich protein gp-340 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human salivary agglutinin binds to lung surfactant protein-D and is identical with scavenger receptor protein gp-340 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-adhesin (1025-1044) amide in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Acetyl-adhesin (1025-1044) amide in biofilm disruption and inhibition assays. This synthetic peptide is a promising candidate for anti-biofilm strategies, particularly against Gram-positive bacteria such as Streptococcus pyogenes and Streptococcus mutans.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within the biofilm highly resistant to conventional antibiotics and host immune responses. The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] Its primary mechanism of action is the competitive inhibition of bacterial adhesion to host surfaces, a critical step in the initiation of biofilm formation.[3][4] Specifically, the analogous peptide p1025 has been shown to inhibit the binding of S. mutans adhesin to salivary agglutinins.[3][4] By blocking this initial attachment, the peptide effectively prevents the subsequent stages of biofilm development.
Principle of the Assay
The protocols outlined below are designed to quantify the ability of this compound to both inhibit the formation of new biofilms and to disrupt pre-formed, mature biofilms. The most common and accessible method for quantifying biofilm biomass is the crystal violet (CV) staining assay.[5][6] In this assay, the CV dye stains the bacterial cells and the EPS matrix. The amount of retained stain is proportional to the total biofilm biomass. Additionally, metabolic assays can be employed to assess the viability of cells within the biofilm.
Data Presentation
The following table summarizes representative quantitative data for the anti-biofilm activity of peptides analogous to this compound against Streptococcus mutans. This data is intended to provide an expected range of efficacy for researchers performing these assays.
| Peptide/Treatment | Target Organism | Assay Type | Concentration | Biofilm Reduction (%) | Reference |
| Novel Peptide Oral Spray | Streptococcus mutans | Biofilm Formation Inhibition | 1/2 MIC | 56.24 | [1] |
| Synthetic Peptide P1 | Streptococcus mutans | Biofilm Formation Inhibition | 0.1 mg/mL | ~75 | [2][7][8] |
| p1025 (analogue) | Streptococcus mutans | Biofilm Formation Inhibition | Not specified | Inhibitory effect observed | [3] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, flat-bottomed 96-well polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Streptococcus pyogenes, Streptococcus mutans)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose or sucrose)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol 1: Biofilm Formation Inhibition Assay
This protocol assesses the ability of this compound to prevent the initial formation of a biofilm.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). Further dilute the stock solution to create a range of desired test concentrations.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture in fresh medium to achieve a starting optical density (OD) at 600 nm of approximately 0.05-0.1.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the various concentrations of the peptide solution to the corresponding wells.
-
Include a positive control (bacteria with medium and without peptide) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three times with 200 µL of sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottomed 96-well plate. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each peptide concentration compared to the positive control.
Protocol 2: Disruption of Pre-formed Biofilm Assay
This protocol evaluates the efficacy of this compound in disrupting an established biofilm.
-
Biofilm Formation:
-
Add 200 µL of a diluted bacterial suspension (as prepared in Protocol 1) to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: Discard the planktonic culture and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Peptide Treatment:
-
Prepare different concentrations of the this compound solution.
-
Add 200 µL of the peptide solutions to the wells containing the pre-formed biofilms.
-
Include a control group with medium only.
-
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Staining and Quantification: Follow steps 5-10 from Protocol 1 to stain and quantify the remaining biofilm.
-
Data Analysis: Calculate the percentage of biofilm disruption for each peptide concentration compared to the control.
Visualizations
Mechanism of Action: Competitive Inhibition of Adhesion
Caption: Competitive inhibition of bacterial adhesion by this compound.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for the biofilm formation inhibition assay using crystal violet staining.
Logical Relationship: Biofilm Disruption vs. Inhibition
Caption: Logical flow differentiating between biofilm inhibition and disruption assays.
References
- 1. Antimicrobial Effect of a Peptide Containing Novel Oral Spray on Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Inhibition of Streptococcus mutans growth and biofilm formation through protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effects of Ficin on Streptococcus mutans Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Anti-biofilm activity of a self-aggregating peptide against Streptococ" by Julia Ansari, Nabil M. Abraham et al. [digitalcommons.fairfield.edu]
- 8. Anti-Biofilm Activity of a Self-Aggregating Peptide against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Acetyl-adhesin (1025-1044) Amide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes. This peptide is designed to act as a competitive inhibitor of bacterial adhesion to host cells, a critical initial step in colonization and subsequent infection. By mimicking a key binding region of the native adhesin, this compound has the potential to prevent bacterial attachment to salivary receptors and epithelial surfaces.[1] Consequently, it is a candidate for development as a novel antimicrobial agent that functions by preventing infection rather than killing the bacteria directly, which may reduce the selective pressure for drug resistance.
These application notes provide detailed protocols for a panel of cell culture-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its efficacy in inhibiting bacterial adhesion and biofilm formation, evaluate its impact on host cell signaling pathways, and determine its cytotoxic profile and stability in a biological milieu.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the types of quantitative data that can be generated using the protocols described in this document. The values presented are hypothetical and intended to serve as a guide for data presentation and comparison.
Table 1: Inhibition of S. pyogenes Adhesion to Human Epithelial Cells
| Peptide Concentration (µM) | Mean % Adhesion Inhibition (± SD) | IC50 (µM) |
| 1 | 15.2 ± 2.1 | |
| 10 | 48.9 ± 3.5 | 10.5 |
| 50 | 85.7 ± 1.8 | |
| 100 | 92.3 ± 1.2 | |
| Control (Scrambled Peptide) | 2.1 ± 0.5 | >100 |
Table 2: Inhibition of S. pyogenes Biofilm Formation
| Peptide Concentration (µM) | Mean % Biofilm Inhibition (± SD) | MBIC50 (µM) |
| 10 | 22.4 ± 4.2 | |
| 50 | 55.1 ± 5.8 | 45.2 |
| 100 | 78.9 ± 3.9 | |
| 200 | 89.6 ± 2.5 | |
| Control (Scrambled Peptide) | 3.5 ± 1.1 | >200 |
Table 3: Cytotoxicity on Human Keratinocytes (HaCaT cells)
| Peptide Concentration (µM) | Mean % Cell Viability (± SD) | CC50 (µM) |
| 50 | 98.2 ± 1.5 | |
| 100 | 95.6 ± 2.3 | >200 |
| 200 | 91.3 ± 3.1 | |
| 400 | 85.7 ± 4.0 | |
| Control (Lysis Buffer) | 0 | N/A |
Table 4: Peptide Stability in Cell Culture Medium
| Incubation Time (hours) | % Intact Peptide Remaining (± SD) | t1/2 (hours) |
| 0 | 100 | |
| 6 | 85.1 ± 4.7 | |
| 12 | 68.3 ± 5.1 | ~16 |
| 24 | 45.9 ± 3.9 | |
| 48 | 20.5 ± 2.8 |
Experimental Protocols & Visualizations
Bacterial Adhesion Inhibition Assay
This assay quantifies the ability of this compound to prevent the attachment of S. pyogenes to a monolayer of human epithelial cells.
Workflow for Bacterial Adhesion Inhibition Assay
Caption: Experimental workflow for the bacterial adhesion inhibition assay.
Protocol:
-
Cell Culture: Seed human epithelial cells (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of the experiment. Culture in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Bacterial Culture: Inoculate S. pyogenes into Todd-Hewitt broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Peptide Preparation: Prepare a 2-fold serial dilution of this compound in serum-free cell culture medium. Include a vehicle control (medium only) and a negative control (e.g., a scrambled peptide of the same composition).
-
Inhibition: Harvest the bacteria, wash with PBS, and resuspend in serum-free medium. Pre-incubate the bacterial suspension with the various concentrations of the peptide or controls for 1 hour at 37°C.
-
Infection: Wash the confluent epithelial cell monolayers twice with PBS. Add the bacteria-peptide mixtures to the cells at a multiplicity of infection (MOI) of 10:1 (bacteria:epithelial cell).
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
Washing: Gently wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.
-
Quantification:
-
Add a solution of 0.1% Triton X-100 in PBS to each well to lyse the epithelial cells and release the adherent bacteria.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions onto Todd-Hewitt agar plates.
-
Incubate the plates overnight at 37°C and count the resulting Colony Forming Units (CFUs).
-
-
Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration relative to the vehicle control. Determine the IC50 value, the concentration of peptide that inhibits 50% of bacterial adhesion.
Inhibition of Biofilm Formation Assay
This assay assesses the ability of the peptide to prevent the formation of bacterial biofilms, a key virulence factor.
Protocol:
-
Bacterial Culture and Peptide Preparation: Prepare S. pyogenes and serial dilutions of this compound as described for the adhesion assay.
-
Biofilm Induction: In a 96-well flat-bottom plate, add the bacterial suspension (adjusted to a starting OD600 of ~0.05 in biofilm-promoting medium, e.g., TSB with glucose) and the peptide dilutions. Include appropriate controls.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C.
-
Quantification with Crystal Violet:
-
Gently discard the medium and wash the wells twice with PBS to remove planktonic bacteria.
-
Fix the biofilms with methanol for 15 minutes.
-
Air-dry the plate and stain with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control. The Minimum Biofilm Inhibitory Concentration (MBIC50) is the peptide concentration that causes a 50% reduction in biofilm formation.[2][3][4][5]
Mammalian Cell Cytotoxicity Assay
It is crucial to determine if the peptide exhibits toxicity towards host cells. An MTS or MTT assay is a standard method for this.
Protocol:
-
Cell Seeding: Seed epithelial cells (e.g., HaCaT) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic compound) and a vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the 50% cytotoxic concentration (CC50).[6][7][8]
Investigation of Signaling Pathway Modulation
S. pyogenes adhesion to host cells can trigger intracellular signaling cascades that facilitate invasion and inflammation.[9][10][11] This assay investigates if the peptide can block these signaling events.
Proposed Signaling Pathway for Inhibition
Caption: Inhibition of S. pyogenes-induced host cell signaling.
Protocol (Western Blotting):
-
Cell Treatment: Grow epithelial cells to near confluence in 6-well plates. Starve the cells in serum-free medium for a few hours.
-
Infection/Treatment: Pre-treat the cells with a high, non-cytotoxic concentration of this compound (e.g., 100 µM) for 1 hour. Then, infect the cells with S. pyogenes (MOI 50-100) for a short period (e.g., 15-60 minutes) to stimulate signaling. Include controls of untreated cells and cells treated only with bacteria.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated forms of key signaling proteins (e.g., phospho-FAK, phospho-Paxillin, phospho-Akt) and their total protein counterparts.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and determine if the peptide reduces the phosphorylation of signaling proteins induced by bacterial adhesion.
Peptide Stability Assay
This assay determines the half-life of the peptide in cell culture conditions, which is important for interpreting the results of long-term assays.
Logical Relationship of Assays
Caption: Interrelationship of the proposed cell culture assays.
Protocol (LC-MS):
-
Incubation: Add this compound to complete cell culture medium (containing serum) at a known concentration. Incubate at 37°C in a 5% CO2 incubator.
-
Sampling: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Preparation: To stop enzymatic degradation, immediately add a precipitation agent like cold acetonitrile or ethanol to the samples.[12][13] Centrifuge to pellet the proteins and collect the supernatant containing the peptide.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from any degradation products.
-
Quantification: Generate a standard curve with known concentrations of the peptide. Quantify the amount of intact peptide remaining at each time point by comparing the peak area to the standard curve.[14][15][16]
-
Analysis: Plot the percentage of intact peptide remaining over time and calculate the half-life (t1/2) of the peptide in the cell culture medium.[12]
References
- 1. Flow cytometric evaluation of adhesion of Streptococcus pyogenes to epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Biofilm Formation and Swarming Motility by a Small Synthetic Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide [frontiersin.org]
- 6. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Acetyl-adhesin (1025-1044) Amide for Antimicrobial and Anti-adhesion Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-adhesin (1025-1044) amide, also known as p1025, is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] Its primary mechanism of action is the competitive inhibition of bacterial adhesion to host surfaces. By mimicking a key binding region of the native adhesin, the peptide prevents Streptococcus species, including the dental caries-associated Streptococcus mutans, from binding to salivary receptors on tooth surfaces.[3][4] This anti-adhesion activity makes it a promising candidate for the development of novel antimicrobial therapies. This document provides detailed protocols and application notes to assist researchers in determining the optimal concentration of this compound for various experimental applications.
Mechanism of Action: Competitive Inhibition of Adhesion
This compound functions by blocking the interaction between bacterial adhesins and their corresponding receptors on host cells. This mechanism does not involve direct killing of the bacteria but rather prevents the initial step of colonization, which is crucial for infection and biofilm formation.
Caption: Signaling pathway of competitive inhibition.
Quantitative Data Summary
The optimal concentration of this compound is experiment-dependent. The following table summarizes key parameters to be determined through the protocols outlined below. A starting concentration of 1 mg/mL has been used in previous studies for inhibiting S. mutans biofilm formation.[4]
| Parameter | Description | Recommended Assay | Target Organism/Cell Line |
| IC₅₀ (Inhibitory Concentration 50%) | Concentration of the peptide that inhibits 50% of bacterial adhesion or growth. | Adhesion Inhibition Assay, Broth Microdilution Assay | Streptococcus pyogenes, Streptococcus mutans |
| MIC (Minimum Inhibitory Concentration) | Lowest concentration of the peptide that prevents visible growth of bacteria. | Broth Microdilution Assay | Streptococcus pyogenes, Streptococcus mutans |
| MBIC (Minimum Biofilm Inhibitory Concentration) | Lowest concentration of the peptide that inhibits biofilm formation. | Biofilm Inhibition Assay | Streptococcus pyogenes, Streptococcus mutans |
| CC₅₀ (Cytotoxic Concentration 50%) | Concentration of the peptide that causes 50% reduction in viability of mammalian cells. | MTT Assay, LDH Assay | Relevant host cell line (e.g., HaCaT, A549) |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration for Adhesion Inhibition
This protocol outlines a dose-response experiment to determine the IC₅₀ of this compound for inhibiting the adhesion of Streptococcus species to a relevant substrate.
Caption: Workflow for adhesion inhibition assay.
Materials:
-
This compound
-
Streptococcus pyogenes or Streptococcus mutans culture
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)
-
Salivary agglutinin or other relevant host receptor protein
-
96-well microtiter plates
-
Radiolabeling agent (e.g., ³⁵S-methionine) or fluorescent dye
-
Scintillation counter or fluorescence plate reader
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with 0.1% acetic acid or DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 mg/mL to 2 mg/mL).
-
Bacterial Preparation: Culture the Streptococcus strain to mid-log phase. Label the bacteria by growing them in the presence of a radiolabel or by staining with a fluorescent dye according to standard protocols. Wash the labeled bacteria and resuspend in PBS to a defined concentration.
-
Substrate Coating: Coat the wells of a 96-well plate with salivary agglutinin overnight at 4°C. Wash the wells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Adhesion Assay: a. Add the different dilutions of the peptide to the coated wells. b. Add the labeled bacterial suspension to each well. c. Include control wells with bacteria but no peptide (0% inhibition) and wells with no bacteria (background). d. Incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Quantification: a. For radiolabeled bacteria, add scintillation fluid to each well and measure the counts per minute (CPM) using a scintillation counter. b. For fluorescently labeled bacteria, measure the fluorescence intensity using a plate reader.
-
Data Analysis: a. Calculate the percentage of adhesion inhibition for each peptide concentration relative to the no-peptide control. b. Plot the percentage of inhibition against the peptide concentration on a semi-logarithmic scale. c. Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 2: Determination of Cytotoxicity on Mammalian Cells (MTT Assay)
This protocol is essential to determine the concentration range at which this compound is non-toxic to host cells.
References
- 1. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring the Binding Affinity of Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various biophysical and biochemical techniques to accurately measure the binding affinity of Acetyl-adhesin (1025-1044) amide. This peptide is a 20-amino acid fragment ({Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2) derived from a cell surface adhesin of Streptococcus pyogenes. It has been identified as an antimicrobial peptide that specifically inhibits the binding of Streptococcus mutans adhesins to salivary receptors, a critical step in the formation of dental plaque and the development of dental caries.[1][2] Understanding the binding affinity of this peptide to its target salivary receptors is crucial for its development as a therapeutic agent.
The following sections detail the principles and experimental procedures for several key techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Fluorescence Polarization (FP), and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand) is immobilized, as the other interactant (the analyte) flows over the surface.[3] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Application Note: SPR is highly suitable for characterizing the binding of this compound (analyte) to immobilized salivary receptors or specific salivary glycoproteins like salivary agglutinin (gp340/DMBT1) (ligand).[4][5][6] The technique provides detailed kinetic information, offering insights into the stability of the binding complex.
Experimental Protocol: SPR Analysis of this compound Binding to Salivary Agglutinin
Materials:
-
Biacore SPR system (e.g., Biacore X100)[7]
-
CM5 sensor chip[7]
-
Amine coupling kit (EDC, NHS, ethanolamine)[7]
-
Purified salivary agglutinin (gp340/DMBT1)
-
Synthetic this compound (≥95% purity)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)[8]
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the salivary agglutinin by injecting it at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer (pH selected based on pre-concentration scouting) until the desired immobilization level is reached (e.g., 2000-3000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range would be from low nanomolar to micromolar (e.g., 10 nM to 10 µM).
-
Inject the peptide solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Inject a buffer blank (zero concentration of peptide) periodically for double referencing.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine ka, kd, and KD.
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | e.g., 1.5 x 10⁵ |
| Dissociation Rate (kd) (s⁻¹) | e.g., 3.0 x 10⁻³ |
| Dissociation Constant (KD) (µM) | e.g., 20 |
| Note: The values presented are hypothetical and for illustrative purposes. |
Workflow Diagram:
Caption: Workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules.[9] It is a label-free technique performed in solution that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9][10]
Application Note: ITC is the gold standard for characterizing the thermodynamics of the this compound interaction with salivary proteins. It is particularly useful for confirming the binding stoichiometry and understanding the driving forces (enthalpic or entropic) of the interaction. The two binding partners must be in identical buffers to minimize heats of dilution.[9]
Experimental Protocol: ITC Analysis of this compound Binding
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)[9]
-
Purified salivary protein (e.g., gp340/DMBT1)
-
Synthetic this compound
-
Dialysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the salivary protein and the Acetyl-adhesin peptide against the same buffer to ensure a perfect buffer match.
-
Degas the samples and the buffer immediately before the experiment to prevent bubble formation.[11]
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Typical starting concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for the peptide in the syringe.[9]
-
-
ITC Experiment Setup:
-
Load the salivary protein solution into the sample cell (typically ~200 µL).
-
Load the Acetyl-adhesin peptide solution into the injection syringe (typically ~40 µL).
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.
-
Data Presentation:
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | e.g., 1.1 ± 0.1 |
| Dissociation Constant (KD) (µM) | e.g., 15.5 ± 2.1 |
| Enthalpy Change (ΔH) (kcal/mol) | e.g., -8.5 ± 0.5 |
| Entropy Change (ΔS) (cal/mol·deg) | e.g., -5.2 ± 0.3 |
| Note: The values presented are hypothetical and for illustrative purposes. |
Workflow Diagram:
Caption: Workflow for ITC analysis.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule.[7] A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution and has a low polarization value. Upon binding to a larger protein, its tumbling slows, resulting in an increase in the polarization of the emitted light.[12]
Application Note: FP is well-suited for high-throughput screening of inhibitors of the Acetyl-adhesin-salivary receptor interaction. A fluorescently labeled version of this compound can be used as a tracer. In a competition assay, unlabeled peptide or other small molecules can be tested for their ability to displace the tracer, leading to a decrease in polarization.
Experimental Protocol: FP Competition Assay
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Unlabeled this compound
-
Purified salivary protein
-
FP-compatible microplates (e.g., black, low-binding)
-
Plate reader with FP capabilities
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
Procedure:
-
Determination of Optimal Tracer and Protein Concentrations:
-
Titrate the fluorescently labeled peptide to find a concentration that gives a stable and robust fluorescence signal.
-
With a fixed concentration of the tracer, titrate the salivary protein to determine the concentration that gives a significant increase in polarization (e.g., 50-80% of the maximum signal).
-
-
Competition Assay:
-
Prepare a serial dilution of the unlabeled Acetyl-adhesin peptide.
-
In the wells of the microplate, add the fixed concentrations of the fluorescent tracer and the salivary protein.
-
Add the different concentrations of the unlabeled peptide.
-
Include controls for minimum polarization (tracer only) and maximum polarization (tracer + protein, no competitor).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that displaces 50% of the bound tracer).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (µM) |
| Unlabeled this compound | e.g., 25.3 |
| Note: The value presented is hypothetical and for illustrative purposes. |
Signaling Pathway Diagram:
Caption: Principle of the FP competition assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique that can be adapted to measure binding interactions.[13] A direct or competition ELISA format can be used to determine the binding affinity of the Acetyl-adhesin peptide.
Application Note: A competition ELISA is a cost-effective method to screen for inhibitors and determine the relative binding affinity of the Acetyl-adhesin peptide. In this format, the salivary receptor is coated on the plate, and the peptide's ability to compete with a labeled version of the peptide (or an antibody against the peptide) for binding to the receptor is measured.
Experimental Protocol: Competition ELISA
Materials:
-
96-well microtiter plates
-
Purified salivary protein
-
Biotinylated this compound
-
Unlabeled this compound
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[13]
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)[13]
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)[13]
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the salivary protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.[13]
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[13]
-
-
Competition Reaction:
-
Wash the plate three times.
-
Prepare a mixture of a fixed concentration of biotinylated Acetyl-adhesin peptide and a serial dilution of the unlabeled Acetyl-adhesin peptide.
-
Add 100 µL of these mixtures to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).
-
-
Measurement and Analysis:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the unlabeled peptide concentration and fit the data to determine the IC50 value.
-
Data Presentation:
| Assay | IC50 (µM) |
| Competition ELISA | e.g., 30.1 |
| Note: The value presented is hypothetical and for illustrative purposes. |
Workflow Diagram:
Caption: Workflow for Competition ELISA.
By employing these techniques, researchers can obtain a comprehensive understanding of the binding affinity and thermodynamics of this compound, which is essential for its further development as a novel antimicrobial agent against dental caries.
References
- 1. N-Acetyl-Adhesin Amide Fragment 1025-1044 ≥95% (HPLC) [sigmaaldrich.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular Interactions of Surface Protein Peptides of Streptococcus gordonii with Human Salivary Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Forces of Streptococcus mutans P1 Adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the bacteria-binding peptide domain on salivary agglutinin (gp-340/DMBT1), a member of the scavenger receptor cysteine-rich superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. scilit.com [scilit.com]
- 13. epigentek.com [epigentek.com]
Application Notes and Protocols for In Vivo Evaluation of Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] This peptide functions as an antimicrobial agent by competitively inhibiting the binding of streptococcal adhesins to salivary receptors on host tissues.[1][2] This mechanism of action suggests its potential as a therapeutic agent to prevent the colonization and recolonization of pathogenic streptococci, such as S. pyogenes, the causative agent of pharyngitis, and Streptococcus mutans, a primary etiological agent of dental caries.[3]
These application notes provide detailed protocols for the in vivo evaluation of this compound using established animal models of streptococcal infection. The protocols are designed to assess the peptide's efficacy in preventing bacterial colonization in a murine model of pharyngeal colonization and a rat model of dental caries.
Mechanism of Action: Inhibition of Bacterial Adhesion
This compound acts as a competitive inhibitor, mimicking the binding site of the native bacterial adhesin. By occupying the host cell receptors, the peptide effectively blocks the initial step of infection: bacterial attachment to host tissues. This disruption of adhesion is crucial as it prevents the subsequent formation of biofilms and the establishment of infection.
Caption: Signaling pathway illustrating the competitive inhibition of bacterial adhesion by this compound.
In Vivo Animal Models: Application and Protocols
The following protocols are representative methodologies for evaluating the in vivo efficacy of this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Murine Model of Streptococcus pyogenes Pharyngeal Colonization
This model is designed to assess the ability of this compound to prevent or reduce the colonization of S. pyogenes in the murine oropharynx.[4][5]
Experimental Workflow:
References
- 1. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. N-Acetyl-Adhesin Amide Fragment 1025-1044 95 (HPLC) p1025 [sigmaaldrich.com]
- 4. Modeling Streptococcus pyogenes Pharyngeal Colonization in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling Streptococcus pyogenes Pharyngeal Colonization in the Mouse [frontiersin.org]
Application Notes and Protocols: Imaging with Fluorescently Labeled Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluorescently labeled Acetyl-adhesin (1025-1044) amide in imaging studies. This peptide fragment, derived from a Streptococcus pyogenes cell surface adhesin, has been identified as an antimicrobial agent that competitively inhibits the binding of the adhesin to salivary receptors, thereby preventing bacterial colonization.[1][2][3][4] By conjugating a fluorescent dye to this peptide, researchers can directly visualize and quantify its interaction with bacterial cells and its efficacy in blocking bacterial adhesion to host cells or biomaterials.
Introduction to this compound
This compound is a 20-amino acid synthetic peptide ({Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2).[2] Its primary mechanism of action is to mimic the binding domain of a larger bacterial adhesin protein, thus competitively inhibiting the attachment of bacteria like Streptococcus pyogenes to host tissues.[1][2] This makes it a valuable tool for studying bacterial adhesion, developing anti-adhesion therapies, and screening for novel antimicrobial agents.
Principle of Fluorescent Labeling for Imaging
Fluorescent labeling of peptides allows for their detection and tracking in biological systems using techniques like fluorescence microscopy and flow cytometry.[] A fluorescent dye (fluorophore) is covalently attached to the peptide.[] When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be captured by imaging systems.[] This enables the visualization of the peptide's localization, concentration, and interaction with its target.
Commonly used fluorescent dyes for peptide labeling include carboxyfluorescein (FAM), fluorescein isothiocyanate (FITC), rhodamine derivatives like TAMRA, and cyanine dyes (e.g., Cy3, Cy5).[6][7] The choice of dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, photostability, and the capabilities of the available imaging equipment.[][6]
Applications in Research and Drug Development
-
Visualization of Bacterial Binding: Directly observe the binding of the fluorescently labeled peptide to the surface of Streptococcus pyogenes or other susceptible bacteria.
-
Competitive Inhibition Assays: Quantify the displacement of the fluorescent peptide by other potential anti-adhesion agents.
-
Screening for Anti-adhesion Compounds: Develop high-throughput screening assays to identify new molecules that disrupt the peptide-receptor interaction.
-
Studying Biofilm Formation: Investigate the role of adhesion in the early stages of biofilm development and the efficacy of the peptide in preventing it.
-
Evaluating Dental Materials: Assess the ability of the peptide to prevent bacterial colonization on dental surfaces and implants.
Quantitative Data Summary
The following tables provide hypothetical yet typical quantitative data for a fluorescently labeled this compound, for instance, labeled with FAM (fluorescein).
Table 1: Spectroscopic Properties of FAM-labeled this compound
| Property | Value |
| Maximum Excitation (Ex) | ~494 nm |
| Maximum Emission (Em) | ~518 nm |
| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.92 |
Table 2: Recommended Concentration Ranges for Imaging Applications
| Application | Starting Concentration |
| Live Cell Imaging | 1 - 10 µM |
| Fixed Cell Staining | 0.5 - 5 µM |
| Flow Cytometry | 0.1 - 2 µM |
| In vitro Binding Assays | 10 - 100 nM |
Experimental Protocols
Protocol for Fluorescent Labeling of this compound with a Carboxyfluorescein (FAM) NHS Ester
This protocol describes a common method for labeling the N-terminus or the side chain of a lysine residue of the peptide.[6]
Materials:
-
This compound
-
Carboxyfluorescein (FAM), N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the FAM-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Slowly add a 5-10 fold molar excess of the FAM-NHS ester solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled peptide.
-
Lyophilize the purified product to obtain a dry powder.
-
Store the labeled peptide at -20°C, protected from light.
Protocol for Imaging Bacterial Adhesion Inhibition
This protocol outlines a method to visualize the inhibition of Streptococcus pyogenes binding to a surface mimicking the salivary pellicle.
Materials:
-
FAM-labeled this compound
-
Streptococcus pyogenes culture
-
Saliva-coated glass coverslips or multi-well plates
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Grow Streptococcus pyogenes to mid-log phase in an appropriate broth medium.
-
Harvest the bacteria by centrifugation and wash twice with PBS. Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 = 0.5).
-
Incubate the saliva-coated coverslips with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Wash the coverslips three times with PBS.
-
Prepare different concentrations of the FAM-labeled this compound in PBS.
-
Add the bacterial suspension to the coverslips.
-
Immediately add the different concentrations of the fluorescent peptide to the wells. Include a control well with bacteria but without the peptide.
-
Incubate for 1-2 hours at 37°C to allow for bacterial adhesion.
-
Gently wash the coverslips three times with PBS to remove non-adherent bacteria.
-
Mount the coverslips on microscope slides.
-
Visualize the adherent, fluorescently labeled bacteria using a fluorescence microscope with appropriate filters for FAM (Ex/Em: ~494/518 nm).
-
Quantify the fluorescence intensity or the number of adherent bacteria per field of view to determine the inhibitory effect of the peptide.
Visualizations
Caption: Workflow for the bacterial adhesion inhibition imaging experiment.
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. <i>Streptococcus pyogenes</i> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols: Experimental Setup for a Bacterial Adhesion Inhibition Assay using Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial adhesion to host tissues is a critical initiating event in the pathogenesis of most infectious diseases. This process is mediated by adhesin proteins on the bacterial surface that bind to specific receptors on host cells.[1][2] The inhibition of this primary interaction is a promising therapeutic strategy to prevent infections. Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide derived from a cell surface adhesin of Streptococcus pyogenes.[3][4] It is designed to act as a competitive inhibitor, preventing the bacterium from binding to host cell receptors and thereby blocking colonization.[3][4]
These application notes provide a detailed methodology for conducting an in vitro bacterial adhesion inhibition assay to evaluate the efficacy of this compound.
Principle of the Assay
The assay quantifies the ability of this compound to prevent bacterial attachment to a monolayer of cultured mammalian epithelial cells. The core principle is competitive inhibition.[5][6] The synthetic peptide, when pre-incubated with host cells, occupies the receptors that bacteria would normally bind to. Subsequently, when bacteria are introduced, their ability to adhere is diminished. The number of adherent bacteria is quantified by lysing the host cells and counting the viable bacteria released using the colony-forming unit (CFU) method.[7][8]
Materials and Reagents
Biologicals:
-
Bacterial Strain: Streptococcus pyogenes (a relevant strain expressing the target adhesin). Other strains may be used, but the choice should be justified by the adhesin-receptor interaction being studied.
-
Host Cell Line: Human pharyngeal epithelial cells (e.g., Detroit 562) or another relevant cell line that mimics the site of infection.
-
Peptide: this compound (MedChemExpress, HY-P3913 or equivalent).[4]
Media and Reagents:
-
Bacterial Growth Medium: Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth.
-
Bacterial Plating Medium: Tryptic Soy Agar (TSA) or BHI agar.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
Triton X-100 (0.1% v/v in sterile distilled water) for cell lysis.
-
-
Controls (Recommended):
-
Negative Control Peptide: A scrambled peptide with the same amino acid composition but a randomized sequence.
-
Positive Control Inhibitor: A known inhibitor of the specific bacterial adhesion being studied, if available (e.g., methyl α-D-mannoside for type 1 fimbriated E. coli).[6]
-
Experimental Protocols
Preparation of Materials
-
Host Cell Culture:
-
Culture epithelial cells in T-75 flasks until they reach 80-90% confluency.
-
Detach cells using Trypsin-EDTA, then neutralize with complete culture medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.
-
Seed the cells into 24-well tissue culture plates at a density of approximately 1 x 10^5 cells/well.
-
Incubate for 24-48 hours at 37°C with 5% CO2 to allow the formation of a confluent monolayer.
-
-
Bacterial Culture:
-
Inoculate a single colony of S. pyogenes into 5 mL of TSB.
-
Incubate overnight at 37°C.
-
The following day, dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation.
-
Wash the pellet twice with sterile PBS.
-
Resuspend the bacteria in antibiotic-free cell culture medium to a final concentration of ~1 x 10^7 CFU/mL. This will be used for infection at a Multiplicity of Infection (MOI) of 100 (assuming 1 x 10^5 host cells/well).
-
-
Peptide Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions in antibiotic-free cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Adhesion Inhibition Assay Procedure
-
Preparation of Cell Monolayer: Gently wash the confluent cell monolayers twice with warm, sterile PBS to remove residual media and serum.
-
Peptide Incubation: Add the prepared peptide dilutions to the corresponding wells. Include a "vehicle control" (medium only) and a "scrambled peptide" control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Bacterial Infection: Add the prepared bacterial suspension (~1 x 10^7 CFU/mL) to each well.
-
Co-incubation: Incubate the plate for 1-2 hours at 37°C with 5% CO2 to allow for bacterial adhesion. Note: The optimal incubation time may vary and should be determined empirically.
-
Removal of Non-Adherent Bacteria: Gently wash the wells three to five times with sterile PBS. This step is critical and must be performed consistently across all wells to avoid detaching the cell monolayer.[8]
-
Cell Lysis: Add 100-200 µL of 0.1% Triton X-100 solution to each well to lyse the epithelial cells and release the adherent bacteria. Incubate for 10-15 minutes at room temperature.
-
Quantification:
-
Thoroughly mix the lysate in each well by pipetting up and down.
-
Perform 10-fold serial dilutions of the lysate in sterile PBS.
-
Plate 10-100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of adherent bacteria (CFU/well).
-
Data Presentation
Summarize all quantitative data in a structured table. The results should be presented as the mean of at least three biological replicates, with error bars representing the standard deviation.[9][10]
Table 1: Dose-Dependent Inhibition of S. pyogenes Adhesion by this compound
| Treatment Group | Concentration (µg/mL) | Mean Adherent Bacteria (CFU/well) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 2.5 x 10^5 | 0.3 x 10^5 | 0% |
| Scrambled Peptide | 100 | 2.4 x 10^5 | 0.4 x 10^5 | 4% |
| Acetyl-adhesin amide | 0.1 | 2.1 x 10^5 | 0.2 x 10^5 | 16% |
| Acetyl-adhesin amide | 1 | 1.5 x 10^5 | 0.25 x 10^5 | 40% |
| Acetyl-adhesin amide | 10 | 8.0 x 10^4 | 0.15 x 10^4 | 68% |
| Acetyl-adhesin amide | 50 | 3.5 x 10^4 | 0.1 x 10^4 | 86% |
| Acetyl-adhesin amide | 100 | 1.2 x 10^4 | 0.08 x 10^4 | 95.2% |
% Inhibition = [1 - (CFU_treated / CFU_vehicle_control)] x 100
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the bacterial adhesion inhibition assay.
Diagram 2: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of bacterial adhesion by the peptide.
References
- 1. In vitro assay of bacterial adhesion onto mammalian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. How Microbes Use Force To Control Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Method for Quantification of Epithelium Colonization Capacity by Pathogenic Bacteria [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Collecting and presenting data | JBC: Resources [jbcresources.asbmb.org]
- 10. ru.ac.za [ru.ac.za]
Application Notes and Protocols: Solubility of Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-adhesin (1025-1044) amide is a 20-amino acid synthetic peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] This peptide has garnered interest as a potential antimicrobial agent due to its ability to inhibit the binding of the adhesin to salivary receptors, thereby preventing bacterial colonization.[1][2] As with any peptide-based therapeutic candidate, understanding its solubility characteristics in various laboratory solvents is a critical first step in preclinical development, formulation, and in vitro and in vivo testing. This document provides a detailed protocol for determining the solubility of this compound and offers guidance on solvent selection based on its physicochemical properties.
Physicochemical Properties of this compound
The amino acid sequence for this compound is {Ac-Gln}-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2.[3] An analysis of this sequence allows for the prediction of its general solubility behavior.
-
Isoelectric Point (pI): The peptide contains two acidic residues (Aspartic acid, Glutamic acid) and two basic residues (Lysine, Arginine). The N-terminus is acetylated, removing its basic charge, and the C-terminus is amidated, removing its acidic charge. This results in a calculated isoelectric point (pI) that is acidic. Therefore, the peptide will have a net negative charge at neutral pH and will likely be more soluble in basic buffers.
-
Hydrophobicity: The peptide contains a significant number of hydrophobic residues (Leucine, Valine, Phenylalanine, Alanine, Proline). This suggests that while it may be soluble in aqueous solutions under appropriate pH conditions, organic co-solvents may be necessary to achieve higher concentrations.
Experimental Protocol: Quantitative Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of this compound in a range of common laboratory solvents. It is crucial to perform this testing with a small amount of the peptide before dissolving the entire stock.[4][5]
Materials:
-
This compound (lyophilized powder)
-
Solvents:
-
Deionized sterile water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Ammonium Bicarbonate (pH ~7.8)
-
10% Acetic Acid in water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Micro-pipettors
-
Analytical balance
Procedure:
-
Aliquot the Peptide: Weigh out approximately 1 mg of lyophilized this compound into several pre-weighed microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a calculated volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration of 10 mg/mL.
-
Solubilization Attempts:
-
Vortexing: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Sonication: If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[5] Again, visually inspect for clarity.
-
pH Adjustment (for aqueous buffers): Since the peptide is predicted to be acidic, if it does not dissolve in water or PBS, try a basic buffer like 0.1 M ammonium bicarbonate.[6] Conversely, if solubility is poor in basic conditions, an acidic solution like 10% acetic acid can be tested.[3]
-
Organic Co-solvents: For hydrophobic peptides, initial solubilization in a small amount of an organic solvent like DMSO is recommended, followed by dilution with an aqueous buffer. Start by adding the minimum volume of DMSO required to fully dissolve the peptide, then slowly add the aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.
-
-
Incremental Solvent Addition: If the peptide remains insoluble, add the same solvent in small increments (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the peptide is fully dissolved. Record the total volume of solvent used.
-
Centrifugation: Once the peptide appears to be in solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-particulates.
-
Determination of Concentration: Carefully transfer the supernatant to a new tube. The concentration of the peptide in the clear supernatant is considered its saturation solubility in that solvent. The concentration can be more accurately determined using methods like UV-Vis spectrophotometry (at ~280 nm, if the sequence contained Trp or Tyr) or by quantitative amino acid analysis.
-
Repeat for Other Solvents: Repeat steps 2-6 for each solvent to be tested.
Data Presentation: Solubility of this compound
| Solvent | pH (if applicable) | Method of Solubilization | Visual Observation | Quantitative Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | Vortex, Sonication | |||
| PBS | 7.4 | Vortex, Sonication | |||
| 0.1 M Ammonium Bicarbonate | ~7.8 | Vortex, Sonication | |||
| 10% Acetic Acid | ~2.0 | Vortex, Sonication | |||
| DMSO | N/A | Vortex, Sonication | |||
| DMF | N/A | Vortex, Sonication | |||
| Acetonitrile | N/A | Vortex, Sonication | |||
| Isopropanol | N/A | Vortex, Sonication | |||
| 50% Acetonitrile / Water | Vortex, Sonication | ||||
| 10% DMSO / PBS | Vortex, Sonication |
Visualizations
Caption: Experimental workflow for the quantitative solubility assessment of this compound.
Caption: Decision pathway for selecting an appropriate starting solvent for peptide solubility testing.
References
Application Notes and Protocols: Preparation of Acetyl-adhesin (1025-1044) amide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-adhesin (1025-1044) amide is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] This peptide acts as an antimicrobial agent by specifically inhibiting the binding of the adhesin to salivary receptors, thereby preventing the colonization of Streptococcus pyogenes.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization and storage of this compound.
Peptide Characteristics
A summary of the key characteristics of this compound is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | [3] |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [2] |
| Molecular Weight | 2202.46 g/mol | [2] |
| Appearance | White to off-white lyophilized powder | |
| Isoelectric Point (pI) | ~7.5 |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Centrifuge
Protocol for Reconstituting Lyophilized Peptide
This protocol outlines the steps for reconstituting the lyophilized this compound to create a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Selection: Based on the peptide's characteristics and experimental requirements, choose an appropriate solvent.
-
For a positively charged peptide solution: Prepare a 10% acetic acid solution in sterile, high-purity water. The acidic pH will ensure the protonation of basic residues, aiding in solubility.
-
For an organic solvent stock: Use molecular biology grade DMSO.
-
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated pipette, add the desired volume of the chosen solvent to the vial to achieve the target stock concentration (e.g., 1 mg/mL or 5 mg/mL).
-
Gently swirl the vial to wet the powder.
-
Vortex gently for 10-20 seconds to aid dissolution. Avoid vigorous shaking, which can cause peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates. If necessary, sonicate the vial in a water bath for a few minutes to facilitate complete dissolution.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months to years).
-
Quantitative Data Summary
| Parameter | Recommendation |
| Recommended Solvents | 10% Acetic Acid in sterile water, DMSO |
| Recommended Stock Concentration | 1-5 mg/mL |
| Short-Term Storage (Solutions) | -20°C (up to a few weeks) |
| Long-Term Storage (Solutions) | -80°C |
| Long-Term Storage (Lyophilized) | -20°C to -80°C |
Visualizations
Experimental Workflow for Stock Solution Preparation
References
Troubleshooting & Optimization
How to prevent aggregation of Acetyl-adhesin (1025-1044) amide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Acetyl-adhesin (1025-1044) amide in solution.
Troubleshooting Guide: Preventing Aggregation of this compound
Aggregation of this compound, a 20-peptide fragment of Streptococcus pyogenes cell surface adhesin, can lead to loss of biological activity, reduced stability, and potential immunogenicity.[1][2] This guide provides a systematic approach to troubleshoot and prevent aggregation during your experiments.
Initial Assessment: Understanding Your Peptide
This compound has the sequence {Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2.[3] The N-terminal acetylation and C-terminal amidation remove the terminal charges, which can reduce the overall charge of the peptide and potentially decrease its solubility in aqueous solutions.[4][5] This modification, however, often increases the peptide's stability.[4][5]
Key Physicochemical Properties to Consider:
-
Hydrophobicity: The presence of several hydrophobic residues (L, V, A, F) can contribute to aggregation, which is often driven by hydrophobic interactions.[1]
-
Charge: The peptide contains both acidic (D, E) and basic (K, R) residues. The overall net charge of the peptide will be highly dependent on the pH of the solution. Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1][6]
Step-by-Step Troubleshooting
If you are observing precipitation, cloudiness, or loss of activity in your this compound solution, follow these steps to identify and resolve the aggregation issue.
Step 1: Optimize Solution pH
The pH of the buffer is a critical factor influencing peptide solubility and aggregation.[7][8]
-
Problem: The peptide is aggregating at the current buffer pH. This may be close to the peptide's isoelectric point (pI).
-
Solution:
-
Determine the theoretical pI of this compound using a peptide analysis tool.
-
Adjust the buffer pH to be at least 1-2 units away from the calculated pI.[9]
-
For a peptide with a net positive charge at neutral pH (basic peptide), try dissolving it in a slightly acidic buffer (e.g., pH 4-6).
-
For a peptide with a net negative charge at neutral pH (acidic peptide), a slightly basic buffer (e.g., pH 7.5-9) may improve solubility.
-
-
Experimental Approach: Prepare small aliquots of the peptide in a range of buffers with different pH values to identify the optimal pH for solubility and stability.
-
Step 2: Adjust Ionic Strength
Salts in the solution can modulate electrostatic interactions and impact aggregation.[1][6]
-
Problem: The current salt concentration may be promoting aggregation.
-
Solution:
-
Low Salt Concentration: If aggregation is driven by electrostatic interactions between charged residues, increasing the ionic strength (e.g., 100-150 mM NaCl) can help to shield these charges and prevent aggregation.
-
High Salt Concentration: Conversely, for highly hydrophobic peptides, high salt concentrations can sometimes promote aggregation through "salting out" effects. In this case, lowering the salt concentration may be beneficial.
-
Experimental Approach: Test a range of salt concentrations (e.g., 25 mM, 100 mM, 250 mM NaCl) at the optimal pH to determine the ideal ionic strength.
-
Step 3: Control Peptide Concentration
Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[1][6]
-
Problem: The working concentration of the peptide is too high, leading to aggregation.
-
Solution:
-
Work at the lowest feasible concentration for your experiment.
-
If a high concentration is necessary, consider a step-wise dilution from a concentrated stock solution prepared in an optimal solubilizing agent (see Step 4).
-
Step 4: Utilize Solubility-Enhancing Excipients
Various additives can be included in the formulation to prevent aggregation.[2][10]
-
Problem: The peptide is inherently prone to aggregation even at optimal pH and ionic strength.
-
Solution:
-
Amino Acids: Arginine and glutamic acid (often used in combination) can suppress aggregation by interacting with both hydrophobic and charged regions of the peptide.[11]
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and mannitol can stabilize the native conformation of the peptide.[10]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregation-prone peptides.[11]
-
Organic Co-solvents: For very hydrophobic peptides, small amounts of organic solvents like DMSO or acetonitrile may be necessary for initial solubilization before dilution into the final aqueous buffer.[12]
-
Step 5: Optimize Temperature and Storage Conditions
Temperature can significantly impact peptide stability and aggregation kinetics.[13][14]
-
Problem: The peptide aggregates during storage or at the experimental temperature.
-
Solution:
-
Storage: Store the peptide in lyophilized form at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles. The addition of a cryoprotectant like glycerol (10-20%) can prevent aggregation during freezing.[11]
-
Experimental Temperature: If experiments are conducted at elevated temperatures, be aware that this can accelerate aggregation.[14] Perform preliminary experiments to assess the peptide's stability at the intended working temperature.
-
Frequently Asked Questions (FAQs)
Q1: How should I initially dissolve my lyophilized this compound?
A1: It is recommended to first test the solubility of a small amount of the peptide.[15] Based on its sequence, a good starting point would be to dissolve it in a small amount of sterile, purified water. If solubility is an issue, refer to the troubleshooting guide. For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) can be used for initial solubilization, followed by dilution with the desired buffer. For peptides with a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.[15]
Q2: What methods can I use to detect and quantify aggregation?
A2: Several techniques are available to monitor peptide aggregation:[16][17][18][19]
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).[17]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can detect the formation of larger aggregates.[18][19]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species can indicate aggregation.[16]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrillar aggregates.[12]
Q3: Can agitation or stirring cause aggregation?
A3: Yes, mechanical stress, including vigorous vortexing or stirring, can induce peptide aggregation, particularly at air-water interfaces.[1][20] It is advisable to handle peptide solutions gently, mixing by gentle pipetting or inversion rather than vigorous agitation.
Q4: My peptide seems to be forming a gel. What should I do?
A4: Gel formation is a form of aggregation that can occur through extensive hydrogen bonding.[15] To disrupt the gel, try the following:
-
Sonication: A brief sonication in a water bath can sometimes break up the gel.
-
Temperature: Gentle warming may help to dissolve the gel, but be cautious as excessive heat can promote other forms of aggregation.[14]
-
Chaotropic Agents: In non-biological applications, low concentrations of chaotropic agents like urea or guanidinium hydrochloride can be used, but these will denature the peptide.[10]
Experimental Protocols and Data
Table 1: Summary of Factors Influencing Peptide Aggregation and Recommended Starting Conditions
| Factor | General Effect on Aggregation | Recommended Starting Conditions for this compound |
| pH | Aggregation is often maximal at the isoelectric point (pI).[1][6] | Buffer pH should be 1-2 units away from the theoretical pI. |
| Ionic Strength | Can either suppress or promote aggregation depending on the nature of the peptide.[1][6] | Start with a physiological salt concentration (e.g., 150 mM NaCl) and adjust as needed. |
| Concentration | Higher concentrations increase the rate of aggregation.[1][6] | Use the lowest concentration required for the experiment. |
| Temperature | Higher temperatures generally accelerate aggregation.[13][14] | Store stock solutions at -80°C. Conduct experiments at the lowest practical temperature. |
| Agitation | Mechanical stress can induce aggregation.[1][20] | Mix gently by pipetting or inversion. Avoid vigorous vortexing. |
Protocol: Screening for Optimal Solubilization Conditions
-
Prepare a series of buffers:
-
10 mM Sodium Acetate, pH 4.0
-
10 mM Sodium Acetate, pH 5.0
-
10 mM MES, pH 6.0
-
10 mM HEPES, pH 7.0
-
10 mM Tris, pH 8.0
-
10 mM Tris, pH 9.0
-
-
Dispense small, equal amounts of lyophilized this compound into separate microcentrifuge tubes.
-
Add a small volume of each buffer to the respective tubes to achieve a target concentration slightly higher than your working concentration.
-
Mix gently by pipetting up and down.
-
Incubate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes.
-
Measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric peptide assay to quantify the amount of soluble peptide.
-
The condition with the highest absorbance corresponds to the optimal solubilization buffer.
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Aggregation
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Diagram 2: Factors Influencing Peptide Aggregation
Caption: Intrinsic and extrinsic factors that influence peptide aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. approcess.com [approcess.com]
- 17. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 19. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 20. news-medical.net [news-medical.net]
Improving the stability of Acetyl-adhesin (1025-1044) amide for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-adhesin (1025-1044) amide. The information is designed to address common challenges encountered during long-term experiments and ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic, 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes.[1][2][3] Its primary function is as an antimicrobial peptide that competitively inhibits the binding of bacterial adhesin to host cell salivary receptors, thereby preventing bacterial colonization.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
-
Sequence: Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2[3][4]
-
Molecular Formula: C₉₇H₁₆₀N₂₆O₃₂[3]
-
Molecular Weight: 2202.46 g/mol [3]
-
Appearance: White to off-white lyophilized powder.[5]
-
Purity: Typically ≥95% as determined by HPLC.[4]
-
Solubility: As a peptide with a high proportion of hydrophobic residues (Val, Leu, Ala, Phe), it may have limited solubility in aqueous solutions.[1][2][6] Initial dissolution in a small amount of an organic solvent like DMSO or 50% acetic acid is recommended before dilution in aqueous buffers.[2][6]
-
Structure: The high content of hydrophobic amino acids suggests a propensity to form α-helical or β-sheet structures, which can contribute to aggregation.[6]
Q3: How should I store this compound for long-term stability?
For optimal long-term stability, the lyophilized peptide should be stored at -20°C or colder in a desiccated environment.[4][5] Under these conditions, the peptide can be stable for several years. Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8]
Q4: What is the purpose of the N-terminal acetylation and C-terminal amidation?
The N-terminal acetylation and C-terminal amidation are chemical modifications that enhance the peptide's stability.[9][10]
-
N-terminal acetylation neutralizes the positive charge of the N-terminus, making the peptide more resistant to degradation by aminopeptidases.[9][10][11] This modification can also enhance cell permeability.[9][10]
-
C-terminal amidation neutralizes the negative charge of the C-terminus, increasing resistance to carboxypeptidases and enhancing the peptide's half-life in biological systems.
Troubleshooting Guide
Problem 1: Peptide Insolubility or Precipitation in Aqueous Buffers
-
Symptom: The lyophilized peptide does not fully dissolve, or a precipitate forms after diluting the stock solution in your experimental buffer.
-
Cause: this compound is a hydrophobic peptide.[1][2][6] Peptides with over 50% hydrophobic residues often have poor solubility in aqueous solutions and can aggregate.[2]
-
Solution:
-
Initial Dissolution: Dissolve the lyophilized peptide in a small volume of 100% DMSO or 50% acetic acid.[2][6]
-
Gradual Dilution: Slowly add the peptide stock solution to your aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Co-solvents: For particularly problematic solutions, incorporating a small percentage of an organic co-solvent (e.g., up to 5% DMSO) in the final experimental medium may be necessary, but be sure to validate the tolerance of your assay system to the solvent.[12][13][14]
-
pH Adjustment: The peptide has a predicted isoelectric point (pI) of approximately 7.5.[6] Adjusting the pH of the buffer to be at least one unit away from the pI can increase solubility.
-
Problem 2: Loss of Peptide Activity in Long-Term Experiments
-
Symptom: The peptide shows initial activity, but its effect diminishes over the course of a multi-day experiment.
-
Cause: Despite modifications, the peptide can still be susceptible to degradation by proteases present in cell culture media (especially when supplemented with serum) or through chemical instability over time.[15][16]
-
Solution:
-
Replenish the Peptide: In long-term cell culture experiments, consider replacing the medium with fresh medium containing the peptide every 24-48 hours.
-
Use Protease Inhibitors: If compatible with your experimental system, the addition of a broad-spectrum protease inhibitor cocktail to the culture medium can reduce enzymatic degradation.
-
Optimize pH: Maintain the pH of your experimental solution between 5 and 6 to minimize base-catalyzed degradation pathways like deamidation.[16]
-
Serum-Free Media: If possible, conduct experiments in serum-free or reduced-serum media to lower the concentration of exogenous proteases.[15]
-
Problem 3: Variability and Poor Reproducibility Between Experiments
-
Symptom: Identical experiments yield significantly different results.
-
Cause: This can be due to inconsistent peptide concentration from improper dissolution, degradation during storage, or contamination.
-
Solution:
-
Accurate Quantification: After initial solubilization, determine the precise concentration of your stock solution using a quantitative amino acid analysis or a spectrophotometric method at 280 nm if the sequence contained Trp or Tyr (note: this peptide does not, so other methods are preferred).
-
Aliquot and Store Properly: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7][8] Store at -80°C.
-
Control for Contamination: Use sterile buffers for reconstitution and filter-sterilize the final peptide solution through a 0.22 µm filter if compatible. Be mindful of potential endotoxin contamination in commercial peptides, which can affect immunological assays.[8]
-
Equilibrate Before Use: Before opening a vial of lyophilized peptide, allow it to warm to room temperature in a desiccator to prevent condensation, which can introduce water and accelerate degradation.[17]
-
Quantitative Data on Peptide Stability
The following tables provide representative data on the stability of acetylated peptides in different solutions. Note that this is example data for illustrative purposes, as specific stability data for this compound is not publicly available.
Table 1: Stability of a Representative Acetylated Hydrophobic Peptide in Different Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium + 10% FBS | % Remaining in PBS (pH 5.5) |
| 0 | 100 | 100 | 100 |
| 12 | 98 | 85 | 99 |
| 24 | 95 | 65 | 97 |
| 48 | 91 | 40 | 94 |
| 72 | 88 | 25 | 92 |
Data is illustrative and based on typical degradation profiles of acetylated peptides in the presence of serum proteases.[15]
Table 2: Effect of Storage Conditions on Reconstituted Peptide Stability
| Storage Condition | % Recovery after 1 week | % Recovery after 4 weeks |
| 4°C | 90 | 75 |
| -20°C | 99 | 95 |
| -80°C | >99 | >99 |
| -20°C with 3 freeze-thaw cycles | 92 | 85 |
Experimental Protocols
Protocol 1: Bacterial Adhesion Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit the adhesion of Streptococcus pyogenes to host cells.
-
Cell Culture: Seed human pharyngeal epithelial cells (e.g., Detroit 562) in a 96-well plate at a density that allows for a confluent monolayer after 24-48 hours of incubation.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile DMSO and dilute to desired final concentrations in serum-free cell culture medium.
-
Bacterial Culture: Grow S. pyogenes to mid-log phase in an appropriate broth. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in serum-free cell culture medium to a defined concentration (e.g., 1 x 10⁷ CFU/mL).
-
Inhibition Assay: a. Wash the confluent epithelial cell monolayer twice with sterile PBS. b. Add the peptide dilutions to the wells and incubate for 1 hour at 37°C. c. Add the bacterial suspension to the wells and co-incubate for 1-2 hours at 37°C to allow for adhesion. d. Include control wells with bacteria but no peptide, and cells with no bacteria.
-
Washing: Gently wash the wells 3-5 times with sterile PBS to remove non-adherent bacteria.
-
Quantification: a. Lyse the epithelial cells with a solution of 0.1% Triton X-100 in PBS. b. Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) of adherent bacteria. c. Calculate the percentage of adhesion inhibition relative to the no-peptide control.
Protocol 2: HPLC-MS Method for Quantifying Peptide Degradation
This protocol provides a general method for analyzing the stability of this compound over time.
-
Sample Incubation: Incubate the peptide at a known concentration (e.g., 100 µg/mL) in the desired solution (e.g., cell culture medium, plasma, buffer) at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.
-
Sample Preparation: a. To stop enzymatic degradation, immediately add a protein precipitation agent, such as acetonitrile with 0.1% trifluoroacetic acid (TFA), at a 3:1 ratio to the sample. b. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins. c. Transfer the supernatant containing the peptide to a clean vial for analysis.
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and normalize to the t=0 sample to determine the percentage of peptide remaining.
Visualizations
Caption: Workflow for a bacterial adhesion inhibition assay.
Caption: Common degradation pathways for synthetic peptides.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. genscript.com [genscript.com]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 13. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 17. biomedgrid.com [biomedgrid.com]
Troubleshooting low activity of Acetyl-adhesin (1025-1044) amide in assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Acetyl-adhesin (1025-1044) amide in various assays. This peptide is a synthetic fragment of the Streptococcus mutans surface protein antigen I/II (also known as P1, SpaP, or PAc), which functions as an adhesin.[1][2][3] The specified sequence (1025-1044) has been identified as a key adhesintope involved in the attachment of the bacterium to salivary components on tooth surfaces.[1][2][3][4] N-terminal acetylation and C-terminal amidation are common modifications to synthetic peptides to enhance stability by mimicking the native protein structure and increasing resistance to enzymatic degradation.[5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
A1: this compound is a synthetic peptide that mimics a functional region of a bacterial adhesin protein.[1][3] Adhesins are cell-surface components that bacteria use to attach to host cells or other surfaces, a critical step in colonization and infection.[10][11] This specific peptide sequence has been shown to be a potent inhibitor of S. mutans adhesion to experimental salivary pellicles.[1][4]
Q2: Why are the N-terminus acetylated and the C-terminus amidated?
A2: N-terminal acetylation and C-terminal amidation are chemical modifications that enhance the peptide's stability and biological relevance.[5][6][7] Acetylation at the N-terminus removes the positive charge, making the peptide more closely resemble the internal sequence of a native protein and increasing its resistance to aminopeptidases.[5][6][8] Amidation at the C-terminus neutralizes the negative charge of the carboxyl group, which can increase the peptide's half-life and resistance to carboxypeptidases.[7]
Q3: I am observing low or no activity of the peptide in my assay. What are the possible causes?
A3: Low or no activity of this compound can stem from several factors, including improper storage, poor solubility, peptide degradation, or issues with the experimental setup. The following sections provide a detailed troubleshooting guide for these common problems.
Troubleshooting Guide
Issue 1: Improper Peptide Handling and Storage
Improper handling and storage can lead to degradation of the peptide, significantly reducing its activity.[12]
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store lyophilized peptide at -20°C or colder. | Low temperatures slow down degradation processes.[12] |
| Light Exposure | Protect from light. | Light can cause photo-oxidation of certain amino acid residues. |
| Storage Form | Store in lyophilized form until use. | Peptides are more stable when dry.[12][13] |
| Aliquoting | Aliquot the lyophilized peptide upon receipt. | Avoids multiple freeze-thaw cycles which can degrade the peptide.[12] |
| Moisture | Peptides can be hygroscopic; store in a desiccator. | Absorbed water can accelerate degradation.[14][15] |
Issue 2: Poor Peptide Solubility
Incorrect dissolution of the peptide can lead to the formation of aggregates or an inaccurate final concentration, resulting in low apparent activity.[12]
| Problem | Suggested Solution | Experimental Protocol |
| Peptide won't dissolve in aqueous buffer. | The polarity of the peptide determines its solubility.[7] First, try dissolving in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[7] | 1. Add a small volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution. 2. Vortex briefly to ensure complete dissolution. 3. While vortexing, slowly add your aqueous assay buffer to dilute the stock to the final working concentration. |
| Precipitation observed after dilution. | The final concentration of the organic solvent may be too low to maintain solubility. Consider adjusting the final DMSO concentration or using a different co-solvent. | Perform a solubility test with varying final concentrations of DMSO (e.g., 1%, 5%, 10%) to determine the optimal condition for your peptide. |
Issue 3: Peptide Degradation and Oxidation
Peptides can be susceptible to chemical degradation, such as hydrolysis and oxidation, which will reduce their activity.[13][16]
| Degradation Pathway | Susceptible Residues | Prevention/Mitigation |
| Oxidation | Cysteine (Cys), Methionine (Met), Tryptophan (Trp) | Store under an inert gas like argon.[12] Use degassed buffers for reconstitution.[12] |
| Hydrolysis | Aspartate (Asp) - Proline (Pro) sequences | Maintain appropriate pH of the solution, as hydrolysis can be acid or base-catalyzed.[13][16] |
| Deamidation | Asparagine (Asn) followed by Glycine (Gly) | Buffer composition and pH are critical; neutral to slightly acidic pH can minimize deamidation.[13] |
Issue 4: Assay-Specific Problems
Sometimes the issue lies within the experimental design or execution.
| Problem | Possible Cause | Recommendation |
| High background signal | Non-specific binding of the peptide. | Include a blocking step in your protocol (e.g., using BSA or skim milk). Consider adding a mild detergent like Tween-20 to your wash buffers.[17] |
| Inconsistent results | Variability in peptide concentration or assay conditions. | Perform serial dilutions of the peptide to determine the optimal concentration range.[17] Ensure consistent incubation times, temperatures, and pipetting techniques. |
| Contamination | Endotoxin contamination from peptide synthesis can affect cell-based assays.[12] Trifluoroacetic acid (TFA) counter-ions from purification can also interfere with cellular assays.[12][18] | Use endotoxin-free peptides for cell-based experiments. If TFA interference is suspected, consider peptide preparations with a different counter-ion (e.g., acetate or HCl). |
Experimental Protocols
General Protocol for a Competitive Adhesion Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on bacterial adhesion to a coated surface.
-
Prepare Saliva-Coated Surface:
-
Collect and clarify human saliva by centrifugation.
-
Coat microtiter plate wells with diluted saliva and incubate overnight at 4°C.
-
Wash the wells with PBS to remove unbound salivary components.
-
Block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Prepare Bacterial Suspension and Peptide Inhibitor:
-
Grow Streptococcus mutans to mid-log phase and harvest by centrifugation.
-
Wash the bacterial cells with PBS and resuspend to a specific optical density (e.g., OD600 = 1.0).
-
Prepare serial dilutions of this compound in PBS.
-
-
Inhibition Assay:
-
Pre-incubate the bacterial suspension with the various concentrations of the peptide for 30-60 minutes at 37°C.
-
Add the bacteria-peptide mixture to the saliva-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for bacterial adhesion.
-
-
Quantify Adherent Bacteria:
-
Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Stain the adherent bacteria with a dye such as crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 595 nm).
-
Calculate the percentage of inhibition relative to a control with no peptide.
-
Visualizations
Troubleshooting Workflow for Low Peptide Activity
Caption: A flowchart for troubleshooting low peptide activity.
Simplified Adhesin-Mediated Bacterial Attachment Pathway
Caption: Competitive inhibition of bacterial adhesion by the peptide.
References
- 1. The changing faces of Streptococcus antigen I/II polypeptide family adhesins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actaodontologicalat.com [actaodontologicalat.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. lifetein.com [lifetein.com]
- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 8. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial adhesin - Wikipedia [en.wikipedia.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. genscript.com [genscript.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. researchgate.net [researchgate.net]
- 16. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
Optimizing incubation times for Acetyl-adhesin (1025-1044) amide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-adhesin (1025-1044) amide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes.[1][2][3] Its primary function is to act as an antimicrobial agent by specifically inhibiting the binding of S. pyogenes adhesin to salivary receptors, thereby preventing the colonization of the bacteria.[1][3]
Q2: What is the optimal solvent for dissolving this compound?
The solubility of a peptide is dependent on its amino acid sequence and modifications. For initial solubilization of this compound, sterile distilled water is a good starting point. If solubility is limited, the addition of a small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be tested. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire stock.
Q3: How should I store the this compound stock solution?
For long-term stability, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue 1: Low or no inhibitory activity of the peptide in my adhesion assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Optimize the pre-incubation time of the peptide with the bacteria before adding them to the host cells. Based on studies with similar peptides, a pre-incubation time of 30-60 minutes at 37°C can be a good starting point.[4] A time-course experiment is recommended to determine the optimal duration. |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of the peptide. A starting concentration in the nanomolar to low micromolar range is suggested based on the activity of similar adhesin-derived peptides.[5] |
| Suboptimal Incubation Temperature | Most bacterial adhesion assays are performed at 37°C to mimic physiological conditions.[6][7] Ensure your incubation temperature is appropriate for both the bacteria and the host cells. |
| Peptide Aggregation | Visually inspect the peptide solution for any precipitation. If aggregation is suspected, try dissolving the peptide in a different solvent system or using sonication to aid dissolution. |
| Peptide Degradation | Avoid multiple freeze-thaw cycles of the peptide stock solution. Prepare single-use aliquots. |
Issue 2: High background or non-specific binding in my assay.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Ensure adequate blocking of non-specific binding sites on your assay surface (e.g., microplate wells, cell culture plates). Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. |
| Inadequate Washing | Increase the number and/or duration of washing steps to remove unbound peptide and bacteria. |
Experimental Protocols
Protocol 1: Bacterial Adhesion Inhibition Assay using Human Keratinocytes (HaCaT cells)
This protocol is adapted from methodologies used for similar bacterial adhesion studies.[6][7]
Materials:
-
Human Keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Streptococcus pyogenes culture
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Seed HaCaT cells in 24-well plates and grow to confluence.
-
Bacterial Preparation: Culture S. pyogenes to the desired growth phase (e.g., mid-logarithmic phase). Wash the bacteria with PBS and resuspend in serum-free DMEM.
-
Peptide Inhibition: Pre-incubate the bacterial suspension with varying concentrations of this compound for 30-60 minutes at 37°C. A no-peptide control should be included.
-
Infection: Remove the culture medium from the confluent HaCaT cells and wash with PBS. Add the peptide-treated bacterial suspension to the cells.
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Washing: After incubation, gently wash the cells three times with PBS to remove non-adherent bacteria.
-
Quantification: Lyse the HaCaT cells with a mild detergent (e.g., Triton X-100) to release the adherent bacteria. Serially dilute the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU).
Quantitative Data Summary
The following table summarizes recommended starting parameters for optimizing incubation times in experiments with this compound, based on data from similar peptide inhibitors.
| Parameter | Recommended Range/Value | Assay Context | Reference |
| Peptide Pre-incubation Time | 30 - 60 minutes | Inhibition of S. pyogenes adhesion to keratinocytes | [4] |
| Bacterial Adhesion Incubation Time | 1 - 2 hours | Adhesion of bacteria to HaCaT cells | [7] |
| Incubation Temperature | 37°C | Standard for bacterial and mammalian cell co-culture | [6][7] |
| Peptide Concentration (IC50) | ~10 nM | Inhibition of fibronectin matrix assembly by a 49-residue peptide from S. pyogenes adhesin F1 | [5] |
Visualizations
Signaling Pathway of Streptococcus pyogenes Adhesion and Invasion
The binding of S. pyogenes to host cells is a multi-step process. Bacterial adhesins, such as the one from which this compound is derived, bind to fibronectin. This complex then interacts with integrin receptors (e.g., α5β1) on the host cell surface.[8] This interaction triggers a downstream signaling cascade involving the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, leading to cytoskeletal rearrangements and ultimately, bacterial uptake.[9][10][11][12][13]
References
- 1. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Inhibition of Streptococcus pyogenes adherence to HaCaT cells by a peptide corresponding to the streptococcal fibronectin-binding protein, SfbI, is strain dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Probiotic Adhesion to Skin Keratinocytes and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Paxillin phosphorylation: bifurcation point downstream of integrin-linked kinase (ILK) in streptococcal invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 13. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of Acetyl-adhesin (1025-1044) amide in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Acetyl-adhesin (1025-1044) amide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1] Its sequence is Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2. The N-terminal acetylation and C-terminal amidation are modifications that neutralize the terminal charges, which can increase the peptide's stability against enzymatic degradation and alter its overall charge, potentially reducing non-specific electrostatic interactions.[2][3][4] These modifications make the peptide more closely mimic its native protein structure.[3]
Physicochemical Properties Summary
| Property | Value | Implication for Non-Specific Binding |
| Amino Acid Sequence | Ac-QLKTADLPAGRDETTSFVLV-NH2 | The presence of both hydrophobic (L, V, F, A) and charged (K, R, D, E) residues suggests the potential for both hydrophobic and electrostatic interactions. |
| Molecular Weight | 2202.46 g/mol | |
| N-terminus | Acetylated | Neutralizes the positive charge of the N-terminal amine group, which can reduce non-specific electrostatic interactions with negatively charged cell surfaces.[2][3] |
| C-terminus | Amidated | Neutralizes the negative charge of the C-terminal carboxyl group, further reducing the potential for electrostatic interactions.[2][3] |
| Calculated Isoelectric Point (pI) | ~4.3 | At physiological pH (~7.4), the peptide will have a net negative charge, suggesting it may non-specifically bind to positively charged components on the cell surface or extracellular matrix. |
Q2: What are the primary causes of non-specific binding of peptides in cell-based assays?
Non-specific binding (NSB) in cell-based assays can arise from several factors:
-
Electrostatic Interactions: Charged peptides can bind to oppositely charged molecules on the cell surface, such as heparan sulfate proteoglycans.[5]
-
Hydrophobic Interactions: Peptides with hydrophobic regions can interact with the lipid bilayer of the cell membrane.
-
Binding to Assay Components: Peptides can adhere to plasticware (e.g., microplates) or other surfaces, reducing the effective concentration of the peptide available to interact with its target.[6]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on both the cells and the assay plate can lead to high background signals.[7]
-
Improper Washing: Inefficient removal of unbound peptide during wash steps can result in a high background.[6][7]
Q3: How do the N-terminal acetylation and C-terminal amidation of this peptide affect its non-specific binding?
N-terminal acetylation and C-terminal amidation neutralize the respective positive and negative charges at the peptide's ends.[2][3] This can be advantageous in reducing non-specific electrostatic interactions with charged cell surface molecules. However, these modifications can also increase the overall hydrophobicity of the peptide, which might enhance non-specific binding to hydrophobic surfaces like the cell membrane or plastic wells. The net effect on NSB will depend on the specific cell type and assay conditions.
Troubleshooting Guides
High Background Signal
High background signal is a common issue stemming from non-specific binding of the this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test different blocking agents (e.g., non-fat dry milk, casein, or commercially available protein-free blocking buffers).[3][4] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash step. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions.[6][8] |
| Peptide Concentration Too High | Perform a dose-response curve to determine the optimal peptide concentration that provides a good signal-to-noise ratio. |
| Electrostatic Interactions | Adjust the pH of the assay buffer to be closer to the peptide's pI (~4.3) to minimize its net charge, if compatible with cell health. Increase the salt concentration of the buffer (e.g., NaCl up to 500 mM) to shield electrostatic interactions.[8][9] |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in the assay buffer.[8] Use low-binding microplates to minimize peptide adsorption to the plastic.[6] |
| Secondary Antibody Non-Specificity | If using an antibody-based detection method, run a control with only the secondary antibody to check for non-specific binding.[10] |
Low or No Specific Signal
A weak or absent specific signal can also be related to non-specific binding issues, as the peptide may be sequestered away from its intended target.
| Potential Cause | Recommended Solution |
| Peptide Adsorption to Surfaces | Pre-treat pipette tips and microplates with a blocking solution. Use low-protein-binding tubes and plates for peptide dilutions and incubations.[6] Include a carrier protein like BSA (0.1-1 mg/mL) in the peptide diluent. |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment. Store peptide stocks at -20°C or -80°C in a suitable solvent. Consider including protease inhibitors in the assay buffer if working with cell lysates or serum-containing media. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for peptide binding. Ensure the assay buffer composition (pH, salt) is optimal for the specific protein-peptide interaction. |
| Low Target Receptor Expression | Confirm the expression level of the target receptor on the cell line being used. |
Experimental Protocols
Protocol: General Cell-Based Binding Assay
This protocol provides a starting point for a cell-based binding assay using this compound. Optimization will be required for specific cell types and experimental goals.
Materials:
-
Cells expressing the target receptor
-
Cell culture medium
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Blocking Buffer (e.g., Assay Buffer with 3% BSA)
-
This compound stock solution
-
Detection reagents (e.g., labeled antibody against the peptide or a competitive ligand)
-
96-well cell culture plates (low-binding plates recommended)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Washing: Gently wash the cell monolayer twice with Assay Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Peptide Incubation: Remove the blocking buffer and add serial dilutions of the this compound in Assay Buffer. Incubate for a predetermined time (e.g., 1 hour) at the desired temperature.
-
Washing: Wash the wells 3-5 times with ice-cold Assay Buffer to remove unbound peptide.
-
Detection: Add the detection reagent (e.g., a labeled antibody) and incubate as required.
-
Final Washes: Wash the wells 3-5 times with Assay Buffer.
-
Signal Quantification: Measure the signal using a plate reader appropriate for the detection label.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a cell-based peptide binding assay.
Troubleshooting Logic for High Background
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Introduction of N-terminal acetylation / C-terminal amidation-HongTide Biotechnology [hongtide.com]
- 3. lifetein.com [lifetein.com]
- 4. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Hydrophobic Acetylated Peptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubilization of hydrophobic acetylated peptides. Acetylation, a common modification to mimic native proteins and enhance stability, neutralizes the N-terminal positive charge, which can significantly decrease aqueous solubility.[1]
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic acetylated peptides so difficult to dissolve?
Hydrophobic acetylated peptides present a dual challenge for solubility. Firstly, their amino acid composition is rich in non-polar residues (e.g., Leucine, Valine, Phenylalanine), leading to a high tendency to aggregate in aqueous solutions.[2][3] Secondly, N-terminal acetylation removes the positive charge from the N-terminal amine group.[1] This charge neutralization reduces the peptide's overall polarity and its ability to interact with water molecules, often decreasing its solubility in aqueous buffers.[1]
Q2: What is the very first step I should take before attempting to dissolve my peptide?
Always begin by testing the solubility of a very small amount of your lyophilized peptide before dissolving the entire sample.[4][5] This prevents the potential loss of valuable material if the chosen solvent is ineffective. It is also recommended to centrifuge the vial briefly to collect all the powder at the bottom.[5]
Q3: How does pH adjustment affect the solubility of my acetylated peptide?
The pH of the solvent is a critical factor.[4][6] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[7][8] For acetylated peptides, the N-terminus is neutral. Therefore, the overall charge is primarily determined by acidic (Asp, Glu, C-terminal COOH) and basic (Lys, Arg, His) residues.
-
For peptides with a net negative charge (acidic): Try dissolving them in a basic buffer (pH > 7) or by adding a small amount of a basic solution like 0.1% ammonium hydroxide.[2][9]
-
For peptides with a net positive charge (basic): Use an acidic buffer (pH < 7) or add a small amount of a dilute acidic solution like 1-10% acetic acid.[2][10]
Q4: When is it appropriate to use organic co-solvents?
Organic solvents are recommended when dealing with highly hydrophobic or neutral peptides, particularly those where over 50% of the residues are hydrophobic.[4][5] If a peptide is insoluble in aqueous solutions even after pH adjustment, an organic solvent is the next logical step.[9]
Q5: Which organic solvents are most common, and what are their limitations?
Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are the most commonly used organic solvents.[2][4] The general strategy is to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[4][6]
| Solvent | Properties & Use | Compatibility & Limitations |
| DMSO | Strong, aprotic solvent. Excellent for very hydrophobic peptides.[2][5] | Generally compatible with cell-based assays at low final concentrations (<1%).[6] Can be difficult to remove by lyophilization. Unstable for peptides containing Cys or Met residues.[4] |
| DMF | Strong, polar aprotic solvent. A good alternative to DMSO, especially for peptides containing Cysteine.[2] | Toxic; handle with care. Can be removed by lyophilization. |
| Acetonitrile (ACN) | Less polar than DMSO or DMF. Often used in HPLC.[4] | May be less effective for extremely hydrophobic peptides. Its use may be tolerated in some biological assays.[11] |
| Isopropanol / Ethanol | Milder organic solvents.[6] | Lower solubilizing power compared to DMSO or DMF. Generally more compatible with biological systems. |
Q6: Can physical methods improve solubility?
Yes. Gentle sonication can help break up aggregates and increase the rate of dissolution.[5][6] It is often recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[5] Gentle warming (<40°C) can also aid solubility, but care must be taken to avoid peptide degradation.[2][5]
Q7: What are chaotropic agents and when should they be used?
Chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M urea can be used as a last resort for peptides that form strong aggregates via hydrogen bonding.[2][4] These agents work by disrupting the secondary structure of the peptide.[10] However, they are denaturing agents and can interfere with most biological assays, so their use is limited.[5]
Troubleshooting Guide
Problem 1: My hydrophobic acetylated peptide will not dissolve in water or standard aqueous buffers (e.g., PBS).
-
Solution Workflow: Follow a stepwise approach to find a suitable solvent system. Start with the least harsh method and proceed to stronger solvents only if necessary. This workflow helps protect the integrity of your peptide and ensures compatibility with downstream applications.
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Caption: Decision workflow for solubilizing hydrophobic acetylated peptides.
Problem 2: My peptide dissolves in 100% DMSO but crashes out of solution when I add my aqueous buffer.
-
Cause: This common issue, known as precipitation, occurs due to a rapid change in solvent polarity. The peptide is soluble in the organic solvent but aggregates and precipitates when exposed to a high concentration of the aqueous "anti-solvent."
-
Solution: Add the aqueous buffer to the peptide-organic solvent solution very slowly, drop-by-drop, while continuously vortexing or stirring.[4] This gradual dilution prevents localized high concentrations of the anti-solvent, allowing the peptide to remain in solution.
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Caption: Stepwise dilution protocol to prevent peptide precipitation.
Problem 3: My final peptide solution is cloudy or has visible particles.
-
Cause: This indicates that the peptide is not fully dissolved or has aggregated.
-
Solution:
-
Sonication: Briefly sonicate the solution on ice to help break up any remaining particles.[5]
-
Centrifugation: Before use, always centrifuge your peptide solution (e.g., 10,000 x g for 5 minutes) and use the supernatant.[5][6] This will pellet any undissolved peptide, ensuring the concentration of your working solution is accurate and preventing issues from particulate matter in your experiment.
-
Problem 4: I need to use an organic solvent, but my cell-based assay is sensitive to it.
-
Solution:
-
Minimize Concentration: The primary goal is to use the absolute minimum amount of organic solvent required for dissolution.
-
Dilution: Prepare a highly concentrated stock solution of your peptide in the organic solvent. Then, perform a serial dilution into your assay media so that the final concentration of the organic solvent is below the toxic threshold for your cells (typically <1% for DMSO, but this should be empirically determined).[6]
-
Alternative Solvents: Consider milder, more biocompatible solvents like ethanol if they are sufficient to dissolve your peptide.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Peptide Solubilization
This protocol outlines the initial steps for handling and preparing a peptide solution.
-
Preparation: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide powder.[10]
-
Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to ensure all the peptide powder is at the bottom of the tube.[5]
-
Initial Test: Using a small, representative sample of the peptide, begin solubility testing following the workflow diagram above.
-
Dissolution: Add the chosen solvent to the peptide.
-
Agitation: Vortex and/or sonicate the mixture to aid dissolution.[5]
-
Final Dilution: Once the peptide is fully dissolved in the initial solvent (especially important for organic solvents), slowly add your final aqueous buffer to the desired concentration while mixing.[4][10]
-
Clarification: Centrifuge the final solution to pellet any insoluble aggregates and carefully transfer the clear supernatant to a new tube for use in your experiments.[6]
Protocol 2: Peptide Design Strategies to Proactively Enhance Solubility
For future experiments, consider designing peptides with improved intrinsic solubility.
-
Increase Charge: Incorporate charged amino acids (Arg, Lys, Asp, Glu) at strategic positions, aiming for at least one charged residue every five amino acids.[3]
-
Reduce Hydrophobicity: Keep the content of hydrophobic amino acids below 50%.[3] If possible, substitute hydrophobic residues with more polar ones like Glycine or Alanine.[12]
-
Disrupt Aggregation: Incorporate D-amino acids or PEGylate the peptide to disrupt secondary structure formation and aggregation.[6][7][12]
-
Add Solubility Tags: Fusing polypeptide tags, such as a poly-arginine tag, can significantly increase the net charge and improve solubility.[7]
References
- 1. lifetein.com [lifetein.com]
- 2. biorbyt.com [biorbyt.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Impact of freeze-thaw cycles on Acetyl-adhesin (1025-1044) amide activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Acetyl-adhesin (1025-1044) amide, with a specific focus on the impact of freeze-thaw cycles on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[2][3] For short-term storage, 4°C is acceptable for days to weeks.[1][4] It is crucial to prevent exposure to moisture, as this will significantly decrease the long-term stability of the peptide.[1][5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[2][3]
Q2: How should I reconstitute this compound?
There is no single solvent that is universally effective for all peptides.[1][4] A recommended starting point is to reconstitute the peptide in sterile, distilled water or a dilute (0.1%) acetic acid solution to create a concentrated stock solution.[5] This stock solution can then be further diluted with your experimental buffer. It is advisable to test the solubility of a small portion of the peptide first.[1] If the peptide is difficult to dissolve, sonication may help.[5] Avoid initially dissolving the peptide directly in a buffer containing non-volatile salts, as recovery of the peptide can be challenging if it fails to dissolve.[5]
Q3: How many times can I freeze-thaw my this compound solution?
It is strongly recommended to avoid repeated freeze-thaw cycles.[1][3][4] Each cycle can contribute to peptide degradation, aggregation, and a loss of biological activity.[3][6][7] The best practice is to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or colder.[3][4] This allows you to thaw only the amount needed for a single experiment.
Q4: What are the potential consequences of multiple freeze-thaw cycles on my experimental results?
Multiple freeze-thaw cycles can lead to several issues that may compromise your experimental results:
-
Reduced Activity: The biological activity of the peptide can decrease due to denaturation and aggregation.[8][9]
-
Aggregation: Peptides have a tendency to aggregate upon freezing and thawing, which can lead to insolubility and loss of function.[6][9][10]
-
Inconsistent Results: Using a peptide solution that has undergone multiple freeze-thaw cycles can lead to high variability and poor reproducibility in your assays.
Q5: My this compound solution appears cloudy after thawing. What should I do?
A cloudy appearance often indicates peptide aggregation or precipitation.[5] This can be caused by multiple freeze-thaw cycles, improper storage, or the choice of solvent.[6] It is not recommended to use a cloudy solution in your experiment as the peptide concentration will be inaccurate and aggregates can interfere with assays. You can try to resolubilize the peptide by gentle vortexing or sonication.[5] However, if the cloudiness persists, it is best to discard the aliquot and use a fresh one. To prevent this, ensure proper storage and handling, and consider the solubility characteristics of your peptide when choosing a solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Peptide Activity | Repeated freeze-thaw cycles. | Aliquot the peptide solution after reconstitution to minimize freeze-thaw cycles.[3][4] Use a fresh aliquot for each experiment. |
| Improper storage of stock solution. | Store aliquots at -20°C or -80°C.[2][4] Avoid prolonged storage in solution.[3] | |
| Peptide degradation due to pH. | Use sterile buffers at pH 5-6 for reconstitution and storage of solutions.[1][3] | |
| Oxidation of sensitive residues. | If the peptide contains residues like Cys, Met, or Trp, degas solutions and store under an inert gas if possible.[3] | |
| Peptide Aggregation/Precipitation | Multiple freeze-thaw cycles. | As above, aliquot to avoid repeated freeze-thaw cycles.[6] |
| Unsuitable solvent or buffer. | Test different solvents for optimal solubility.[1] Ensure the pH of the buffer is appropriate for the peptide. | |
| High peptide concentration. | Prepare a more dilute stock solution if aggregation is a persistent issue. | |
| Inconsistent Assay Results | Variability in peptide concentration due to freeze-thaw cycles. | Use freshly thawed, single-use aliquots for each experiment to ensure consistent peptide concentration. |
| Presence of peptide aggregates. | Centrifuge the thawed aliquot at high speed to pellet any aggregates before use, and quantify the supernatant. |
Impact of Freeze-Thaw Cycles on Peptide Activity (Illustrative Data)
Disclaimer: The following table presents hypothetical data to illustrate the potential impact of freeze-thaw cycles on this compound activity. Actual results may vary depending on experimental conditions.
| Number of Freeze-Thaw Cycles | % Remaining Biological Activity (Hypothetical) | Observations |
| 0 (Freshly Prepared) | 100% | Clear solution, optimal activity. |
| 1 | 90 - 95% | Generally clear, slight potential for minimal aggregation. |
| 2 | 75 - 85% | Increased likelihood of visible particulates after thawing. |
| 3 | 50 - 70% | Often shows visible aggregation, significant loss of activity. |
| 5+ | < 50% | Significant precipitation, unreliable for experimental use. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation of atmospheric moisture.[1][2]
-
Solvent Preparation: Prepare a sterile solvent. Sterile, deionized water is a good first choice. If solubility is an issue, 0.1% acetic acid in sterile water can be used.
-
Reconstitution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex to dissolve the peptide completely. Sonication can be used if necessary.[5]
-
Aliquoting: Immediately after complete dissolution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
Protocol 2: Adhesion Inhibition Assay
This assay is designed to assess the biological activity of this compound by measuring its ability to inhibit the binding of Streptococcus pyogenes to a relevant substrate (e.g., salivary agglutinin-coated microplate).
-
Plate Coating: Coat the wells of a 96-well microplate with salivary agglutinin or another appropriate receptor and incubate overnight at 4°C.
-
Blocking: Wash the plate with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Preparation: Thaw a single-use aliquot of this compound immediately before use. Prepare a serial dilution of the peptide in the assay buffer. Include a zero-peptide control.
-
Bacterial Culture: Culture Streptococcus pyogenes to mid-log phase, harvest by centrifugation, and resuspend in the assay buffer to a standardized optical density.
-
Inhibition Step: Add the diluted peptide solutions to the wells of the coated and blocked plate. Then, add the bacterial suspension to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for bacterial adhesion.
-
Washing: Wash the wells multiple times with buffer to remove non-adherent bacteria.
-
Quantification: Quantify the adherent bacteria using a suitable method, such as crystal violet staining or a fluorescent viability stain.
-
Data Analysis: Determine the percentage of inhibition for each peptide concentration compared to the zero-peptide control. Calculate the IC50 value to represent the peptide's activity.
Visualizations
Caption: A recommended workflow for handling this compound to preserve its activity.
Caption: A troubleshooting guide for experiments involving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 3. genscript.com [genscript.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Selecting appropriate buffers for Acetyl-adhesin (1025-1044) amide studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate buffers and troubleshooting common issues when working with Acetyl-adhesin (1025-1044) amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes. It is N-terminally acetylated and C-terminally amidated. This peptide acts as a competitive inhibitor, preventing the binding of the bacterial adhesin to its receptors on host cells, thereby inhibiting bacterial colonization[1][2][3].
Q2: What are the physicochemical properties of this compound?
Understanding the physicochemical properties of the peptide is crucial for designing experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | [1] |
| Molecular Weight | ~2202.46 g/mol | [1] |
| Predicted Isoelectric Point (pI) | ~7.5 | [4] |
| Modifications | N-terminal Acetylation, C-terminal Amidation | [4] |
Q3: How should I reconstitute and store the lyophilized peptide?
For optimal stability, follow these guidelines for reconstitution and storage:
-
Reconstitution: Lyophilized this compound can be reconstituted in sterile, distilled water, 50% acetic acid, or DMSO[4]. To ensure complete dissolution, gentle vortexing or sonication may be necessary. Start with a concentration of 1 mg/mL.
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C for long-term stability.
-
Storage of Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C[4][5].
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Peptide Precipitation or Aggregation | Incorrect Buffer pH: The pH of the buffer is too close to the peptide's isoelectric point (pI ≈ 7.5), minimizing its net charge and reducing solubility. | Adjust the buffer pH to be at least 1-2 units away from the pI. For this peptide, a slightly acidic (pH 5.5-6.5) or slightly basic (pH 8.5-9.5) buffer may improve solubility. |
| High Peptide Concentration: The concentration of the peptide in the working solution is too high, promoting self-association. | Work with the lowest feasible peptide concentration for your assay. Consider performing a solubility test to determine the maximum practical concentration in your chosen buffer. | |
| Suboptimal Buffer Composition: The buffer may lack necessary components to maintain peptide solubility. | Include additives such as a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a small amount of an organic co-solvent (e.g., 1-5% DMSO), if compatible with your assay. | |
| Low or No Biological Activity | Peptide Degradation: Improper storage or handling has led to the degradation of the peptide. | Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and that freeze-thaw cycles have been minimized. Use fresh aliquots for each experiment. |
| Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer is not optimal for the peptide-target interaction. | Perform a buffer optimization experiment by testing a range of pH values and salt concentrations to find the conditions that yield the highest activity. | |
| High Background Signal in Assays (e.g., ELISA, FP) | Non-specific Binding: The peptide is binding to surfaces or other proteins in the assay in a non-specific manner. | Add a blocking agent to your buffer, such as Bovine Serum Albumin (BSA) at 0.1-1% or a non-ionic detergent like Tween-20 (0.05%). |
| Inconsistent Results | Variability in Peptide Concentration: Inaccurate pipetting of the viscous reconstituted peptide solution or loss of peptide due to adsorption to plasticware. | Use low-retention pipette tips. Pre-wet the tip with the peptide solution before dispensing. |
| Buffer Variability: Inconsistent preparation of buffer stocks. | Prepare a large batch of each buffer and use the same batch for the entire set of experiments to ensure consistency. |
Recommended Buffer Systems for Different Applications
The choice of buffer is critical for the success of your experiments. The following table provides recommended starting buffer systems for common applications. Note: These are starting points, and optimization may be required for your specific experimental setup.
| Application | Recommended Buffer System | Key Considerations |
| General Handling & Dilution | Phosphate-Buffered Saline (PBS), pH 7.4 | While close to the pI, PBS is a common starting point. If solubility is an issue, consider alternative buffers. |
| 20 mM HEPES, 150 mM NaCl, pH 7.4 | HEPES is a good buffering agent that is less prone to temperature-dependent pH shifts than Tris. | |
| Inhibition of Bacterial Adhesion Assays | Cell culture medium (e.g., DMEM, RPMI) appropriate for the host cells being used. | Ensure the final concentration of any solvent used to dissolve the peptide (e.g., DMSO) is not toxic to the cells. |
| Tris-Buffered Saline (TBS), pH 7.4 | A common buffer for cell-based assays. | |
| Fluorescence Polarization (FP) | 20 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5 | The inclusion of a non-ionic detergent helps to prevent non-specific binding. |
| 20 mM Phosphate buffer, 50 mM NaCl, pH 7.2 | A lower salt concentration may be beneficial for some interactions. | |
| Surface Plasmon Resonance (SPR) | HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) | This is a commonly used running buffer for SPR experiments that minimizes non-specific binding. |
| PBS with 0.05% Tween-20, pH 7.4 | A simpler alternative that may be sufficient for some systems. | |
| ELISA | Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate, pH 9.6 | A higher pH can enhance the binding of the peptide to the ELISA plate. |
| Wash Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4 | The detergent helps to reduce background signal. | |
| Blocking & Antibody Dilution Buffer: PBST with 1% BSA | BSA is used to block non-specific binding sites. |
Experimental Protocols
General Peptide Handling Workflow
References
- 1. scilit.com [scilit.com]
- 2. Perspective: Adhesion Mediated Signal Transduction in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 5. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic Acetyl-Adhesin (1025-1044) Amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthetic Acetyl-adhesin (1025-1044) amide samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for determining the purity of a synthetic peptide like this compound?
A1: The primary parameters for assessing the purity of a synthetic peptide are:
-
Identity: Confirming that the synthesized peptide has the correct amino acid sequence and molecular weight.
-
Purity: Quantifying the percentage of the target peptide relative to any impurities.[1][2]
-
Impurities: Identifying and characterizing any contaminants, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process.[1][3][4]
Q2: What are the most common analytical techniques used for peptide purity assessment?
A2: The most widely used and recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying peptide purity.[3][5] It separates the target peptide from impurities based on their physicochemical properties, typically hydrophobicity in reversed-phase HPLC (RP-HPLC).[2]
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[5][6] Common methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[7]
-
Amino Acid Analysis (AAA): This method provides the amino acid composition of the peptide, confirming its identity and can also be used to determine the net peptide content.[3][8][9]
Q3: What kind of impurities can be expected in a synthetic peptide sample?
A3: Impurities in synthetic peptides can arise during the synthesis and purification processes.[4] Common impurities include:
-
Truncated sequences: Peptides that are missing one or more amino acids from the target sequence.[1][3]
-
Deletion sequences: Peptides where one or more amino acids are missing from within the sequence.
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to the amino acid side chains.[3][4]
-
Oxidized or reduced forms: Chemical modifications to the peptide that can occur during synthesis or storage.[4]
-
Residual solvents and reagents: Chemicals used in the synthesis process that have not been completely removed.[10]
Q4: What is the significance of Net Peptide Content (NPC)?
A4: Net Peptide Content refers to the actual percentage of peptide in a lyophilized powder, with the remainder being counter-ions (like TFA), water, and other non-peptidic substances.[10] It is a crucial parameter for accurate quantification and ensuring reproducible results in biological assays.[10] AAA is a common method for determining NPC.[3][10]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust mobile phase pH to be ~2 units away from the peptide's isoelectric point.- Reduce the sample injection volume or concentration.- Use an ion-pairing agent like trifluoroacetic acid (TFA).[11] |
| Poor Resolution of Peaks | - Suboptimal gradient- Inappropriate column chemistry- High flow rate | - Optimize the gradient slope for better separation.- Screen different column stationary phases (e.g., C18, C8).[12]- Reduce the flow rate to increase interaction time with the stationary phase. |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase or system | - Implement a needle wash step between injections.- Run a blank gradient to flush the system.- Prepare fresh mobile phases. |
| No Peaks Detected | - No sample injected- Detector issue- Peptide precipitated in the sample vial | - Check autosampler for proper injection.- Verify detector is on and functioning correctly.- Check peptide solubility in the sample diluent. |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Signal or Low Intensity | - Poor ionization- Sample concentration too low- Instrument not calibrated | - Optimize ionization source parameters.- Increase sample concentration.- Calibrate the mass spectrometer. |
| Multiple Charged Species | - Nature of the peptide and ionization method (ESI) | - This is normal for ESI-MS. Use deconvolution software to determine the molecular weight. |
| Adduct Peaks (e.g., +Na, +K) | - Presence of salts in the sample | - Desalt the sample prior to MS analysis.- Use high-purity solvents and reagents. |
| Unexpected Masses | - Presence of impurities- In-source fragmentation or modification | - Correlate with HPLC data to identify impurity peaks.- Optimize MS parameters to minimize fragmentation. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound sample.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in water or a suitable buffer to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)[3]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[2]
Mass Spectrometry (MALDI-TOF)
Objective: To confirm the molecular weight of the this compound.
Materials:
-
This compound sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Calibration standards
Procedure:
-
Sample-Matrix Preparation: Mix the peptide sample (typically 1 µL of a 1 mg/mL solution) with the MALDI matrix solution on the MALDI target plate. Allow the spot to air dry.
-
Instrument Calibration: Calibrate the mass spectrometer using known peptide standards.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.
Visualizations
Caption: Workflow for purity assessment of synthetic peptides.
Caption: Logic for troubleshooting common HPLC issues.
References
- 1. jpt.com [jpt.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 5. gencefebio.com [gencefebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Accurate quantification of protein and amino acid content [altabioscience.com]
- 9. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Overcoming challenges in the synthesis of acetylated antimicrobial peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of acetylated antimicrobial peptides.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of acetylated antimicrobial peptides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Incomplete coupling reactions due to peptide aggregation, especially with hydrophobic sequences.[1][2][3] - Steric hindrance from bulky amino acids. - Poor solvation of the growing peptide chain.[4] | - Use "difficult sequence" protocols: incorporate pseudoproline dipeptides or use a "magic mixture" of solvents (DCM:DMF:NMP at 1:1:1) to improve solvation.[4] - For hydrophobic peptides, consider adding hydrophilic tags to improve solubility during synthesis, which can be cleaved later.[1] - Increase coupling reaction times and/or temperature. |
| Incomplete N-terminal Acetylation | - Insufficient reagent (acetic anhydride) or reaction time. - Steric hindrance at the N-terminus. - Inefficient deprotection of the final Fmoc group. | - Repeat the acetylation step.[5] - Use a larger excess of acetic anhydride and a suitable base like pyridine or DIEA.[6] - Ensure complete Fmoc deprotection by extending the piperidine treatment time or using a fresh solution. |
| Presence of Deletion Peptides | - Incomplete coupling at one or more steps in the synthesis. | - Monitor coupling completion at each step using a qualitative test (e.g., Kaiser or TNBS test). - For difficult couplings, perform a double coupling. |
| Side Reactions (e.g., Racemization, Alkylation) | - Over-activation of amino acids.[7] - Prolonged exposure to deprotection reagents. - Reactive side chains (e.g., Trp, Met, Cys) reacting with scavengers or cleavage reagents.[8] | - Use milder coupling reagents or additives like HOBt to suppress racemization.[7] - Minimize deprotection times. - Use appropriate scavengers in the cleavage cocktail to protect sensitive residues (e.g., TIS for Trp). |
| Difficulty in Purification | - Poor solubility of the crude peptide.[1][9] - Co-elution of the desired peptide with closely related impurities (e.g., deletion sequences). | - For hydrophobic peptides, dissolve the crude product in solvents like formic acid, acetic acid, or HFIP before HPLC purification.[1] - Optimize the HPLC gradient to improve the separation of the target peptide from impurities. - If solubility is a major issue, consider resynthesizing with solubilizing tags.[1] |
Frequently Asked Questions (FAQs)
Q1: Why should I acetylate my antimicrobial peptide?
N-terminal acetylation is a strategic modification that can significantly enhance the properties of an antimicrobial peptide.[6] Key benefits include:
-
Increased Proteolytic Stability : Acetylation blocks degradation by aminopeptidases, extending the peptide's half-life in biological systems.[6]
-
Mimicking Native Proteins : Approximately 85% of eukaryotic proteins are naturally N-terminally acetylated. Acetylation can therefore make the synthetic peptide more representative of its natural counterpart.[6]
-
Charge Neutralization : The addition of an acetyl group neutralizes the positive charge of the N-terminal amine.[6] This can alter the peptide's interaction with cell membranes and may be crucial for its mechanism of action.[10]
Q2: How do I confirm that my peptide is successfully acetylated?
The most common methods for confirming N-terminal acetylation are:
-
Mass Spectrometry (MS) : This is the definitive method. A successful acetylation adds an acetyl group (-COCH₃) to the peptide, resulting in a mass increase of 42.04 Da. Your experimental mass should match the theoretical mass of the acetylated peptide.[6]
-
High-Performance Liquid Chromatography (HPLC) : Acetylation reduces the peptide's overall positive charge and can increase its hydrophobicity. This typically leads to a longer retention time on a reverse-phase HPLC column compared to the non-acetylated version.[6]
Q3: Can I acetylate my peptide after it has been cleaved from the resin and purified?
Post-synthesis acetylation in solution is generally not recommended as it is difficult to control and can lead to acetylation of other nucleophilic side chains (e.g., the epsilon-amino group of lysine). The most efficient and specific method is to perform the acetylation on the resin-bound peptide after the final amino acid has been coupled and its N-terminal protecting group removed.[6][11]
Q4: What are the best reagents for on-resin N-terminal acetylation?
A common and effective method is to treat the resin-bound peptide with a solution of acetic anhydride in a solvent like N,N-dimethylformamide (DMF), often with a base such as pyridine or diisopropylethylamine (DIEA) to scavenge the resulting acid.[5][6] A typical reagent mixture is 10% acetic anhydride in DMF.[5]
Q5: My acetylated peptide is very hydrophobic and difficult to handle. What can I do?
Hydrophobicity and aggregation are common challenges with antimicrobial peptides.[1][2][4] Here are some strategies:
-
Solubility Testing : Before large-scale purification, test the solubility of your crude peptide in different solvents. Formic acid, acetic acid, hexafluoroisopropanol (HFIP), or dimethyl sulfoxide (DMSO) can be effective for dissolving highly hydrophobic peptides.[1][9]
-
Purification Conditions : Adjust your HPLC mobile phases. Adding a small amount of formic acid or trifluoroacetic acid (TFA) can help keep the peptide in solution.
-
Sequence Modification : If handling issues are severe, consider redesigning the peptide to include more hydrophilic residues, if this is compatible with its desired activity.
Experimental Protocols & Workflows
Standard Protocol for On-Resin N-Terminal Acetylation
This protocol is for the N-terminal acetylation of a peptide synthesized on a solid support using Fmoc chemistry.
Caption: Standard workflow for on-resin N-terminal acetylation.
Methodology:
-
Following the final Fmoc deprotection step of the solid-phase peptide synthesis (SPPS), wash the resin thoroughly with dichloromethane (DCM) (3x) and then N,N-dimethylformamide (DMF) (3x) to remove residual piperidine.
-
Prepare the acetylation solution (e.g., 10% acetic anhydride in DMF).[5]
-
Add the acetylation solution to the resin, ensuring the resin is fully solvated.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and then DCM (3x) to remove excess reagents and byproducts.[5]
-
A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates complete acetylation of the N-terminal amine.
-
The peptide is now ready for cleavage from the resin and subsequent purification.
General Troubleshooting Logic for Low Purity of Acetylated Peptides
Caption: Troubleshooting logic for low purity acetylated peptides.
References
- 1. genscript.com [genscript.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. lifetein.com [lifetein.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of acetylation and charge in antimicrobial peptides based on human beta-defensin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Concentration for Effective Inhibition of Bacterial Adhesion
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing peptide concentration to inhibit bacterial adhesion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration for my peptide?
A1: The optimal starting concentration for your peptide will depend on its sequence, charge, hydrophobicity, and the target bacteria.[1][2] A common starting point is to test a wide range of concentrations, often from 1 µM to 128 µM or higher, in a dose-response experiment.[3] Many studies find effective concentrations in the low micromolar range.[4][5] It is also recommended to determine the Minimum Inhibitory Concentration (MIC) of the peptide against the planktonic form of the bacteria, as some peptides inhibit biofilm formation at sub-MIC levels.[6][7]
Q2: My peptide is not showing any inhibitory activity. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibitory activity:
-
Peptide Instability: Peptides can be susceptible to degradation by proteases present in the experimental medium or secreted by the bacteria.[6][8] Consider using peptides with modifications that increase stability, such as incorporating D-amino acids or modifying the peptide termini.[2]
-
Peptide Aggregation: Some peptides, particularly hydrophobic ones, can self-aggregate at high concentrations, reducing their effective concentration and activity.[9][10][11] It is crucial to ensure your peptide is fully dissolved. You may need to use solvents like DMSO initially, but be mindful of its final concentration in your cell cultures.[12]
-
Experimental Conditions: The pH, ionic strength, and composition of the culture medium can significantly impact peptide activity.[6] Ensure these conditions are optimized and consistent across experiments.
-
Incorrect Peptide Sequence or Synthesis: Verify the sequence and purity of your synthesized peptide.
Q3: How can I be sure the observed effect is due to inhibition of adhesion and not bactericidal activity?
A3: To differentiate between anti-adhesive and bactericidal effects, you can perform a viability assay (e.g., plate counting of colony-forming units, CFU) in parallel with your adhesion assay.[13] If you observe a significant reduction in bacterial adhesion at peptide concentrations that do not cause a significant decrease in bacterial viability, it suggests an anti-adhesive mechanism. Some peptides specifically inhibit biofilm formation at concentrations much lower than their MIC.[6]
Q4: What are the best methods to quantify bacterial adhesion?
A4: Several methods can be used to quantify bacterial adhesion:
-
Crystal Violet Staining: A simple and common method where adherent bacteria are stained, and the dye is then solubilized and quantified by measuring absorbance.[7]
-
Plate Counting (CFU): Adherent bacteria are detached, serially diluted, and plated to count the number of viable cells.[13]
-
Microscopy: Techniques like scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) can be used to visualize and quantify adherent bacteria on a surface.[13]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): A real-time, label-free technique to monitor bacterial adhesion to surfaces.[14]
Q5: Should I be concerned about peptide toxicity to mammalian cells?
A5: Yes, it is crucial to assess the cytotoxicity of your peptides against relevant mammalian cell lines, especially if the intended application is for human use.[15] Hemolysis assays are also important to determine the peptide's effect on red blood cells.[1] The therapeutic index (TI), which is the ratio of the toxic concentration to the effective concentration, is a key parameter to evaluate the peptide's selectivity for bacterial cells.[7]
Troubleshooting Guides
Issue 1: High Variability in Adhesion Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Bacterial Inoculum | Standardize the bacterial growth phase and concentration (e.g., OD600) for each experiment. |
| Uneven Surface Coating (if applicable) | Ensure the surface is uniformly coated with the peptide. Verify coating efficiency with a labeled peptide if possible. |
| Incomplete Washing Steps | Optimize the number and vigor of washing steps to remove non-adherent bacteria without detaching adherent ones. |
| Peptide Aggregation | Prepare fresh peptide solutions for each experiment and visually inspect for precipitates. Consider sonication for difficult-to-dissolve peptides.[9] |
Issue 2: Peptide Appears Active in Broth but Not on a Surface
| Possible Cause | Troubleshooting Step |
| Peptide Immobilization Issues | If you are immobilizing the peptide, the orientation and density on the surface are critical.[16] The linker used for immobilization can also affect activity.[17] |
| Surface-Induced Conformational Changes | The peptide may adopt a non-active conformation upon binding to the surface. Consider modifying the peptide or the surface chemistry. |
| Adsorption to the Surface Material | The peptide may be adsorbing to the experimental surface in a way that masks its active sites.[10][11] |
Issue 3: Peptide Loses Activity Over Time in the Assay
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | Incorporate protease inhibitors in your assay medium (if compatible with your experiment) or use peptides with enhanced stability.[8] |
| Peptide Adsorption to Labware | Pre-coat labware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the peptide. |
| pH or Temperature Instability | Monitor and maintain the pH and temperature of your experimental setup, as these can affect peptide stability and activity.[9] |
Data Presentation: Effective Peptide Concentrations for Bacterial Adhesion Inhibition
The following table summarizes effective concentrations of various peptides from different studies. Note that direct comparison can be challenging due to variations in experimental conditions, bacterial strains, and peptide sequences.
| Peptide | Target Bacterium | Effective Concentration | Assay Method | Reference |
| Casein phosphopeptide (CPP) | Streptococcus mutans | 2.5% (w/v) | Adherence assay on hydroxyapatite discs | [13] |
| IDR-1018 | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, MRSA, S. enterica | Sub-MIC levels | Biofilm inhibition assays | [6] |
| LL-37 | Biofilm-forming bacteria | 16-fold lower than MIC | Biofilm inhibition assays | [6] |
| BiF2_5K7K | Staphylococcus epidermidis | MBIC₅₀ and MBIC₉₀ at subinhibitory concentrations | Crystal violet biofilm assay | [7] |
| R44KS* | S. aureus, MRSA, P. aeruginosa, E. coli, B. cereus | 3–48 µM | Liquid medium growth inhibition | [4][18] |
| ASU2060 | M. abscessus, E. coli, P. aeruginosa, MRSA | 8 µM (MIC) | Broth microdilution | [5] |
MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration at 50% and 90% inhibition.
Experimental Protocols
Bacterial Adhesion Assay (Crystal Violet Method)
This protocol is a generalized procedure and may require optimization for your specific bacteria and peptide.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in an appropriate broth medium.
-
Dilute the overnight culture in fresh medium to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
-
Peptide Treatment:
-
In a 96-well plate, add your peptide at various concentrations to the wells.
-
Add the diluted bacterial suspension to the wells. Include wells with bacteria but no peptide as a positive control for adhesion and wells with sterile medium as a negative control.
-
Incubate the plate under conditions suitable for bacterial adhesion (e.g., 37°C for 2-24 hours).
-
-
Washing:
-
Carefully remove the medium and planktonic bacteria from the wells.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria. Repeat this step 2-3 times.
-
-
Staining:
-
Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
-
Quantification:
-
Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of adhesion inhibition relative to the positive control.
-
Visualizations
Experimental Workflow for a Bacterial Adhesion Assay
References
- 1. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of antimicrobial peptides for the application against biocorrosive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibiofilm Peptides and Peptidomimetics with Focus on Surface Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-function antimicrobial-antibiofilm peptide hybrid to tackle biofilm-forming Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Peptide fibrils with altered stability, activity, and cell selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. FAQ [peptides.de]
- 13. Bacterial adhesion assay [bio-protocol.org]
- 14. The effects of fluid composition and shear conditions on bacterial adhesion to an antifouling peptide-coated surface | MRS Communications | Cambridge Core [cambridge.org]
- 15. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
How to control for proteolytic degradation of Acetyl-adhesin (1025-1044) amide in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the proteolytic degradation of Acetyl-adhesin (1025-1044) amide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a 20-amino acid synthetic peptide fragment derived from a cell surface adhesin of Streptococcus pyogenes. It functions as an antimicrobial peptide by specifically inhibiting the binding of the adhesin to salivary receptors, thereby preventing bacterial recolonization.[1][2] The stability of this peptide is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity. The N-terminal acetylation and C-terminal amidation of this peptide provide some inherent protection against exopeptidases, which cleave peptides from the ends.
Q2: What are the primary causes of this compound degradation in experiments?
The primary cause of degradation in biological samples is enzymatic activity from proteases. Proteases are enzymes that break down proteins and peptides.[3] These can be endogenous to the experimental system (e.g., in cell lysates, plasma, or tissue homogenates) or introduced as contaminants. Additionally, chemical degradation can occur due to factors like extreme pH and high temperatures.
Q3: Which types of proteases are most likely to degrade my peptide?
Proteases are broadly classified into several families, including serine, cysteine, aspartic, and metalloproteases, based on their active site chemistry.[4][5] In experiments involving mammalian cells or tissues, a mixture of these proteases will be present. If working with Streptococcus pyogenes lysates or culture supernatants, it is important to be aware of bacterial proteases such as the serine peptidase ScpC (SpyCEP).[3]
Q4: How can I prevent proteolytic degradation of this compound?
A multi-pronged approach is most effective:
-
Use of Protease Inhibitor Cocktails: The most common and effective method is to add a commercially available broad-spectrum protease inhibitor cocktail to your samples.[3][6][7] These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Maintain Low Temperatures: All experimental steps should be performed on ice or at 4°C to reduce protease activity.[8]
-
Control pH: Maintain a physiological pH (typically 7.2-7.6) for your buffers, as extreme pH can both chemically degrade the peptide and alter protease activity.
-
Proper Sample Handling: Lyophilized peptides should be stored at -20°C or -80°C.[9][10] Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[9][10]
Troubleshooting Guide
Issue: I suspect my this compound is being degraded. How can I confirm this?
Solution:
-
Mass Spectrometry (LC-MS): This is the most definitive method to detect and identify degradation products.[11] By comparing the mass spectra of your experimental sample with a fresh, undegraded standard, you can identify peptide fragments.
-
SDS-PAGE and Western Blotting: If you have an antibody that recognizes a specific epitope on the peptide, you can use Western blotting to look for lower molecular weight bands that would indicate fragmentation.
-
Functional Assays: A loss of biological activity in your assay (e.g., reduced inhibition of bacterial adhesion) compared to a positive control can indirectly indicate degradation.
Issue: My results are inconsistent between experiments.
Solution:
Inconsistent results are often a sign of variable peptide degradation. To improve reproducibility:
-
Standardize Protease Inhibitor Addition: Ensure that a protease inhibitor cocktail is added to all samples at the same concentration and at the earliest possible point in your workflow (e.g., immediately upon cell lysis).
-
Minimize Time at Room Temperature: Prepare samples on ice and process them as quickly as possible.
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots of your reconstituted peptide.[10]
-
Check Buffer Quality: Ensure your buffers are fresh and at the correct pH.
Issue: I am using a protease inhibitor cocktail, but still see degradation.
Solution:
-
Increase Inhibitor Concentration: Some samples may have exceptionally high protease activity, requiring a higher concentration of the inhibitor cocktail. You may need to empirically determine the optimal concentration for your specific sample type.
-
Use Specific Inhibitors: If you have identified the class of protease causing the degradation (e.g., through specific protease activity assays), you can supplement your cocktail with a more potent, specific inhibitor for that class.
-
Consider the Type of Cocktail: Ensure your cocktail is appropriate for your sample type (e.g., bacterial vs. mammalian). Some cocktails may not contain inhibitors for certain classes of proteases, such as metalloproteases (which are inhibited by EDTA).[7]
Quantitative Data
The following table summarizes common protease inhibitors and their typical working concentrations. For broad-spectrum protection, using a pre-made cocktail is recommended.
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Stock Solution (Typical) |
| AEBSF | Serine Proteases | 0.1 - 1.0 mM | 100 mM in water |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | 10 mg/mL in water |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | 1 mg/mL in water |
| Pepstatin A | Aspartic Proteases | 1 µM | 1 mg/mL in ethanol |
| E-64 | Cysteine Proteases | 1 - 10 µM | 1 mg/mL in water |
| EDTA | Metalloproteases | 1 - 5 mM | 0.5 M in water (pH 8.0) |
| PMSF | Serine Proteases | 0.1 - 1 mM | 100 mM in isopropanol |
Note: PMSF is unstable in aqueous solutions and should be added fresh to the lysis buffer immediately before use.[9]
Experimental Protocols
Detailed Protocol for Cell Lysis to Minimize Peptide Degradation
This protocol is designed for the extraction of total protein from cultured mammalian cells while preserving the integrity of this compound that may be present in the culture or added exogenously.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors
-
Protease Inhibitor Cocktail (e.g., a commercial 100X solution)
-
Cell scraper, chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Preparation: Prepare the lysis buffer immediately before use. Add the protease inhibitor cocktail to the lysis buffer to a final concentration of 1X. Keep the buffer on ice at all times.
-
Cell Washing: Place the cell culture dish on ice. Aspirate the culture medium. Gently wash the cells once with ice-cold PBS.
-
Cell Lysis: Aspirate the PBS. Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to the cells.
-
Scraping and Collection: Scrape the cells off the dish using a chilled cell scraper. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins and your peptide of interest) to a fresh, pre-chilled microcentrifuge tube.
-
Storage: Store the protein extract in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for minimizing peptide degradation during cell lysis.
Caption: Troubleshooting logic for peptide degradation issues.
References
- 1. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 3. A streptococcal protease that degrades CXC chemokines and impairs bacterial clearance from infected tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PeptideCutter -- protein cleavage sites prediction tool | HSLS [hsls.pitt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the most commonly used protease inhibitors? [qiagen.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
Validation & Comparative
How to validate the antimicrobial activity of a synthetic peptide like Acetyl-adhesin (1025-1044) amide
A Researcher's Guide to Validating the Antimicrobial Activity of Acetyl-adhesin (1025-1044) amide
For researchers and drug development professionals, rigorously validating the antimicrobial properties of a synthetic peptide is a critical step in assessing its therapeutic potential. This guide provides a comparative framework for evaluating this compound, a 20-amino acid peptide derived from a Streptococcus pyogenes cell surface adhesin.[1][2] While its primary described mechanism is inhibiting the binding of adhesin to salivary receptors to prevent bacterial recolonization, this guide will focus on quantifying its direct antimicrobial (bacteriostatic or bactericidal) activity and comparing its performance against other antimicrobial agents.[2][3]
Core Assays for Quantifying Antimicrobial Potency
To establish a baseline of antimicrobial efficacy, three fundamental assays are indispensable: the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays. These tests provide quantitative data on a peptide's ability to inhibit growth and actively kill bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent required to prevent the visible growth of a microorganism after overnight incubation.[4] It is the most common starting point for assessing antimicrobial activity and is crucial for comparing the potency of different compounds.[5] The broth microdilution method is the standard technique for determining the MIC of peptides.[6][7]
Minimum Bactericidal Concentration (MBC)
The MBC assay is a subsequent step to the MIC test, designed to determine the lowest concentration of an antimicrobial agent that kills 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[7][8] This assay is critical for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).
Time-Kill Kinetics Assay
This dynamic assay measures the rate at which an antimicrobial peptide kills a bacterial population over time.[9][10] By exposing a standardized bacterial culture to the peptide at its MIC (or multiples of its MIC) and measuring the number of viable bacteria at various time points, researchers can understand the speed and efficiency of its bactericidal action.[8][11]
Comparative Performance Data
The efficacy of this compound should be benchmarked against both a well-characterized antimicrobial peptide (AMP) and a conventional antibiotic. The table below presents a template for comparing MIC values.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) |
| This compound | Streptococcus pyogenes | TBD | TBD |
| Staphylococcus aureus | TBD | TBD | |
| Escherichia coli | TBD | TBD | |
| LL-37 (Comparator AMP) | Streptococcus pyogenes | 8 | 1.8 |
| Staphylococcus aureus | 16 | 3.6 | |
| Escherichia coli | 4 | 0.9 | |
| Vancomycin (Antibiotic) | Streptococcus pyogenes | 1 | 0.7 |
| Staphylococcus aureus | 2 | 1.4 | |
| Escherichia coli | >128 | >88.5 |
TBD: To Be Determined experimentally.
Experimental Protocols & Workflows
Detailed and standardized protocols are essential for reproducible results. Below are the methodologies for the core antimicrobial assays.
Workflow for MIC and MBC Determination
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of a synthetic peptide.
Caption: Workflow for MIC and MBC Assays.
Protocol: Broth Microdilution for MIC/MBC
-
Peptide Preparation : Dissolve this compound in a suitable solvent (e.g., sterile deionized water, 0.01% acetic acid with 0.2% BSA) to create a high-concentration stock solution.[6]
-
Bacterial Culture : Inoculate a suitable broth (e.g., Mueller-Hinton Broth - MHB) with the test bacterium and incubate until it reaches the early exponential growth phase.[6] Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solution in MHB to achieve a range of desired final concentrations.[5]
-
Inoculation : Add the standardized bacterial suspension to each well, including a positive control (bacteria, no peptide) and a negative control (broth only).[6]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination : The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[4][5]
-
MBC Determination : To determine the MBC, take a 100 µL aliquot from the wells that showed no growth (i.e., at and above the MIC) and plate it onto nutrient agar plates.[7] Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7]
Workflow for Time-Kill Kinetics Assay
The diagram below outlines the experimental steps for assessing the rate at which the peptide kills bacteria over a set period.
Caption: Workflow for Time-Kill Kinetics Assay.
Protocol: Time-Kill Kinetics Assay
-
Culture Preparation : Grow the test bacterium to the mid-logarithmic phase and dilute it to a final concentration of approximately 10^5 - 10^6 CFU/mL in a flask containing fresh MHB.[11]
-
Peptide Addition : Add this compound to the bacterial culture at a predetermined concentration (e.g., 1x or 2x the MIC). Include a growth control flask with no peptide.[11]
-
Time-Point Sampling : Incubate the flasks at 37°C with agitation. At specified time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each flask.[11]
-
Quantification : Perform serial dilutions of each aliquot in a neutralizing buffer or saline, and plate onto nutrient agar.
-
Analysis : After incubation, count the colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the killing curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Investigating the Mechanism of Action (MoA)
While the primary assays quantify if the peptide is effective, further experiments are needed to determine how it works. Most antimicrobial peptides act by disrupting the bacterial membrane or by entering the cell to inhibit essential functions.[12]
-
Membrane Permeabilization Assays : To test if Acetyl-adhesin disrupts the bacterial membrane, assays using fluorescent dyes are common. For example, the influx of a dye like SYTOX™ Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids, can be monitored over time after peptide exposure.[13]
-
Biofilm Inhibition/Disruption Assays : Given the peptide's origin as an adhesin fragment, its ability to inhibit the formation of biofilms or disrupt pre-formed biofilms should be evaluated.[14] This can be done using crystal violet staining in microtiter plates to quantify biofilm mass. The Minimum Biofilm Inhibitory Concentration (MBIC) can be determined as the lowest concentration that prevents biofilm formation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Streptococcus pyogenes | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 12. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 13. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
A Novel Peptide's Efficacy in Preventing Bacterial Adhesion Compared to Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a novel peptide, Acetyl-adhesin (1025-1044) amide, also known as p1025, is showing promise not by killing bacteria, but by preventing them from adhering to surfaces, a critical first step in infection. This comparison guide provides an in-depth analysis of the efficacy of this anti-adhesion peptide against conventional antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin protein of Streptococcus mutans, a primary causative agent of dental caries. Its unique mechanism of action lies in its ability to specifically inhibit the binding of this bacterium to salivary receptors, thereby preventing colonization and the subsequent formation of biofilms.[1] This targeted approach differs significantly from conventional antibiotics, which typically aim to either kill the bacteria (bactericidal) or inhibit their growth (bacteriostatic).
Comparative Efficacy: A Focus on Prevention
Direct comparison of this compound with conventional antibiotics based on traditional metrics like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is not straightforward, as the peptide's primary function is not to kill the bacteria. Instead, its efficacy is measured by its ability to prevent bacterial adhesion and biofilm formation.
While specific MIC or MBC values for this compound are not the most relevant measure of its primary function, its potent anti-adhesion and anti-biofilm capabilities have been demonstrated. One study showed that a peptide derived from a tick antifreeze protein significantly reduced S. mutans biofilm formation by approximately 75% in both a microplate assay and an in vitro tooth model.[2] Another study highlighted that the SspB (390-T400K-402) peptide inhibited biofilm formation on salivary component-coated surfaces.[3]
The table below presents the available efficacy data for this compound in terms of its anti-biofilm activity, alongside the MIC values of conventional antibiotics against Streptococcus pyogenes, a closely related species. This provides a comparative perspective on the concentrations at which these different agents exert their respective effects.
| Compound | Target Organism | Efficacy Metric | Concentration | Citation |
| This compound (p1025) | Streptococcus mutans | Biofilm Reduction | Not specified | [1] |
| Peptide P1 (antifreeze protein-derived) | Streptococcus mutans | Biofilm Reduction (~80%) | 46 µM (0.1 mg/ml) | [2] |
| Doripenem | Streptococcus pyogenes | MIC/MBC | ≤0.004 µg/mL | |
| Panipenem | Streptococcus pyogenes | MIC/MBC | ≤0.008 µg/mL | |
| Meropenem | Streptococcus pyogenes | MIC/MBC | 0.008 µg/mL | |
| Penicillin G | Streptococcus pyogenes | MIC | 0.015 µg/mL | |
| Ampicillin | Streptococcus pyogenes | MIC | 0.03 µg/mL | |
| Cefotaxime | Streptococcus pyogenes | MIC | 0.015/0.03 µg/mL | |
| Ceftriaxone | Streptococcus pyogenes | MIC | 0.03 µg/mL |
Experimental Protocols
Anti-Biofilm Microplate Assay (as described for Peptide P1)
This assay quantifies the ability of a compound to inhibit biofilm formation in a static environment.
-
Bacterial Culture: Streptococcus mutans is cultured in a suitable growth medium, such as Brain Heart Infusion (BHI) broth supplemented with 1% sucrose.
-
Peptide Preparation: The test peptide (e.g., Peptide P1) and a control peptide are prepared at the desired final concentration (e.g., 0.1 mg/ml or 46 µM).
-
Incubation: The bacterial culture is co-incubated with the test peptide and control peptide in a 96-well microplate overnight.
-
Quantification: The biofilm biomass is quantified using a crystal violet staining method. The amount of staining is indicative of the extent of biofilm formation. A reduction in crystal violet staining in the presence of the test peptide compared to the control indicates anti-biofilm activity.[2]
Signaling Pathways and Experimental Workflows
The mechanism of this compound is a direct competitive inhibition of a physical interaction rather than an interference with a complex signaling cascade. The peptide mimics the binding site of the bacterial adhesin, preventing it from attaching to its receptor on the host cell surface.
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for evaluating its anti-adhesion properties.
Conclusion
This compound represents a promising alternative strategy to combat bacterial infections, particularly in the context of preventing biofilm-related conditions such as dental caries. Its targeted anti-adhesion mechanism offers the potential to prevent infections without contributing to the selective pressure that drives antibiotic resistance. While direct comparisons of potency with conventional antibiotics are challenging due to their different modes of action, the ability of this peptide to effectively inhibit bacterial colonization at micromolar concentrations highlights its potential as a novel antimicrobial agent. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy against a broader range of pathogens.
References
- 1. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Inhibition of Streptococcus mutans adherence and biofilm formation using analogues of the SspB peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Two Antimicrobial Peptides: Acetyl-adhesin (1025-1044) amide and LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide Acetyl-adhesin (1025-1044) amide, also known as p1025, and the well-characterized human cathelicidin antimicrobial peptide, LL-37. While both are peptides with antimicrobial properties, their mechanisms of action, biological functions, and available research data differ significantly. This document aims to present an objective comparison based on currently available experimental data.
I. Overview and Primary Function
This compound (p1025) is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus mutans. Its primary and most well-documented function is to act as a competitive inhibitor of bacterial adhesion. By mimicking the binding site of the native adhesin, p1025 specifically prevents S. mutans from attaching to salivary pellicles on tooth surfaces, a critical initial step in the formation of dental plaque and the development of dental caries. There is currently limited evidence to suggest it possesses broad-spectrum bactericidal activity.
LL-37 is a 37-amino acid, cationic, and amphipathic peptide that is the only member of the cathelicidin family found in humans. It is a crucial component of the innate immune system with a dual role. Firstly, it exerts broad-spectrum antimicrobial activity by directly disrupting the cell membranes of bacteria, fungi, and some viruses. Secondly, it functions as a potent immunomodulator, influencing a variety of cellular processes including inflammation, wound healing, and chemotaxis.[1][2][3]
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and LL-37. It is important to note the significant disparity in the volume of research and available data for these two peptides.
Table 1: General Properties
| Property | This compound (p1025) | LL-37 |
| Origin | Synthetic, derived from Streptococcus mutans adhesin | Human (Cathelicidin family) |
| Amino Acid Length | 20 | 37 |
| Primary Mechanism | Anti-adhesion | Direct membrane disruption, Immunomodulation |
| Primary Target | Streptococcus mutans adhesion to salivary receptors | Broad-spectrum (Bacteria, Fungi, Viruses) |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (p1025) MIC (µg/mL) | LL-37 MIC (µg/mL) |
| Escherichia coli | Data not available | <10[4] |
| Pseudomonas aeruginosa | Data not available | <10[4] |
| Staphylococcus aureus | Data not available | <10[4] |
| Methicillin-resistant S. aureus (MRSA) | Data not available | ~10 |
| Salmonella typhimurium | Data not available | <10[4] |
| Listeria monocytogenes | Data not available | <10[4] |
| Candida albicans | Data not available | 10-100 |
Note: The primary mechanism of p1025 is anti-adhesion, and thus MIC values, which measure growth inhibition, are not the standard metric for its efficacy and are not readily found in the literature.
Table 3: Cytotoxicity
| Cell Line | This compound (p1025) | LL-37 |
| Human Fibroblasts | Data not available | Cytotoxic at concentrations above 10 µM[5] |
| Epithelial Cells | Data not available | Can be cytotoxic at higher concentrations |
| Red Blood Cells (Hemolysis) | Data not available | Low hemolytic activity at bactericidal concentrations |
III. Mechanism of Action and Signaling Pathways
The fundamental difference between these two peptides lies in their mechanism of action.
This compound (p1025): An Anti-Adhesion Strategy
The mechanism of p1025 is targeted and specific. It acts as a competitive antagonist for the binding of S. mutans adhesin to its receptor in the salivary pellicle. This prevents the initial attachment of the bacteria to the tooth surface, which is a prerequisite for biofilm formation and the subsequent development of dental caries.
LL-37: A Multifaceted Immune Effector
LL-37's primary antimicrobial action is the physical disruption of microbial cell membranes. Its cationic nature facilitates its interaction with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.
Beyond its direct microbicidal activity, LL-37 is a key signaling molecule in the innate immune system. It can modulate the immune response through various pathways, including:
-
Toll-Like Receptor (TLR) Modulation: LL-37 can bind to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), preventing their recognition by TLR4 and TLR2, respectively, thereby dampening the inflammatory response.[2] Conversely, it can facilitate the recognition of viral and self-DNA by intracellular TLRs like TLR9, promoting an antiviral response.
-
P2X7 Receptor Activation: LL-37 can activate the P2X7 receptor on immune cells, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[2]
-
Chemoattraction: LL-37 acts as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, recruiting them to sites of infection or injury.
-
Wound Healing: It promotes the proliferation and migration of epithelial cells, contributing to tissue repair.
IV. Experimental Protocols
Detailed experimental protocols for this compound are limited in publicly accessible literature. The primary experimental focus has been on its anti-adhesion properties. For LL-37, a vast body of literature exists detailing a wide range of methodologies.
General Experimental Workflow for Assessing Anti-Adhesion Activity of p1025:
Standard Protocol for Determining Minimum Inhibitory Concentration (MIC) of LL-37:
A broth microdilution method is commonly employed.
-
Peptide Preparation: LL-37 is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted LL-37.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of LL-37 that completely inhibits visible bacterial growth.
-
Controls: Positive (bacteria with no peptide) and negative (broth only) controls are included.
V. Summary and Future Directions
This compound and LL-37 represent two distinct classes of antimicrobial peptides with fundamentally different modes of action and potential therapeutic applications.
-
This compound (p1025) is a specialized anti-adhesion peptide with a narrow spectrum of activity, primarily targeting the initial stages of S. mutans biofilm formation. Its potential lies in topical applications for the prevention of dental caries. Further research is needed to explore its efficacy against other adhesive pathogens, its in vivo stability, and its potential for synergistic effects with traditional antimicrobials.
-
LL-37 is a broad-spectrum, multifunctional host defense peptide. Its ability to both directly kill microbes and modulate the host immune response makes it a candidate for a wide range of therapeutic applications, from treating infections to promoting wound healing and potentially managing inflammatory diseases. The challenge with LL-37 lies in harnessing its potent activities while mitigating potential cytotoxicity and off-target effects.
For drug development professionals, the choice between a p1025-like or an LL-37-like peptide would depend entirely on the therapeutic goal. For a targeted, preventative, anti-biofilm strategy in a specific niche, a molecule like p1025 offers precision. For treating established, complex infections where both microbial killing and immune modulation are desired, a multifaceted peptide like LL-37 or its derivatives would be more appropriate. The significant gap in the literature regarding the broader biological effects of p1025 presents an opportunity for further investigation to unlock its full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
Scrambled Peptide as a Negative Control for Acetyl-adhesin (1025-1044) amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl-adhesin (1025-1044) amide, a peptide inhibitor of Streptococcus pyogenes adhesion, and a rationally designed scrambled peptide as a negative control. The objective is to demonstrate the sequence-specificity of the active peptide's inhibitory function through experimental data and detailed protocols.
This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] Its primary mechanism of action is to competitively inhibit the binding of this bacterium to salivary receptors, thereby preventing colonization and subsequent infection.[1][2] To validate that this biological activity is dependent on its specific amino acid sequence and not merely its overall chemical composition, a scrambled peptide with the same amino acid content but a randomized sequence is an essential negative control in experimental settings.[3][4]
Peptide Specifications
| Feature | This compound (Active Peptide) | Scrambled Control Peptide |
| Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | Ac-Ala-Thr-Val-Asp-Leu-Gly-Ser-Leu-Pro-Thr-Gln-Arg-Val-Phe-Lys-Asp-Glu-Ala-Thr-Leu-NH2 |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | C₉₇H₁₆₀N₂₆O₃₂ |
| Molecular Weight | 2202.46 g/mol | 2202.46 g/mol |
| Modifications | N-terminal Acetylation, C-terminal Amidation | N-terminal Acetylation, C-terminal Amidation |
Comparative Efficacy in Adhesion Inhibition: Experimental Data
The following table summarizes hypothetical yet representative data from an in vitro bacterial adhesion assay comparing the inhibitory effects of the active peptide and its scrambled control on the attachment of Streptococcus pyogenes to a relevant cell line (e.g., human pharyngeal epithelial cells).
| Peptide | Concentration (µM) | Mean Adhesion Inhibition (%) | Standard Deviation (%) | IC₅₀ (µM) |
| This compound | 1 | 25.3 | 4.1 | \multirow{4}{}{~25} |
| 10 | 48.9 | 5.5 | ||
| 50 | 85.2 | 6.8 | ||
| 100 | 92.7 | 4.9 | ||
| Scrambled Control Peptide | 1 | 2.1 | 1.5 | \multirow{4}{}{>200} |
| 10 | 4.5 | 2.3 | ||
| 50 | 8.7 | 3.1 | ||
| 100 | 10.3 | 4.2 |
This data is for illustrative purposes to demonstrate the expected experimental outcomes.
Experimental Protocols
A detailed methodology for a bacterial adhesion inhibition assay is provided below.
In Vitro Bacterial Adhesion Inhibition Assay
Objective: To quantify the inhibitory effect of this compound and its scrambled control on the adhesion of Streptococcus pyogenes to human pharyngeal epithelial cells.
Materials:
-
Human pharyngeal epithelial cell line (e.g., Detroit 562)
-
Streptococcus pyogenes strain
-
This compound
-
Scrambled control peptide
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Bacterial growth medium (e.g., Todd-Hewitt broth)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in PBS)
-
Agar plates for bacterial enumeration
Procedure:
-
Cell Culture: Culture human pharyngeal epithelial cells in 96-well plates to confluence.
-
Bacterial Preparation: Grow S. pyogenes to mid-log phase, harvest by centrifugation, wash with PBS, and resuspend in cell culture medium to a defined concentration (e.g., 1x10⁷ CFU/mL).
-
Peptide Treatment: Prepare serial dilutions of the active and scrambled peptides in cell culture medium.
-
Co-incubation: Pre-incubate the bacterial suspension with the different concentrations of peptides for 1 hour at 37°C.
-
Infection: Remove the medium from the epithelial cells and add the bacteria-peptide mixtures. Incubate for 2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Cell Lysis: Add 0.1% Triton X-100 to each well and incubate for 15 minutes to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Serially dilute the lysate and plate on agar plates. Incubate overnight at 37°C and count the colony-forming units (CFUs).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration relative to a no-peptide control. Determine the IC₅₀ value for each peptide.
Putative Signaling Pathway Inhibition
The binding of S. pyogenes adhesins to host cells can trigger intracellular signaling cascades that facilitate bacterial colonization and invasion.[3][5] These pathways often involve the interaction of bacterial adhesins with host cell surface receptors like integrins, which can be bridged by extracellular matrix proteins such as fibronectin.[6][7] This interaction can lead to the activation of focal adhesion kinase (FAK) and other downstream signaling molecules, resulting in cytoskeletal rearrangements that promote bacterial uptake.[3] this compound is thought to prevent the initial binding step, thereby blocking the initiation of this signaling cascade.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 抗菌肽 | 丹港生物科技有限公司 [dgpeptides.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analyzing Peptide-Protein Interactions: Surface Plasmon Resonance and a Look at Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular interactions is paramount. This guide provides a comparative analysis of Surface Plasmon Resonance (SPR) for characterizing the interactions of acetyl-adhesin (1025-1044) amide, a key peptide fragment from Streptococcus pyogenes. Due to the limited availability of specific binding data for this particular peptide in the public domain, we will utilize a representative example of a well-characterized bacterial adhesin peptide interaction to illustrate the principles and comparative data.
This guide will delve into the experimental protocols and quantitative data derived from SPR and compare its performance with alternative biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).
The Power of Surface Plasmon Resonance (SPR) in Characterizing Acetyl-adhesin Interactions
Surface Plasmon Resonance is a label-free, real-time optical biosensing technique that allows for the detailed characterization of biomolecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of interactions between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface). In the context of this compound, SPR can be employed to understand its binding to host cell receptors, such as salivary glycoproteins or integrins, which is crucial for its function in inhibiting bacterial adhesion.
Experimental Workflow for SPR Analysis
The typical workflow for an SPR experiment involves several key steps, from preparing the necessary reagents to analyzing the resulting data.
Comparative Analysis: SPR vs. Alternative Techniques
While SPR is a gold standard for kinetic analysis, other techniques offer complementary information. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index near a sensor surface upon mass accumulation. | Measures the heat change upon binding of two molecules in solution. | Measures the change in the interference pattern of light reflected from a biosensor tip. |
| Key Outputs | Kon (association rate), Koff (dissociation rate), KD (affinity) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Kon, Koff, KD |
| Label-free | Yes | Yes | Yes |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low to Medium | High | Low |
| Immobilization | Ligand is immobilized | Both interactants are in solution | Ligand is immobilized |
| Kinetic Information | Yes (direct measurement) | No (indirectly from KD) | Yes (direct measurement) |
| Thermodynamic Data | No (can be inferred from van't Hoff analysis) | Yes (direct measurement) | No |
Table 1: Comparison of key features of SPR, ITC, and BLI.
Quantitative Data Comparison (Representative Example)
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Kon (M⁻¹s⁻¹) | 1.2 x 10⁵ | Not Applicable |
| Koff (s⁻¹) | 3.4 x 10⁻³ | Not Applicable |
| KD (nM) | 28.3 | 35.1 |
| ΔH (kcal/mol) | Not Directly Measured | -12.5 |
| -TΔS (kcal/mol) | Not Directly Measured | 2.3 |
| Stoichiometry (n) | Assumed 1:1 | 1.05 |
Table 2: Representative quantitative data comparing SPR and ITC for a bacterial adhesin peptide-protein interaction.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general framework for analyzing the interaction of a peptide, such as this compound, with a protein receptor using a Biacore instrument with a CM5 sensor chip.
1. Reagent Preparation:
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffers: 10 mM Sodium Acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0, 5.5) for pH scouting.
-
Amine Coupling Reagents: 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide).
-
Blocking Solution: 1 M Ethanolamine-HCl pH 8.5.
-
Ligand: Purified receptor protein (e.g., salivary glycoprotein or integrin) at a concentration of 20-50 µg/mL in the optimal immobilization buffer.
-
Analyte: Synthetic this compound peptide at a series of concentrations (e.g., 0.1 nM to 1 µM) in running buffer.
2. Ligand Immobilization (Amine Coupling):
-
Equilibrate the CM5 sensor chip with running buffer.
-
Perform pH scouting to determine the optimal pH for ligand pre-concentration.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level (typically 2000-4000 Response Units).
-
Inject the blocking solution for 7 minutes to deactivate any remaining active esters.
3. Binding Analysis:
-
Inject the analyte (acetyl-adhesin peptide) at various concentrations over the ligand-immobilized surface and a reference flow cell (mock-immobilized).
-
Allow for an association phase (typically 120-180 seconds) followed by a dissociation phase (300-600 seconds) with running buffer.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), if necessary.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines a general procedure for measuring the thermodynamics of a peptide-protein interaction in solution.
1. Sample Preparation:
-
Dialyze both the protein and the peptide extensively against the same buffer (e.g., PBS or HEPES buffer) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas all solutions immediately before the experiment to prevent bubble formation in the calorimeter.
2. Experimental Setup:
-
Load the protein solution (typically at a concentration 10-50 times the expected KD) into the sample cell of the calorimeter.
-
Load the peptide solution (typically at a concentration 10-20 times that of the protein) into the injection syringe.
3. Titration:
-
Perform a series of small injections (e.g., 10-20 injections of 2-5 µL each) of the peptide solution into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
4. Data Analysis:
-
Integrate the heat peaks from each injection.
-
Plot the integrated heat per injection against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.
Logical Relationships in Binding Analysis
The relationship between the experimentally determined kinetic and thermodynamic parameters provides a comprehensive understanding of the molecular interaction.
Conclusion
Surface Plasmon Resonance is an invaluable technique for the detailed kinetic analysis of peptide-protein interactions like that of this compound with its target receptors. Its real-time, label-free nature provides high-quality data on the dynamics of binding and dissociation. When complemented with techniques like Isothermal Titration Calorimetry, which provides crucial thermodynamic insights, a more complete picture of the molecular recognition process can be achieved. For researchers in drug development, the combination of these powerful biophysical tools is essential for the rational design and optimization of novel therapeutics.
A Comparative Analysis of Acetylated vs. Non-Acetylated Adhesin Peptides
For Researchers, Scientists, and Drug Development Professionals
The functional modification of peptides is a cornerstone of modern therapeutic development. Among these modifications, N-terminal acetylation—the addition of an acetyl group (CH₃CO)—represents a critical strategy for optimizing the performance of synthetic peptides, including adhesin peptides designed to mediate cell-matrix or cell-cell interactions. This guide provides an objective comparison of acetylated versus non-acetylated adhesin peptides, supported by experimental data and detailed protocols, to inform research and development decisions.
Core Functional Implications of N-Terminal Acetylation
N-terminal acetylation neutralizes the positive charge of the peptide's free amino-terminus at physiological pH.[1] This seemingly simple modification has profound effects on a peptide's physicochemical properties, which in turn influence its biological activity, stability, and therapeutic potential.
-
Enhanced Proteolytic Stability: Non-acetylated peptides are susceptible to degradation by exopeptidases, specifically aminopeptidases, which cleave amino acids from the N-terminus. Acetylation effectively blocks this enzymatic pathway, significantly increasing the peptide's half-life in biological fluids like human plasma.[1][2][3] This enhanced stability is a primary reason for employing acetylation in therapeutic peptide design.
-
Altered Binding Affinity: The charge of a peptide's N-terminus can be critical for its interaction with a target receptor or substrate. Acetylation, by removing this charge, can alter binding affinity. The effect is highly context-dependent:
-
Reduced Affinity: If electrostatic interactions involving the N-terminus are crucial for binding, acetylation can lead to a significant reduction in affinity. For example, acetylation of the Tat peptide at lysine 50 (K50) reduces its binding affinity for HIV-1 TAR RNA by eight-fold.[4][5] Similarly, the binding of histone H4 N-terminal peptides to DNA is abolished upon full acetylation.[6]
-
No Significant Change or Increased Affinity: In cases where the N-terminal charge is not essential or is sterically hindered, acetylation may have a minimal impact on binding. In some instances, the increased stability and altered conformation may even indirectly enhance target engagement.
-
-
Improved Cellular Permeability: By neutralizing the positive charge, acetylation can reduce electrostatic repulsion with the negatively charged lipid bilayers of cell membranes.[1] This can facilitate greater cellular uptake, a desirable trait for peptides targeting intracellular components.[1]
-
Modified Immunogenicity: Post-translational modifications can create novel epitopes, altering how a peptide is recognized by the immune system. Acetylation can induce an antibody response specific to the modified form of the peptide.[7][8] This can be leveraged in vaccine development but may also lead to unwanted immunogenicity in therapeutic applications.[9] The parent protein's subcellular location may also influence the immunogenic potential of its derived peptides.[10]
Quantitative Data Summary
The following table summarizes key quantitative comparisons between acetylated and non-acetylated peptides based on published experimental data.
| Performance Metric | Non-Acetylated Peptide | Acetylated Peptide | Key Findings & Context | Cite |
| Proteolytic Stability | ~22% of parent peptide remaining after 0.5h in human plasma (Peptide PK) | Significantly decreased rate of proteolysis; stable for up to 72h in some cases. | Acetylation of anionic peptides showed a significant increase in stability against non-specific proteolysis in human plasma. | [2] |
| Binding Affinity | High affinity (KA = 2.9 ± 0.4 × 106 M-1 for Tat peptide) | 8-fold reduction in binding affinity for Tat peptide (K50 acetylated) | Acetylation can significantly reduce binding if the N-terminal charge is critical for the interaction. | [4][5] |
| Binding Affinity | Weak binding to DNA | Binding is completely abolished. | For histone H4 peptides, the positive charge is essential for DNA interaction. | [6] |
| Antimicrobial Efficacy | Baseline activity | Enhanced activity against certain bacterial strains (e.g., MDR Streptococcus Sc181). | N-terminal acetylation of antimicrobial peptide L163 enhanced its stability and antimicrobial activity. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used in the comparative analysis of acetylated and non-acetylated peptides.
N-Terminal Peptide Acetylation
This protocol describes a standard method for acetylating a peptide's N-terminus using acetic anhydride.
Materials:
-
Peptide with a free N-terminus
-
Acetic anhydride
-
Methanol or N,N-Dimethylformamide (DMF)
-
50 mM Ammonium Bicarbonate or Pyridine-acetate buffer (pH 6.0)
-
Lyophilizer
-
Mass Spectrometer
-
Prepare Acetylation Reagent: Mix 20 µL of acetic anhydride with 60 µL of methanol. Prepare this solution fresh.
-
Dissolve Peptide: Reconstitute approximately 1 nmol of the peptide in 20 µL of 50 mM ammonium bicarbonate.
-
Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution. Allow the reaction to proceed for 1 hour at room temperature or 5 minutes on ice for selective Nα-acetylation.[13]
-
Drying: Lyophilize the sample to complete dryness to remove all volatile components.
-
Verification: Reconstitute the dried, acetylated peptide in an appropriate solvent and analyze it via mass spectrometry. A successful acetylation will result in a mass increase of 42 Da.[1]
Proteolytic Stability Assay in Human Plasma
This assay evaluates the stability of peptides against degradation by proteases present in plasma.
Materials:
-
Acetylated and non-acetylated peptides
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure: [2]
-
Peptide Preparation: Prepare stock solutions of both acetylated and non-acetylated peptides in PBS.
-
Incubation: Add a known concentration of each peptide to human plasma and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Extraction: Immediately quench the proteolytic activity (e.g., by adding a strong acid or organic solvent) and perform a protein precipitation/extraction to isolate the remaining peptide from plasma proteins.
-
LC-MS Analysis: Analyze the extracted samples using LC-MS to quantify the amount of intact parent peptide remaining.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life for both peptide versions.
Visualizations: Workflows and Signaling
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Experimental workflow for comparing acetylated and non-acetylated adhesin peptides.
Caption: Impact of acetylation on peptide-receptor interaction and downstream signaling.
References
- 1. lifetein.com [lifetein.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Effect of acetylation on the binding of N-terminal peptides of histone H4 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylated bacterial proteins as potent antigens inducing an anti-modified protein antibody response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoclonal antibodies against pools of mono- and polyacetylated peptides selectively recognize acetylated lysines within the context of the original antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionsource.com [ionsource.com]
- 13. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Controls for Bacterial Adhesion Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing clear and reliable controls is a cornerstone of any valid bacterial adhesion assay. This guide provides a comparative overview of positive and negative controls, supported by experimental data and detailed protocols, to ensure the accuracy and reproducibility of your findings.
The ability of bacteria to adhere to surfaces, whether host tissues or medical devices, is a critical initial step in colonization and infection.[1] Consequently, assays that quantify bacterial adhesion are fundamental in microbiology and for the development of anti-infective therapies. The inclusion of appropriate positive and negative controls is non-negotiable for interpreting the results of these assays correctly.[2][3] They serve to validate the assay's functionality and confirm that the observed effects are due to the specific interactions being investigated.
Comparison of Positive and Negative Control Strategies
The choice of controls is intrinsically linked to the experimental question. A well-designed experiment will often include multiple types of controls to account for different variables. The most common and effective strategy involves comparing a wild-type bacterial strain with a genetically modified counterpart that lacks a specific adhesin or functional appendage.
Positive Controls are designed to show that the assay is working as expected and to provide a benchmark for maximum or expected adhesion. A typical positive control is a bacterial strain known to adhere strongly to the substrate under investigation. This could be a wild-type pathogenic strain with a full complement of adhesion factors.[2][3]
Negative Controls are crucial for establishing a baseline and demonstrating the specificity of the adhesion being measured.[3] Common negative controls include:
-
Isogenic Mutants: A bacterial strain where the gene encoding a specific adhesin has been deleted (a knockout mutant). This is a highly specific negative control, as it isolates the effect of that single adhesin.
-
Non-adherent Laboratory Strains: Well-characterized laboratory strains known for their poor adhesion capabilities (e.g., E. coli K-12 strains like C600).
-
Uninfected Controls: Wells or surfaces that are not exposed to bacteria but are otherwise treated identically. This helps to measure background signals from the substrate or reagents.
-
Competition Assays: The addition of a competitive inhibitor, such as a purified receptor molecule or a sugar that blocks the adhesin-receptor interaction, can also serve as a negative control.
Quantitative Data Comparison
The following tables summarize quantitative data from different bacterial adhesion assays, illustrating the clear delineation between positive and negative controls.
Table 1: Colony Forming Unit (CFU) Assay - Adhesion of E. coli to HEp-2 Epithelial Cells
This experiment compares the adhesion of a pathogenic E. coli strain (2787), which expresses the AIDA adhesin, to its isogenic mutant lacking the adhesin gene (2787ΔaidA) and a non-adherent lab strain (C600).
| Control Type | Bacterial Strain | Mean Adhered Bacteria (CFU/well) | Percentage of Adherence (%) |
| Positive Control | E. coli 2787 (Wild-Type) | 1.5 x 10⁵ | 1.5% |
| Negative Control | E. coli 2787ΔaidA (Mutant) | 2.0 x 10³ | 0.02% |
| Negative Control | E. coli C600 (Lab Strain) | 1.5 x 10³ | 0.015% |
Data adapted from a representative experiment. Absolute CFU counts and percentages can vary between experiments, but the relative difference between controls should remain consistent.[1][4]
Table 2: Fluorescence-Based Assay - Adhesion of P. aeruginosa to HEK293 Cells
This example uses a fluorescence-based method to compare the adhesion of wild-type Pseudomonas aeruginosa PAO1 with mutants lacking key adhesion-related appendages, flagella (ΔfliC) and pili (ΔpilA).
| Control Type | Bacterial Strain | Normalized Fluorescence Units (RFU) |
| Positive Control | P. aeruginosa PAO1 (Wild-Type) | 10,500 |
| Negative Control | P. aeruginosa ΔfliC (Flagella Mutant) | 4,200 |
| Negative Control | P. aeruginosa ΔpilA (Pili Mutant) | 3,100 |
Data is illustrative and adapted from kinetic adhesion assays where fluorescence is measured over time. The values represent endpoint measurements.
Experimental Protocols
Below are detailed methodologies for two common types of bacterial adhesion assays.
Protocol 1: CFU Counting-Based Adhesion Assay
This protocol is a robust method for quantifying viable adherent bacteria.
1. Cell Culture and Seeding:
- Culture a suitable epithelial cell line (e.g., HEp-2, A549, Caco-2) to confluence in 24-well plates.[5][6]
- Wash the confluent cell monolayers twice with warm sterile phosphate-buffered saline (PBS) before infection.
2. Bacterial Culture Preparation:
- Grow bacterial strains (positive and negative controls) overnight in appropriate broth (e.g., Luria-Bertani broth).
- Measure the optical density (OD) of the cultures and dilute them in cell culture medium (without antibiotics) to achieve the desired multiplicity of infection (MOI), typically between 10:1 and 100:1 bacteria per cell.
3. Infection and Incubation:
- Add the diluted bacterial suspensions to the wells containing the epithelial cells.
- Include "bacteria only" wells (no epithelial cells) to determine the initial inoculum concentration.
- Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C in a 5% CO₂ atmosphere to allow for adhesion.
4. Washing:
- Gently wash the cell monolayers three to five times with warm PBS to remove non-adherent bacteria. The consistency of the washing technique is critical for reproducibility.[7]
5. Cell Lysis and Plating:
- Lyse the epithelial cells by adding a solution of 1% Triton X-100 in PBS to each well and incubating for 10-15 minutes.[8]
- Perform serial dilutions of the resulting lysate (containing the adherent bacteria) and the inoculum control in PBS.
- Plate the dilutions onto agar plates and incubate overnight at 37°C.
6. Quantification:
- Count the colonies on the plates to determine the number of colony-forming units (CFU) per well for both the adherent bacteria and the initial inoculum.
- Calculate the percentage of adherence: (CFU of adherent bacteria / CFU of inoculum) x 100.[4]
Protocol 2: Fluorescence-Based Adhesion Assay
This high-throughput method uses fluorescently labeled bacteria for quantification.
1. Cell Culture and Seeding:
- Seed epithelial cells in 96-well black, clear-bottom plates and grow to confluence.
2. Bacterial Staining/Preparation:
- For genetically engineered strains, grow bacteria expressing a fluorescent protein (e.g., GFP) overnight.
- Alternatively, label wild-type and mutant bacteria with a fluorescent dye such as SYTO 9 according to the manufacturer's instructions.[9]
- Wash the bacteria and resuspend them in antibiotic-free cell culture medium to the desired OD.
3. Adhesion Assay:
- Add the fluorescent bacterial suspensions to the cell monolayers.
- Include control wells with cells only (to measure background fluorescence) and bacteria only (to normalize for fluorescence intensity differences between strains).
- Incubate for the desired time (e.g., 1 hour) at 37°C.
4. Washing:
- Carefully wash the wells with PBS to remove non-adherent bacteria. An automated plate washer can improve consistency.
5. Fluorescence Quantification:
- Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission filters.
6. Data Analysis:
- Subtract the background fluorescence from the cell-only wells.
- Normalize the adhesion signal to the fluorescence of the "bacteria only" control to account for variations in staining or protein expression.
- Compare the normalized relative fluorescence units (RFU) between the positive and negative control strains.
Mandatory Visualizations
The following diagrams illustrate the logical flow of a bacterial adhesion experiment and a simplified signaling pathway involved in adhesion.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Flagella are required to coordinately activate competition and host colonization factors in response to a mechanical signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Method for Quantification of Epithelium Colonization Capacity by Pathogenic Bacteria [frontiersin.org]
- 5. Quantification of bacterial adhesion to tissue in high-throughput kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual fluorescence flow cytometric analysis of bacterial adherence to mammalian host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SYTO 9 Stain | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Inhibitory Effect of Acetyl-adhesin (1025-1044) Amide on Biofilm Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl-adhesin (1025-1044) amide's efficacy in inhibiting bacterial biofilm formation. Biofilms are a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This document summarizes the available data on this compound, compares it with other anti-biofilm peptides, and provides detailed experimental protocols for validation.
Comparative Performance of Anti-Biofilm Peptides
The following table summarizes the anti-biofilm activity of this compound and other notable synthetic anti-biofilm peptides. The data is compiled from available literature and serves as a baseline for comparative evaluation.
| Peptide | Target Organism(s) | Mechanism of Action | Minimal Biofilm Inhibitory Concentration (MBIC) | Reference(s) |
| This compound | Multidrug-resistant Pseudomonas aeruginosa | Competitively blocks bacterial adhesion to host cells by mimicking the adhesin's binding domain; reduces extracellular polysaccharide secretion, thereby disrupting biofilm stability.[1] | Data not specified in available search results. | [1] |
| Peptide 1018 | P. aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Methicillin-resistant Staphylococcus aureus (MRSA) | Binds to and promotes the degradation of the stringent response alarmone (p)ppGpp, a key regulator of biofilm formation.[2] | 10 µg/mL (causes cell death within biofilms)[3] | [2] |
| LL-37 | P. aeruginosa, Staphylococcus epidermidis | Inhibits bacterial attachment and development of biofilms.[3][4] | Varies by strain and conditions. | [3][4] |
| Peptide 3002 | MRSA | Enhanced anti-biofilm activity compared to parent peptide 1018, substantially inhibiting biofilm growth at low concentrations. | Effective at 1 µM.[5] | [5] |
Experimental Protocols for Biofilm Inhibition Assessment
To validate the anti-biofilm properties of this compound, the following standardized experimental protocols are recommended.
Crystal Violet Biofilm Formation Assay
This method quantifies the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% acetic acid or 95% ethanol
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in TSB at 37°C. Dilute the overnight culture 1:100 in fresh TSB.[6]
-
Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of the test compound (e.g., this compound) at various concentrations. Include untreated control wells.[7]
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.[6][7]
-
Washing: Carefully discard the liquid from the wells and wash the plate three times with 200 µL of PBS to remove planktonic bacteria.[7]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][8]
-
Washing: Remove the crystal violet solution and wash the plate three to four times with water.[6]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.[7][9]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 550-595 nm using a microplate reader.[6][7]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM with live/dead staining allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.
Materials:
-
Glass-bottom dishes or multi-well plates with coverslips
-
Bacterial culture
-
Growth medium
-
Test compounds
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass coverslips in a suitable multi-well plate as described in the crystal violet assay, in the presence and absence of the test compound.[10]
-
Staining: After incubation, gently wash the coverslips with PBS to remove non-adherent cells. Prepare the staining solution by mixing SYTO® 9 and propidium iodide in sterile water according to the manufacturer's protocol.[10][11]
-
Incubation with Stain: Cover the biofilms with the staining solution and incubate in the dark at room temperature for 15 minutes.[10]
-
Washing: Gently wash the coverslips with PBS to remove excess stain.
-
Mounting and Visualization: Mount the coverslip on a microscope slide. Visualize the biofilm using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO® 9), while dead bacteria will fluoresce red (propidium iodide).[11][12]
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze images to quantify the ratio of live to dead cells and assess changes in biofilm structure.
Signaling Pathways in Biofilm Formation
Understanding the underlying molecular mechanisms of biofilm formation is crucial for developing effective inhibitors. This compound likely interferes with the initial attachment phase, a critical step in biofilm development. Below are simplified diagrams of key signaling pathways in two common biofilm-forming bacteria.
Staphylococcus aureus Biofilm Regulation
The Accessory Gene Regulator (Agr) quorum-sensing system is a key regulator of biofilm formation and dispersal in S. aureus.[13][14] At high cell densities, the Agr system is activated, leading to the expression of factors that promote biofilm dispersal.[13] Conversely, low Agr activity is associated with biofilm formation.[14]
Pseudomonas aeruginosa Biofilm Regulation
Biofilm formation in P. aeruginosa is a complex process regulated by multiple interconnected systems, including quorum sensing (QS) and the intracellular second messenger cyclic di-GMP (c-di-GMP).[15][16][17] The las and rhl QS systems, along with the pqs system, control the production of virulence factors and biofilm maturation.[17] High levels of c-di-GMP promote a sessile, biofilm-forming lifestyle, while low levels favor motility.[17][18][19]
References
- 1. This compound;320350-56-9;AVLTEVPATGLVSA RVAQLV - 楚肽生物科技 [apeptides.com]
- 2. Using anti-biofilm peptides to treat antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Anti-Biofilm Effects of Synthetic Antimicrobial Peptides Against Drug-Resistant Pseudomonas aeruginosa and Staphylococcus aureus Planktonic Cells and Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. Protocols · Benchling [benchling.com]
- 10. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 11. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Connecting Quorum Sensing, c-di-GMP, Pel Polysaccharide, and Biofilm Formation in Pseudomonas aeruginosa through Tyrosine Phosphatase TpbA (PA3885) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Acetyl-adhesin (1025-1044) amide with the full-length adhesin protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide Acetyl-adhesin (1025-1044) amide and its parent full-length adhesin protein from Streptococcus pyogenes. The focus is on providing a framework for evaluating their respective roles in bacterial adhesion, immunogenicity, and interaction with host cell signaling pathways. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes established knowledge on bacterial adhesins and provides detailed experimental protocols to enable researchers to conduct their own head-to-head comparisons.
Introduction: The Role of Adhesins in Streptococcus pyogenes Pathogenesis
Streptococcus pyogenes, a significant human pathogen, relies on a variety of surface proteins known as adhesins to initiate infection. These proteins mediate the bacteria's attachment to host tissues, a critical first step in colonization and the subsequent development of diseases ranging from pharyngitis to more severe invasive infections. A key strategy for combating these infections is to disrupt this initial adhesion process.
One such adhesin, a fibronectin-binding protein (such as SfbI or M protein), plays a crucial role in the attachment of S. pyogenes to host epithelial cells. The synthetic peptide, this compound, is a 20-amino-acid fragment derived from this adhesin. It has been investigated as a potential anti-adhesion therapeutic, designed to competitively inhibit the binding of the full-length protein to its receptors on host cells, particularly salivary receptors.
This guide will delve into a comparative analysis of the functional and immunological properties of the truncated peptide versus the full-length native protein.
Comparative Analysis: Peptide vs. Full-Length Protein
A direct, quantitative comparison of this compound and the full-length adhesin protein is essential for understanding the therapeutic potential and possible limitations of the peptide-based approach. The following tables outline the key parameters for comparison.
Binding Affinity to Host Receptors
The primary function of an adhesin is to bind to specific receptors on host cells. For S. pyogenes, key receptors include components of saliva, which coat the oral mucosa, and extracellular matrix proteins like fibronectin on epithelial cells. The binding affinity, often expressed as the dissociation constant (Kd), is a critical measure of the strength of this interaction. A lower Kd value indicates a stronger binding affinity.
| Parameter | This compound | Full-Length Adhesin Protein | Experimental Method |
| Binding to Salivary Receptors (Kd) | Hypothetical: 5 µM | Hypothetical: 500 nM | Surface Plasmon Resonance (SPR) |
| Binding to Fibronectin (Kd) | Hypothetical: Not Applicable/Weak | Hypothetical: 100 nM | Enzyme-Linked Immunosorbent Assay (ELISA) |
Immunogenicity Profile
The immunogenicity of both the peptide and the full-length protein is a critical consideration for their potential use in therapeutic or vaccine development. A highly immunogenic compound can elicit a strong immune response, which could be beneficial for a vaccine but detrimental for a therapeutic agent intended for repeated administration.
| Parameter | This compound | Full-Length Adhesin Protein | Experimental Method |
| T-Cell Proliferation (Stimulation Index) | Hypothetical: 1.5 | Hypothetical: 8.0 | T-Cell Proliferation Assay |
| Pro-inflammatory Cytokine Release (e.g., IFN-γ, IL-2) | Hypothetical: Low | Hypothetical: High | Cytokine Release Assay (CRA) |
Host Cell Signaling Pathways
Full-length adhesins of S. pyogenes, such as SfbI and M protein, do more than just anchor the bacteria. Upon binding to host cells, they can trigger intracellular signaling cascades that facilitate bacterial invasion and manipulate the host immune response. A common pathway involves the binding of the adhesin to fibronectin, which then engages with host cell integrins (e.g., α5β1). This clustering of integrins leads to the recruitment and activation of focal adhesion kinase (FAK) and other signaling molecules like paxillin, resulting in the rearrangement of the actin cytoskeleton.
It is hypothesized that this compound, by competitively inhibiting the initial binding of the full-length protein, would prevent the initiation of this signaling cascade.
Caption: Adhesin-mediated signaling pathway and peptide inhibition.
Experimental Protocols
To facilitate direct comparative studies, this section provides detailed methodologies for key experiments.
Saliva-Coated Hydroxyapatite Binding Assay
This assay simulates the initial adhesion of S. pyogenes to the tooth surface and can be used to compare the inhibitory potential of the peptide with the binding of the full-length protein.
Workflow:
Caption: Workflow for Saliva-Coated Hydroxyapatite Binding Assay.
Protocol:
-
Preparation of Saliva-Coated Hydroxyapatite (sHA):
-
Collect human saliva and clarify by centrifugation.
-
Incubate hydroxyapatite beads with the clarified saliva for 1 hour at 37°C.
-
Wash the beads extensively with phosphate-buffered saline (PBS) to remove unbound salivary components.
-
-
Binding Assay:
-
Prepare solutions of the full-length adhesin protein and this compound at various concentrations.
-
For competitive inhibition, pre-incubate the sHA beads with the peptide for 30 minutes before adding the full-length adhesin.
-
Incubate the sHA beads with the protein and/or peptide solutions for 2 hours at 37°C with gentle agitation.
-
-
Quantification:
-
Wash the beads thoroughly with PBS to remove unbound molecules.
-
Elute the bound proteins and peptides using a suitable elution buffer (e.g., high salt or low pH).
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using specific antibodies to quantify the amount of bound full-length protein. Alternatively, an ELISA-based approach can be used.
-
In Vitro Immunogenicity Assessment
This assay measures the extent to which the peptide or the full-length protein stimulates the proliferation of T-cells, a key event in the adaptive immune response.
Workflow:
Caption: Workflow for T-Cell Proliferation Assay.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Label the PBMCs with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Culture and Stimulation:
-
Culture the labeled PBMCs in a 96-well plate.
-
Add the this compound or the full-length adhesin protein at a range of concentrations.
-
Include a positive control (e.g., phytohemagglutinin, PHA) and a negative control (media only).
-
Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which is indicative of cell proliferation.
-
Calculate the Stimulation Index (SI) by dividing the percentage of proliferated cells in the presence of the antigen by the percentage in the negative control.
-
This assay quantifies the release of cytokines from immune cells upon exposure to the peptide or full-length protein, providing insight into the type and magnitude of the immune response.
Protocol:
-
Cell Culture and Stimulation:
-
Culture PBMCs from healthy donors in a 96-well plate.
-
Add the this compound or the full-length adhesin protein at various concentrations.
-
Include appropriate positive (e.g., lipopolysaccharide, LPS) and negative controls.
-
Incubate for 24-48 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of key pro-inflammatory and anti-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-6, IL-10, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Conclusion
The comparative analysis of this compound and its parent full-length adhesin protein is crucial for advancing the development of novel anti-infective strategies against Streptococcus pyogenes. While the peptide holds promise as a competitive inhibitor of bacterial adhesion, a thorough understanding of its binding affinity and immunogenicity relative to the full-length protein is necessary. The experimental frameworks provided in this guide offer a robust approach for researchers to generate the critical data needed to fully evaluate the therapeutic potential of this and other adhesin-derived peptides. The elucidation of the precise signaling pathways triggered by the full-length adhesin will further inform the rational design of targeted anti-adhesion therapies.
Safety Operating Guide
Proper Disposal Procedures for Acetyl-adhesin (1025-1044) amide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides comprehensive guidance on the proper disposal of Acetyl-adhesin (1025-1044) amide, a synthetic peptide used in research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. Due to the limited specific hazard data available for this compound, a cautious approach is recommended, treating it as potentially hazardous waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust. In case of a spill, absorb the material with an inert absorbent material such as vermiculite or sand, and place it in a sealed container for disposal.
II. Waste Characterization and Segregation
Proper waste segregation is the first step in a compliant disposal process. This compound waste should be categorized based on its physical state and any potential co-contamination.
Solid Waste:
-
Unused or expired lyophilized powder
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels)
Liquid Waste:
-
Solutions containing the peptide (e.g., from experiments, stock solutions)
-
Contaminated solvents or buffers
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with the peptide.
Never mix peptide waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
III. Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your local, state, and federal regulations, as well as your institution's specific guidelines.
Experimental Protocol 1: Decontamination of Solid and Liquid Waste
For laboratories equipped to decontaminate biological waste, autoclaving can be an effective method for treating peptide-contaminated materials that are not chemically hazardous.
-
Preparation:
-
Place solid waste (e.g., contaminated labware, PPE) into a designated autoclavable biohazard bag.
-
Pour liquid waste into an autoclavable container, ensuring the container is no more than two-thirds full to prevent overflow. Loosen the cap to allow for pressure changes.
-
-
Autoclaving:
-
Post-Autoclaving:
-
Allow the autoclave to cool completely before opening.
-
Once cooled, the decontaminated waste can be disposed of as regular laboratory waste, following institutional guidelines.
-
Experimental Protocol 2: Chemical Inactivation (for liquid waste when autoclaving is not feasible)
Chemical degradation can be an alternative for liquid peptide waste. This process should be performed by trained personnel in a controlled environment.
-
Hydrolysis:
-
Adjust the pH of the aqueous peptide solution to be strongly acidic (pH < 3) or basic (pH > 11) using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Allow the solution to stand for at least 24 hours to facilitate the hydrolysis of the peptide bonds.
-
Neutralize the solution to a pH between 6 and 8 before disposal down the drain with copious amounts of water, if permitted by local regulations.
-
IV. Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and transport of chemical waste.
-
Containers: Use chemically compatible, leak-proof containers with secure lids. High-density polyethylene (HDPE) containers are generally suitable for peptide waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
Approximate concentration and volume
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory supervisor.
-
V. Final Disposal Pathway
For waste that cannot be decontaminated or inactivated on-site, a licensed hazardous waste disposal contractor must be used.
-
Storage: Store properly labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
VI. Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white lyophilized powder | [4] |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [5] |
| Molecular Weight | 2202.46 g/mol | [5][6] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in 50% acetic acid or DMSO (≥1 mg/mL); also soluble in water with sonication. | [7] |
| Storage Conditions | -20°C | [4][6] |
| GHS Hazard Classification | No data available | [4] |
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Diagram 2: Decision Tree for Disposal Pathway
Caption: Decision tree for selecting the appropriate disposal pathway.
References
- 1. twu.edu [twu.edu]
- 2. Autoclaving Procedures | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. N-Acetyl-Adhesin Amide Fragment 1025-1044 ≥95% (HPLC) [sigmaaldrich.com]
- 7. This compound;320350-56-9;AVLTEVPATGLVSA RVAQLV - 楚肽生物科技 [apeptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
